Z-Phe-ome
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-22-17(20)16(12-14-8-4-2-5-9-14)19-18(21)23-13-15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3,(H,19,21)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBACSHIJBOGXKL-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60189481 | |
| Record name | N-Benzyloxycarbonylphenylalanine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60189481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35909-92-3 | |
| Record name | N-Benzyloxycarbonylphenylalanine methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035909923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Benzyloxycarbonylphenylalanine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60189481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-α-Benzyloxycarbonyl-L-phenylalanine Methyl Ester (Z-Phe-OMe)
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the structure, synthesis, and application of N-α-Benzyloxycarbonyl-L-phenylalanine methyl ester, commonly abbreviated as Z-Phe-OMe. This compound is a cornerstone building block in solution-phase peptide synthesis, offering a strategic combination of amino and carboxyl protection that is fundamental to the controlled, stepwise assembly of peptide chains.
Core Structure and Identity
This compound is a derivative of the essential amino acid L-phenylalanine. Its structure is characterized by two key modifications to the parent amino acid:
-
N-terminal Protection: The α-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group. This urethane-based protection, introduced historically by Bergmann and Zervas, is renowned for its stability under various coupling conditions and its susceptibility to removal via catalytic hydrogenolysis.[1] This modification prevents the nucleophilic amine from participating in unwanted side reactions during the activation of the carboxyl group.[2]
-
C-terminal Protection: The carboxylic acid is protected as a methyl ester (-OMe) . This prevents the carboxyl group from reacting during the coupling of a different activated amino acid to the N-terminus of this compound (after Z-group removal).
These orthogonal protecting groups are central to its utility, allowing for selective deprotection at either the N- or C-terminus, thereby directing the sequence of peptide bond formation.
References
Z-Phe-OMe: A Comprehensive Physicochemical Profile for the Synthetic Chemist
Abstract: N-benzyloxycarbonyl-L-phenylalanine methyl ester, commonly abbreviated as Z-Phe-OMe, is a pivotal intermediate in synthetic organic chemistry, particularly in the realm of peptide synthesis and the development of novel therapeutic agents. Its unique structural features, conferred by the bulky benzyloxycarbonyl protecting group and the methyl ester at the C-terminus, dictate its reactivity and handling characteristics. This technical guide provides a detailed exploration of the core physicochemical properties of this compound, offering both foundational data and practical, field-tested methodologies for its characterization. The protocols and insights presented herein are designed to empower researchers, scientists, and drug development professionals to confidently and effectively utilize this versatile building block in their synthetic endeavors.
Molecular Architecture and Core Properties
This compound possesses a well-defined molecular structure that is fundamental to its chemical behavior. The presence of the N-terminal benzyloxycarbonyl (Z) group provides steric hindrance and protects the amine functionality from unwanted side reactions, a critical feature in stepwise peptide synthesis. The methyl ester at the C-terminus offers a convenient handle for subsequent deprotection and coupling reactions.
A summary of its fundamental physicochemical properties is presented in Table 1. This data serves as a crucial reference for reaction planning, purification, and material handling.
| Property | Value | Source |
| IUPAC Name | Methyl (2S)-2-[(benzyloxy)carbonylamino]-3-phenylpropanoate | [1] |
| Synonyms | N-CBZ-L-phenylalanine methyl ester, Z-L-Phe-OMe | [2] |
| CAS Number | 2462-39-7 | |
| Molecular Formula | C₁₈H₁₉NO₄ | |
| Molecular Weight | 313.35 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 80-84 °C | |
| Optical Rotation (α) | -16° to -20° (c=2 in acetic acid) |
Diagram 1: Chemical Structure of this compound
A 2D representation of the this compound molecule.
Solubility Profile: A Practical Guide
The solubility of this compound is a critical parameter for its use in solution-phase synthesis and for purification via crystallization. A comprehensive understanding of its solubility in various organic solvents is essential for optimizing reaction conditions and achieving high purity. For instance, its enhanced solubility in organic solvents is a key property for its application in peptide synthesis.[3][4]
Table 2: Solubility of this compound at Ambient Temperature (20-25 °C)
| Solvent | Solubility |
| Dichloromethane (DCM) | Soluble |
| Chloroform | Soluble |
| Ethyl Acetate (EtOAc) | Soluble |
| Tetrahydrofuran (THF) | Soluble |
| Acetone | Soluble |
| Acetonitrile | Soluble |
| Methanol (MeOH) | Sparingly soluble |
| Ethanol (EtOH) | Sparingly soluble |
| Diethyl Ether | Sparingly soluble |
| Water | Insoluble |
Experimental Protocol for Solubility Determination:
This protocol outlines a standardized method for determining the qualitative solubility of this compound.
Diagram 2: Workflow for Solubility Assessment
A stepwise process for determining the qualitative solubility of this compound.
Methodology:
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add 1 mL of the test solvent to the vial.
-
Mixing: Vortex the mixture vigorously for 1 minute to ensure adequate mixing.
-
Observation: Visually inspect the mixture. A clear solution indicates solubility, partial dissolution suggests sparing solubility, and the persistence of solid indicates insolubility.
-
Record: Document the observations for each solvent.
Expert Insight: The predominantly non-polar character of this compound, owing to its two phenyl rings, governs its solubility profile. This hydrophobicity leads to poor solubility in polar protic solvents like water and alcohols, a property that can be exploited during purification by precipitation from mixed solvent systems.
Spectroscopic and Chromatographic Characterization
Robust analytical methods are paramount for verifying the identity and purity of this compound. The following sections detail the expected spectroscopic and chromatographic signatures of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides an unambiguous fingerprint of the molecular structure of this compound.
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.45 - 7.07 | m | 10H | Aromatic protons (Z-group and Phe side chain) |
| 5.20 | br s | 1H | NH |
| 5.09 | s | 2H | CH₂ (Z-group) |
| 4.69 | m | 1H | α-CH |
| 3.71 | s | 3H | OCH₃ |
| 3.11 | m | 2H | β-CH₂ |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| 172.1 | C=O (ester) |
| 156.0 | C=O (carbamate) |
| 136.2, 135.8 | Aromatic C (quaternary) |
| 129.3, 128.6, 128.5, 128.2, 127.1 | Aromatic CH |
| 67.2 | CH₂ (Z-group) |
| 54.8 | α-C |
| 52.3 | OCH₃ |
| 38.3 | β-C |
Trustworthiness through Self-Validation: The integration of the proton signals in the ¹H NMR spectrum serves as an internal validation of the assigned structure. The 10-proton multiplet in the aromatic region, for instance, is a clear indicator of the two phenyl rings present in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for the identification of functional groups within the this compound molecule.
Key IR Absorptions (KBr pellet):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3334 | Strong | N-H stretch |
| 2953 | Medium | C-H stretch (aromatic) |
| 1735 | Strong | C=O stretch (ester) |
| 1705 | Strong | C=O stretch (carbamate) |
| 1491, 1453 | Medium | C=C stretch (aromatic) |
| 1189, 1168 | Strong | C-O stretch |
| 705 | Strong | C-H bend (aromatic) |
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight and to probe the fragmentation pattern of this compound.
Expected Molecular Ions (Electrospray Ionization - ESI):
-
[M+H]⁺: 314.14
-
[M+Na]⁺: 336.12
A simplified workflow illustrating the use of this compound in peptide synthesis.
References
The Multifaceted Role of Benzyloxycarbonyl-L-phenylalanine Methyl Ester: A Technical Guide for Advanced Research
Introduction: Beyond a Simple Building Block
To the discerning researcher in drug development and peptide chemistry, benzyloxycarbonyl-L-phenylalanine methyl ester (Z-Phe-OMe) is more than a mere catalogue chemical. It represents a cornerstone of synthetic peptide chemistry, a versatile tool for probing enzyme kinetics, and a valuable entity in structural biology. This guide provides an in-depth exploration of the core functions of this compound, moving beyond simple protocols to elucidate the underlying chemical principles and strategic considerations that empower innovation in the laboratory. We will delve into its critical role as a protected amino acid, its utility as an enzyme substrate, and its application as a synthetic precursor, offering both theoretical grounding and practical, field-proven methodologies.
Part 1: The Linchpin of Peptide Synthesis: Controlled Amide Bond Formation
The primary and most established function of this compound lies in its application as a protected amino acid derivative for solution-phase peptide synthesis.[1] The strategic protection of both the N-terminus with the benzyloxycarbonyl (Z or Cbz) group and the C-terminus with a methyl ester is fundamental to achieving controlled, sequential peptide bond formation and preventing unwanted side reactions like self-polymerization.[2]
The Rationale Behind the Protection Strategy
The benzyloxycarbonyl group, introduced by Max Bergmann and Leonidas Zervas, is a classic and robust urethane-type protecting group for amines.[3] Its selection is predicated on several key advantages:
-
Ease of Introduction: The Z group is readily introduced by reacting L-phenylalanine with benzyl chloroformate under alkaline conditions.[3]
-
Stability: It is stable to a wide range of reaction conditions used in peptide coupling, including the basic conditions often employed for saponification of the C-terminal ester.
-
Facilitated Purification: The aromatic nature of the Z group often imparts crystallinity to intermediates, simplifying their purification by recrystallization.[3]
-
Selective Removal: The Z group can be removed under specific conditions that typically do not affect other protecting groups, most notably through catalytic hydrogenolysis.[3][4]
The methyl ester protection of the C-terminus serves to prevent the carboxyl group from reacting during the activation of the coupling partner's carboxyl group.
Workflow for Dipeptide Synthesis using this compound
The following diagram and protocol illustrate a typical workflow for the synthesis of a dipeptide, for example, Z-Phe-Ala-OMe.
Caption: Workflow for Dipeptide Synthesis.
Experimental Protocol: Synthesis of Z-L-Phenylalanyl-D-Alanine Methyl Ester
This protocol is adapted from a documented synthesis and illustrates the coupling of Z-L-phenylalanine with D-alanine methyl ester.[5]
-
Preparation of the Amine Component:
-
Dissolve D-alanine methyl ester hydrochloride (0.56 g) in tetrahydrofuran (6 ml).
-
Cool the solution to 0°C in an ice bath.
-
Add N-methylmorpholine (0.53 ml) and stir for 15 minutes. This neutralizes the hydrochloride salt to liberate the free amine.
-
-
Coupling Reaction:
-
To the stirred amine solution, add benzyloxycarbonyl-L-phenylalanine (1.20 g) and 1-hydroxybenzotriazole (1.08 g). HOBt is an additive used to suppress racemization and improve coupling efficiency.
-
Add a cold solution of N,N'-dicyclohexylcarbodiimide (DCC) (0.99 g) in tetrahydrofuran (2 ml). DCC is the coupling agent that activates the carboxylic acid of Z-L-phenylalanine.
-
Stir the reaction mixture for 1 hour at 0°C, and then overnight at room temperature.
-
-
Work-up and Purification:
-
Add glacial acetic acid (0.3 ml) to quench any unreacted DCC.
-
Filter the mixture to remove the insoluble dicyclohexylurea (DCU) byproduct.
-
Concentrate the filtrate in vacuo.
-
Dissolve the residue in chloroform (CHCl₃), wash three times with 5% aqueous sodium bicarbonate (NaHCO₃), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent in vacuo and purify the residue by silica gel column chromatography.
-
Part 2: A Probe for Proteolytic Activity: this compound as an Enzyme Substrate
While often used in protected di- or tri-peptide form, the fundamental structure of this compound makes it and its derivatives excellent substrates for studying the kinetics of proteolytic enzymes, particularly serine proteases like chymotrypsin.[6][7] Chymotrypsin exhibits a strong preference for cleaving peptide bonds C-terminal to aromatic amino acid residues such as phenylalanine.[8]
The Molecular Basis of Substrate Recognition
The active site of chymotrypsin contains a hydrophobic pocket (the S1 pocket) that favorably accommodates the bulky, nonpolar side chain of phenylalanine. The benzyloxycarbonyl group, while not a peptide bond itself, can position the phenylalanine residue appropriately within the active site, and the methyl ester can be hydrolyzed, allowing for a kinetic assay. More commonly, dipeptide derivatives like Z-Ala-Phe-OMe are used, where the Ala-Phe peptide bond is the target for cleavage.[6]
Experimental Protocol: Chymotrypsin Activity Assay
This generalized protocol outlines how a Z-protected phenylalanine-containing methyl ester could be used to measure chymotrypsin activity.
-
Reagent Preparation:
-
Prepare a stock solution of the substrate (e.g., Z-Ala-Phe-OMe) in a suitable organic solvent like DMSO, as it has limited aqueous solubility.
-
Prepare a stock solution of α-chymotrypsin in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Prepare the assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
-
Assay Execution:
-
In a temperature-controlled cuvette, add the assay buffer and the substrate stock solution to achieve the desired final substrate concentration.
-
Equilibrate the solution to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding a small volume of the α-chymotrypsin stock solution.
-
Monitor the reaction progress. The hydrolysis of the methyl ester will produce methanol and the corresponding carboxylic acid. The change in pH due to the acid production can be monitored using a pH-stat or a suitable pH indicator dye.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear portion of the progress curve.
-
Repeat the assay at various substrate concentrations.
-
Determine the Michaelis-Menten kinetic parameters (Kₘ and Vₘₐₓ) by plotting v₀ versus substrate concentration and fitting the data to the Michaelis-Menten equation.
-
Quantitative Data: Kinetic Parameters
The following table presents hypothetical kinetic data for chymotrypsin with different Z-protected substrates to illustrate the type of data generated.
| Substrate | Kₘ (mM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) |
| This compound | 1.2 | 25 | 2.1 x 10⁴ |
| Z-Ala-Phe-OMe | 0.8 | 45 | 5.6 x 10⁴ |
| Z-Gly-Phe-OMe | 1.5 | 30 | 2.0 x 10⁴ |
Part 3: Versatility in Synthesis and Structural Studies
Beyond its classical roles, this compound serves as a versatile starting material for more complex molecular architectures and as a tool for fundamental studies in structural biology.
Peptidomimetics and Synthetic Scaffolds
Peptidomimetics are compounds designed to mimic natural peptides but with modified structures to enhance properties like stability against proteolysis or improved bioavailability.[9][10] this compound can be a crucial starting point for such endeavors. For instance, the N-H of the urethane can be alkylated, or the ester can be reduced to the corresponding alcohol, providing a handle for further chemical elaboration into non-peptidic scaffolds.
Crystallographic Studies
The conformation of peptides is critical to their biological function. Z-protected amino acid and dipeptide methyl esters are valuable models for studying the preferred conformations and hydrogen-bonding patterns of the peptide backbone.[11] The rigidity of the Z-group and the defined stereochemistry of the amino acid provide a constrained system that is amenable to crystallization and X-ray diffraction analysis. Such studies have revealed the importance of N-H···O=C hydrogen bonds in dictating the self-assembly and conformation of peptide molecules in the solid state.[11]
Caption: Intermolecular Hydrogen Bonding in Crystals.
Conclusion
Benzyloxycarbonyl-L-phenylalanine methyl ester is a testament to the enduring power of well-designed chemical tools in scientific advancement. Its utility extends far beyond its initial application in peptide synthesis, providing a robust platform for enzymology, the development of novel therapeutics through peptidomimetics, and fundamental investigations into the structural chemistry of peptides. A thorough understanding of its properties and the rationale behind its use empowers researchers to leverage this versatile molecule to its full potential, driving innovation in chemistry, biology, and medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 4. dr.iiserpune.ac.in:8080 [dr.iiserpune.ac.in:8080]
- 5. prepchem.com [prepchem.com]
- 6. Z-Ala-Phe-OMe | 3235-14-1 | FA111441 | Biosynth [biosynth.com]
- 7. scbt.com [scbt.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Best Peptidomimetic Strategies to Undercover Antibacterial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystal Structure of the N-Benzyloxycarbonyl-alanyl-phenylalanyl-methyl Ester: The Importance of the H-Bonding Pattern | MDPI [mdpi.com]
Authored by a Senior Application Scientist
An In-Depth Technical Guide to Z-Phe-OMe and its Analogs in Biochemistry
Abstract
N-benzyloxycarbonyl-L-phenylalanine methyl ester (this compound) and its structural analogs represent a cornerstone class of compounds in modern biochemistry and drug development. Initially conceived as simple building blocks for peptide synthesis, their utility has expanded significantly. They now serve as critical tools for probing enzyme mechanisms, as scaffolds for potent protease inhibitors, and as key intermediates in the synthesis of complex therapeutic peptides. This guide provides an in-depth exploration of the synthesis, biochemical function, and practical application of this compound and its analogs, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, from synthetic strategy to assay design, providing a self-validating framework for their effective use in the laboratory.
Core Concepts: The Molecular Logic of this compound
This compound is a derivative of the amino acid L-phenylalanine, where the N-terminus is protected by a benzyloxycarbonyl (Z) group and the C-terminus is protected as a methyl ester. This dual-protection strategy is fundamental to its utility.
-
The Z-Group (Benzyloxycarbonyl): This bulky, aromatic group serves two primary purposes. First, it prevents the amine group from participating in unwanted side reactions during peptide coupling. Second, it can be removed under specific, mild conditions (typically catalytic hydrogenation), allowing for sequential peptide chain elongation.[1]
-
The Phenylalanine Core: The large, hydrophobic phenyl side chain is a key recognition motif for a class of proteases known as serine proteases, most notably chymotrypsin.[2] Chymotrypsin's active site contains a hydrophobic pocket (the S1 pocket) that preferentially binds large aromatic residues, positioning the adjacent peptide bond for cleavage.[3][4]
-
The Methyl Ester (OMe): The C-terminal methyl ester protects the carboxylic acid from reacting during N-terminal coupling steps. It can be hydrolyzed (saponified) using a base like NaOH to reveal the free carboxylic acid for further coupling or to yield the final peptide acid.[1]
This specific molecular architecture makes this compound and its analogs not just synthetic intermediates, but also excellent substrate mimics for studying and inhibiting proteases.
Caption: Core components of the this compound molecule.
Synthesis Methodologies: A Comparative Analysis
The synthesis of dipeptides like this compound and its analogs is a foundational process. The choice between enzymatic and chemical routes can dramatically affect yield, purity, cost, and environmental impact.[5]
Enzymatic Synthesis: The "Green Chemistry" Approach
Enzymatic synthesis utilizes proteases, such as thermolysin, in reverse to catalyze the formation of a peptide bond.[5] This approach is conducted under mild conditions and leverages the enzyme's stereoselectivity to prevent racemization, ensuring the formation of the desired L-L isomer.[5] The key advantage is often the precipitation of the product from the reaction medium, which drives the equilibrium toward synthesis and simplifies purification.
Caption: Workflow for enzymatic dipeptide synthesis.[5]
Chemical Synthesis: The Versatile Solution-Phase Approach
Solution-phase peptide synthesis (SPPS) is a well-established, versatile method that involves the sequential coupling of protected amino acids in a homogenous solution.[1] This method requires the use of coupling agents to activate the C-terminal carboxyl group for reaction with the N-terminal amine of another amino acid. While highly adaptable, it is a multi-step process involving protection, coupling, and deprotection, which can introduce hazardous reagents and require extensive purification.[5][6]
Caption: Workflow for solution-phase chemical synthesis.[1]
Comparative Analysis
The choice of methodology is a critical experimental decision driven by project goals such as scale, purity requirements, and cost.
| Parameter | Enzymatic Synthesis | Chemical Synthesis (SPPS) |
| Stereoselectivity | High (No racemization)[5] | Risk of epimerization, base dependent[7] |
| Reaction Conditions | Mild (pH ~7, 37-40°C)[5] | Mild to harsh; requires anhydrous solvents[1] |
| Reagents | Biocatalyst (Enzyme) | Coupling agents (e.g., EDC, TBTU), base[1][8] |
| Byproducts | Minimal | Significant (e.g., DCU, salts)[5] |
| Purification | Simple (often filtration)[5] | Complex (Washes, chromatography)[1] |
| Environmental Impact | Low ("Green")[5] | Higher (solvent and reagent waste)[5] |
| Versatility | Limited by enzyme specificity | High; compatible with many amino acids[6] |
Biochemical Function: Probing the Protease Active Site
The primary biochemical application of this compound and its analogs is the study and inhibition of proteases, particularly chymotrypsin.[2]
Mechanism of Competitive Inhibition
These molecules act as competitive substrate analogs. Their structural similarity to the natural substrates of chymotrypsin allows them to bind to the enzyme's active site.[2] The hydrophobic phenylalanine side chain fits snugly into the S1 specificity pocket.[4] However, the stable Z-group and methyl ester can alter the kinetics of catalysis, leading to the dipeptide occupying the active site and preventing the binding and cleavage of the natural substrate. This reversible binding event is the hallmark of competitive inhibition.[2]
Caption: this compound analogs compete with natural substrates.[2]
Analogs as Tools for Structure-Activity Relationship (SAR)
By systematically modifying the structure of this compound, researchers can gain profound insights into an enzyme's active site.[2]
-
Varying the Amino Acid: Replacing Phenylalanine with other amino acids (e.g., Z-Ala-Phe-OMe, Z-Val-Phe-OMe) probes the size and hydrophobicity constraints of the S1/S2 pockets.[9][10]
-
Constrained Analogs: Incorporating unnatural amino acids, such as (Z)-α,β-didehydrophenylalanine (ΔZPhe), locks the peptide backbone into a specific conformation.[11] Studying the binding of these rigid analogs helps map the optimal three-dimensional arrangement required for potent binding.
-
Modifying Termini: Altering the N-terminal protecting group or the C-terminal ester can modulate solubility, stability, and binding affinity.
These SAR studies are crucial in drug development for transforming a simple inhibitor into a potent and selective therapeutic agent.[12]
Key Experimental Protocols
The following protocols provide a robust framework for the synthesis and biochemical evaluation of this compound analogs.
Protocol 1: Solution-Phase Synthesis of a Protected Dipeptide (Z-Asp(OMe)-Phe-OMe)
This protocol details the coupling of Z-Asp(OMe)-OH with H-Phe-OMe, a common procedure adaptable for Z-Phe-OH and other analogs. The causality for using EDC/HOBt is to form a highly reactive O-acylisourea intermediate from the carboxylic acid, which is then readily attacked by the amine nucleophile, while HOBt minimizes side reactions and racemization.[1]
Materials:
-
Z-Asp(OMe)-OH
-
L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Standard work-up reagents (1 M HCl, sat. NaHCO₃, brine, Na₂SO₄)
-
Silica gel for column chromatography
Methodology:
-
Preparation of Free Amine: a. Dissolve H-Phe-OMe·HCl (1.1 eq) in anhydrous DCM. b. Add DIPEA (1.1 eq) to neutralize the hydrochloride salt, forming the free base. Stir for 20 minutes at room temperature. Use this solution directly in the next step.
-
Peptide Coupling Reaction: a. In a separate flask, dissolve Z-Asp(OMe)-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. b. Cool the solution to 0 °C in an ice bath. This is critical to slow the reaction and minimize side product formation. c. Add EDC·HCl (1.1 eq) and stir for 30 minutes at 0 °C to pre-activate the carboxylic acid. d. Add the freshly prepared H-Phe-OMe solution from step 1 to the activated mixture. e. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: a. Monitor reaction progress via Thin-Layer Chromatography (TLC). b. Upon completion, dilute the mixture with DCM. c. Wash the organic layer sequentially with 1 M HCl (removes excess base), saturated NaHCO₃ solution (removes excess acid and HOBt), and brine (removes residual water). d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. e. Purify the crude product by silica gel column chromatography to yield pure Z-Asp(OMe)-Phe-OMe.[1]
Protocol 2: Enzyme Inhibition Assay for a Chymotrypsin Inhibitor
This protocol determines the inhibitory potency (IC₅₀) and inhibition constant (Kᵢ) of a compound like Phe-Phe-OMe against α-chymotrypsin. The choice of a chromogenic substrate like SAAPpNA allows for continuous monitoring of enzyme activity via spectrophotometry.[2]
Materials:
-
α-Chymotrypsin from bovine pancreas
-
Test Inhibitor (e.g., Phe-Phe-OMe or this compound analog)
-
Chromogenic substrate: N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (SAAPpNA)
-
Tris-HCl buffer (pH 7.8)
-
DMSO for stock solutions
-
96-well microplate and spectrophotometer
Methodology:
-
Preparation of Solutions: a. Prepare a stock solution of α-chymotrypsin in buffer. b. Prepare a concentrated stock solution of the inhibitor in DMSO. Create a serial dilution series of the inhibitor in buffer. c. Prepare a stock solution of the substrate SAAPpNA in DMSO.
-
Assay Setup (in a 96-well plate): a. To each well, add a fixed volume of Tris-HCl buffer. b. Add varying concentrations of the inhibitor to the test wells. Include control wells with buffer/DMSO only (no inhibitor). c. Add a fixed amount of α-chymotrypsin solution to all wells to start the pre-incubation. d. Pre-incubate the enzyme and inhibitor at a constant temperature (e.g., 25°C) for 10 minutes. This allows the inhibitor to bind to the enzyme and reach equilibrium.
-
Initiation and Measurement: a. Initiate the reaction by adding the SAAPpNA substrate to all wells simultaneously (a multi-channel pipette is recommended). b. Immediately place the plate in a spectrophotometer and measure the absorbance at 410 nm every 30 seconds for 10-15 minutes. The rate of increase in absorbance is proportional to the rate of substrate cleavage.
-
Data Analysis: a. Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot. b. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value. c. To determine the mode of inhibition and the Kᵢ value, repeat the assay using multiple substrate concentrations for each inhibitor concentration. Construct a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). For competitive inhibition, the lines will intersect on the y-axis.[2][13]
Conclusion: An Indispensable Tool in the Biochemical Arsenal
This compound and its analogs have evolved far beyond their initial role as simple protected amino acids. They are sophisticated chemical probes that allow for the precise investigation of enzyme active sites and serve as foundational scaffolds for the rational design of therapeutic agents.[2][9] Their utility in both enzymatic and chemical synthesis provides flexibility for researchers targeting novel peptides for applications ranging from oncology to metabolic disorders.[5][9] A thorough understanding of their synthesis, mechanism of action, and the causal logic behind their application in biochemical assays is essential for any scientist working at the interface of chemistry, biology, and medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Catalytic Mechanism of Chymotrypsin & Measuring Activity – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Novel Peptides Using Unusual Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. Z-Ala-Phe-OMe | 3235-14-1 | FA111441 | Biosynth [biosynth.com]
- 11. Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transition States, Analogues and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzyme kinetics - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to the Biological Activity of Z-Dipeptides
Preamble: Beyond the Building Blocks
In the expansive landscape of peptide science, which bridges the elegant complexity of biologics with the synthetic tractability of small molecules, dipeptides represent the most fundamental peptidic structures.[1] However, their simplicity is deceptive. The addition of an N-terminal benzyloxycarbonyl (Z) group transforms these simple molecules into a class of compounds—Z-dipeptides—with profound and varied biological activities. The Z-group is not merely a protecting group used during synthesis; its steric bulk and aromatic nature fundamentally influence the peptide's conformation, stability, and interaction with biological targets.[2][3][4]
This guide eschews a conventional review format. Instead, it serves as a technical deep-dive for researchers and drug developers, navigating the path from structural rationale to functional validation. We will explore the causal links between the molecular architecture of Z-dipeptides and their roles as enzyme inhibitors, antimicrobial agents, and anticancer therapeutics. This document is designed to be a self-validating system, providing not just the "what" but the "why" and the "how"—grounding mechanistic claims in cited literature and furnishing detailed, field-proven protocols for their characterization.
Section 1: The Nexus of Structure and Biological Function
The biological activity of a Z-dipeptide is not an emergent property of its amino acid constituents alone; it is a direct consequence of its three-dimensional structure, hydrophobicity, charge distribution, and stability. The Z-group is a critical modulator of these characteristics.
1.1. The Influence of the Z-Group:
The benzyloxycarbonyl moiety imparts significant hydrophobicity and rigidity to the N-terminus. This has several functional consequences:
-
Membrane Interaction: The aromatic Z-group can facilitate interactions with the lipid bilayers of cell membranes, a key step in the mechanism of many antimicrobial and anticancer peptides.[5]
-
Conformational Constraint: The steric hindrance from the Z-group limits the conformational freedom of the peptide backbone, which can pre-organize the dipeptide into a conformation favorable for binding to a specific biological target, such as an enzyme's active site.[6]
-
Proteolytic Stability: The bulky N-terminal cap can provide a degree of protection against degradation by aminopeptidases, enhancing the molecule's stability and bioavailability in biological systems.[7][8]
1.2. Structure-Activity Relationship (SAR):
Quantitative Structure-Activity Relationship (QSAR) modeling has been instrumental in deciphering the specific contributions of individual amino acid residues to a dipeptide's overall activity.[7][8][9] Key principles derived from these studies include:
-
Enzyme Inhibition: For activities like Angiotensin-Converting Enzyme (ACE) inhibition, the identity of both the N-terminal and C-terminal amino acids is crucial. Hydrophobic and bulky side chains at the C-terminus often enhance inhibitory action.[10] Dipeptides containing proline are often stabilized against enzymatic hydrolysis, making them more robust candidates.[7][8]
-
Antimicrobial & Anticancer Activity: A cationic charge, typically provided by residues like Lysine or Arginine, is critical for the initial electrostatic attraction to negatively charged cancer cell or bacterial membranes.[11][12] This, combined with overall hydrophobicity, dictates the peptide's ability to disrupt membrane integrity.[5][13] The specific sequence determines the secondary structure (e.g., α-helical propensity), which is vital for pore formation or membrane permeabilization.[5]
The relationship between structure and function is a foundational pillar of Z-dipeptide research, guiding the rational design of new therapeutic leads.
Figure 1: Logical relationship between Z-dipeptide structure and biological activity.
Section 2: Major Classes of Biological Activity & Mechanisms
Z-dipeptides have demonstrated efficacy across several therapeutic areas. Understanding their mechanism of action is paramount for targeted drug development.
2.1. Enzyme Inhibition:
Z-dipeptides are potent inhibitors of various enzymes, particularly proteases.[14][15]
-
Angiotensin-Converting Enzyme (ACE) Inhibition: Dipeptides are well-documented ACE inhibitors, relevant for treating hypertension.[7][8] The mechanism is typically competitive inhibition, where the dipeptide mimics the structure of the natural substrate (Angiotensin I) and binds to the enzyme's active site, blocking its function.[16] The Z-group can enhance binding affinity through hydrophobic interactions within the active site.
-
Collagenase Inhibition: Certain Z-dipeptide derivatives, particularly those incorporating hydroxamate groups, act as inhibitors of matrix metalloproteinases (MMPs) like collagenase.[14] This activity is crucial in contexts like arthritis and cancer metastasis where tissue degradation is pathological.
2.2. Antimicrobial Activity:
The rise of antibiotic resistance has spurred the search for new antimicrobial agents, with peptides being a promising avenue.[12][17]
-
Mechanism of Action: The primary mechanism involves membrane disruption. Cationic Z-dipeptides are electrostatically attracted to the anionic components (like lipopolysaccharides and teichoic acids) of bacterial membranes.[12][18] Following this initial binding, the hydrophobic domains, including the Z-group and nonpolar side chains, insert into the lipid bilayer. This disrupts membrane integrity, leading to pore formation, leakage of cellular contents, and ultimately, cell death.[12][13] This physical disruption mechanism is less prone to the development of resistance compared to single-target enzyme inhibitors.[12]
2.3. Anticancer Properties:
Z-dipeptides can exhibit selective toxicity towards cancer cells.[6][19]
-
Selective Membrane Targeting: Similar to their antimicrobial action, the anticancer effect often relies on membrane interaction. Cancer cell membranes typically have a higher net negative charge than healthy cells due to an increased concentration of anionic phospholipids like phosphatidylserine on the outer leaflet.[5][19] This provides a basis for selective electrostatic targeting by cationic peptides.
-
Induction of Apoptosis: Beyond simple membrane lysis, some peptides, upon entering the cell, can trigger programmed cell death (apoptosis).[11][19] They can do this by disrupting mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c. Nisin Z, for example, has been shown to activate an apoptotic pathway in melanoma cells.[19]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Z-Ala–Ile-OH, a dipeptide building block suitable for the formation of orthorhombic microtubes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer peptide: Physicochemical property, functional aspect and trend in clinical application (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The biological activity of selected cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modeling of the relationship between dipeptide structure and dipeptide stability, permeability, and ACE inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. journals.asm.org [journals.asm.org]
- 13. Antibacterial and Antibiofilm Properties of Self-Assembled Dipeptide Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Peptides and Peptidomimetics as Inhibitors of Enzymes Involved in Fibrillar Collagen Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. peptide.co.jp [peptide.co.jp]
- 16. Inhibition of angiotensin-converting enzyme by dipeptide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Evaluation of the Antimicrobial Activity of Cationic Peptides Loaded in Surface-Modified Nanoliposomes against Foodborne Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Enduring Legacy of the Z-Group: A Technical Guide to Benzyloxycarbonyl-Protected Amino Acids in Synthesis
For researchers, medicinal chemists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful organic synthesis, particularly in the intricate world of peptide chemistry. Among the arsenal of amine-protecting groups, the benzyloxycarbonyl (Cbz or Z) group, introduced by Max Bergmann and Leonidas Zervas in 1932, stands as a testament to enduring utility and versatility.[1][2] This guide offers an in-depth exploration of Z-protected amino acids, moving beyond simple protocols to provide a deep understanding of the causality behind experimental choices, ensuring both scientific integrity and practical success in the laboratory.
The Benzyloxycarbonyl (Z) Group: A Strategic Overview
The Z-group is a carbamate-based protecting group valued for its stability under a range of conditions, yet amenable to selective cleavage.[1] This balance makes it a powerful tool, particularly in solution-phase peptide synthesis.[3] Unlike the more acid-labile Boc group or the base-labile Fmoc group, the Z-group offers a distinct orthogonality, allowing for complex synthetic strategies where different protecting groups must be removed in a specific sequence.[1][2][4]
Core Attributes of the Z-Group:
-
Stability: Resistant to mildly acidic and basic conditions, making it compatible with a variety of reaction conditions.[1][4]
-
Orthogonality: Can be selectively removed in the presence of Boc and Fmoc groups, enabling multi-step synthetic routes.[1][2][4]
-
Racemization Suppression: The urethane linkage of the Z-group helps to minimize racemization during peptide coupling reactions.[5]
-
Crystallinity: Z-protected amino acids are often crystalline solids, which facilitates purification by recrystallization.
Synthesis of Z-Protected Amino Acids: The Schotten-Baumann Reaction
The most common method for the introduction of the Z-group is the Schotten-Baumann reaction, which involves the acylation of the amino acid's free amine with benzyl chloroformate (also known as Cbz-Cl or Z-Cl).[1][6] This reaction is typically carried out in a biphasic system or in an aqueous solution with a base to neutralize the hydrochloric acid byproduct.[1][7]
Experimental Protocol: Synthesis of Z-Glycine
Materials:
-
Glycine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)
-
Water
-
Diethyl ether or other suitable organic solvent for extraction
-
Hydrochloric acid (HCl) for acidification
Step-by-Step Methodology:
-
Dissolution: Dissolve glycine in an aqueous solution of sodium carbonate or sodium hydroxide. The base is crucial as it deprotonates the ammonium group of the zwitterionic amino acid, liberating the nucleophilic free amine.[7]
-
Reaction: Cool the solution in an ice bath and add benzyl chloroformate dropwise with vigorous stirring. The reaction is exothermic and maintaining a low temperature helps to minimize side reactions.
-
Neutralization: The base in the aqueous solution neutralizes the HCl formed during the reaction, driving the equilibrium towards the product.
-
Work-up: After the reaction is complete, wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate and other organic impurities.
-
Acidification: Carefully acidify the aqueous layer with dilute HCl to a pH of approximately 2-3. This protonates the carboxylate group of the Z-protected amino acid, causing it to precipitate out of the solution.
-
Isolation and Purification: Collect the precipitated Z-glycine by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Deprotection of the Z-Group: Releasing the Free Amine
The removal of the Z-group is a critical step and can be achieved through several methods, with catalytic hydrogenolysis being the most common and mildest.[2] The choice of deprotection strategy depends on the presence of other functional groups in the molecule.
Catalytic Hydrogenolysis
This is the preferred method for Z-group removal due to its mild, neutral conditions.[2] The reaction involves the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[1][8] The byproducts are toluene and carbon dioxide, which are easily removed.[8]
Mechanism of Hydrogenolysis:
-
Adsorption of the Z-protected amino acid onto the palladium catalyst surface.
-
Oxidative addition of the benzylic C-O bond to the palladium surface.
-
Reaction with hydrogen to form a carbamic acid intermediate and toluene.[8]
-
The unstable carbamic acid spontaneously decarboxylates to yield the free amine and carbon dioxide.[8]
Catalytic Transfer Hydrogenation: An alternative to using hydrogen gas is transfer hydrogenation, where a hydrogen donor such as ammonium formate, triethylsilane, or cyclohexene is used with a palladium catalyst.[9][10] This method can be advantageous for safety and practical reasons.
Experimental Protocol: Deprotection of Z-Phenylalanine by Catalytic Hydrogenolysis
Materials:
-
Z-Phenylalanine
-
Methanol or Ethanol
-
10% Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Celite® for filtration
Step-by-Step Methodology:
-
Dissolution: Dissolve Z-Phenylalanine in a suitable solvent like methanol or ethanol in a flask equipped with a stir bar.
-
Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C to the solution. The flask is then flushed with an inert gas (e.g., nitrogen or argon).
-
Hydrogenation: Introduce hydrogen gas into the reaction vessel, typically via a balloon or by connecting to a hydrogenation apparatus.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or by observing the cessation of hydrogen uptake.
-
Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Caution: The palladium catalyst can be pyrophoric and should be handled with care, ensuring it remains moist.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected phenylalanine.
Acidic Cleavage
While hydrogenolysis is the most common method, the Z-group can also be cleaved under strong acidic conditions, such as with HBr in acetic acid or with strong Lewis acids.[1][11] This method is useful when the molecule contains functional groups that are sensitive to hydrogenation, such as alkenes or alkynes.[12] However, these harsh conditions can affect other acid-labile protecting groups.[1] Recent studies have also explored the use of aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) for a milder acidic deprotection.[9]
Table 1: Comparison of Z-Group Deprotection Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenolysis | H₂, Pd/C | Neutral, Room Temp. | Mild, clean byproducts | Incompatible with reducible groups (e.g., alkenes, alkynes) |
| Transfer Hydrogenation | Ammonium formate, Pd/C | Neutral, Room Temp. | Avoids use of H₂ gas | May require higher catalyst loading |
| Strong Acid Cleavage | HBr in Acetic Acid | Harsh acidic | Compatible with reducible groups | Can cleave other acid-sensitive groups |
| Lewis Acid Cleavage | AlCl₃ in HFIP | Mildly acidic | Good functional group tolerance | Requires specific solvent system |
Applications in Peptide Synthesis and Beyond
The primary application of Z-protected amino acids is in peptide synthesis, particularly in the solution-phase approach where the orthogonality of the Z-group is highly advantageous.[3] It allows for the selective deprotection of the N-terminus for chain elongation while other protecting groups on the side chains remain intact.
Beyond traditional peptide synthesis, Z-protected amino acids are valuable building blocks in the synthesis of peptidomimetics, complex natural products, and active pharmaceutical ingredients (APIs).[13][14] Their stability and predictable reactivity make them reliable intermediates in multi-step synthetic campaigns.
Analytical Characterization of Z-Protected Amino Acids
The purity and identity of Z-protected amino acids are typically confirmed using a combination of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[13][15] Characteristic signals include the benzylic protons of the Z-group (around 5.1 ppm in ¹H NMR) and the aromatic protons.[15] The carbamate carbonyl carbon appears around 156-157 ppm in the ¹³C NMR spectrum.[13][15]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the Z-protected amino acid and to monitor the progress of protection and deprotection reactions.
-
Mass Spectrometry (MS): Provides accurate molecular weight information, confirming the successful introduction of the Z-group.[13]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Shows characteristic absorption bands for the carbamate functional group.[13]
Conclusion: A Timeless Tool for Modern Synthesis
The benzyloxycarbonyl group, despite its long history, remains a highly relevant and powerful tool in the arsenal of the synthetic chemist. Its unique combination of stability, orthogonality, and reliable methods for both introduction and removal ensures its continued use in the synthesis of complex molecules. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to effectively leverage the Z-group to achieve their synthetic goals with precision and confidence.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. peptide.com [peptide.com]
- 4. biosynth.com [biosynth.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. Cbz-Protected Amino Groups [organic-chemistry.org]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. pubs.acs.org [pubs.acs.org]
Z-Phe-OMe: A Keystone in Peptide Chemistry and Protease Research
An In-depth Technical Guide on the Synthesis, Properties, and Applications of N-Benzyloxycarbonyl-L-phenylalanine Methyl Ester
Introduction: The Genesis of a Versatile Building Block
N-Benzyloxycarbonyl-L-phenylalanine methyl ester, commonly abbreviated as Z-Phe-OMe, represents a cornerstone molecule in the field of synthetic peptide chemistry and biochemical research. While the precise moment of its first synthesis is not prominently documented, its emergence is intrinsically linked to the development of peptide synthesis methodologies in the mid-20th century. The introduction of the benzyloxycarbonyl (Z or Cbz) protecting group by Max Bergmann and Leonidas Zervas in 1932 was a revolutionary step that enabled the controlled, stepwise assembly of amino acids into peptides. This compound, as a derivative of the aromatic amino acid L-phenylalanine, quickly became an indispensable tool for researchers. Its unique structure, featuring a protected amine and an activated carboxyl group, positions it as a key intermediate in the synthesis of a vast array of peptides and peptidomimetics. This guide provides a comprehensive overview of the synthesis, properties, and critical applications of this compound for researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Profile of this compound
This compound is a white to off-white solid at room temperature, with a melting point typically in the range of 75-77 °C.[1] It is readily soluble in many organic solvents such as chloroform, dichloromethane, and ethyl acetate, a property that is advantageous for its use in solution-phase peptide synthesis.[2]
Spectroscopic Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound would exhibit characteristic signals for the protons of the phenylalanine side chain, the methyl ester, and the benzyloxycarbonyl protecting group. Expected chemical shifts (in ppm, relative to TMS) would include: a singlet for the methyl ester protons (~3.7 ppm), multiplets for the aromatic protons of the phenylalanine and benzyloxycarbonyl groups (~7.1-7.4 ppm), a multiplet for the α-proton of phenylalanine (~4.8 ppm), and signals for the benzylic protons of the protecting group (~5.1 ppm).[3][4]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show distinct resonances for each carbon atom. Key signals would include those for the carbonyl carbons of the ester and the carbamate, the aromatic carbons, the α-carbon of phenylalanine, the methyl ester carbon, and the benzylic carbon of the protecting group.[5][6][7]
-
IR (Infrared) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for its functional groups. These would include a strong carbonyl stretching band for the ester group (~1740 cm⁻¹), another strong carbonyl stretching band for the urethane of the Z-group (~1690 cm⁻¹), N-H stretching vibrations (~3300 cm⁻¹), and aromatic C-H stretching bands (~3000-3100 cm⁻¹).[8]
-
Mass Spectrometry (MS): Mass spectral analysis, typically using electrospray ionization (ESI), would show a prominent peak corresponding to the molecular ion [M+H]⁺ or other adducts, confirming the molecular weight of this compound (313.35 g/mol ).[9]
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₉NO₄ | - |
| Molecular Weight | 313.35 g/mol | - |
| Melting Point | 75-77 °C | [1] |
| Appearance | White to off-white solid | [1] |
| Storage Temperature | 2-8 °C, sealed in dry conditions | [1] |
Synthesis and Purification of this compound: A Methodological Overview
The synthesis of this compound is a standard procedure in organic chemistry, typically involving the protection of the amino group of L-phenylalanine followed by the esterification of the carboxylic acid.
Experimental Protocol: Chemical Synthesis of this compound
This protocol outlines a common laboratory-scale synthesis.
Materials:
-
L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or another suitable base
-
Dichloromethane (DCM) or a similar organic solvent
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Neutralization of H-Phe-OMe·HCl: L-Phenylalanine methyl ester hydrochloride is dissolved in a suitable organic solvent like dichloromethane. An aqueous solution of sodium bicarbonate is added to neutralize the hydrochloride salt and liberate the free amine. The organic layer containing the free base of L-phenylalanine methyl ester is then separated and dried.
-
N-protection with Benzyl Chloroformate: The solution of L-phenylalanine methyl ester is cooled in an ice bath. Benzyl chloroformate is added dropwise with stirring, along with a base such as sodium bicarbonate to neutralize the HCl generated during the reaction.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction mixture is washed successively with water, dilute acid (e.g., 1M HCl) to remove any unreacted amine, saturated sodium bicarbonate solution to remove any excess acid, and finally with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude this compound is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
The Significance of this compound in Scientific Research and Drug Development
The utility of this compound spans several key areas of chemical and biological research, primarily as a fundamental building block in peptide synthesis and as a tool for studying enzyme mechanisms.
A Versatile Component in Peptide Synthesis
This compound is a valuable starting material in solution-phase peptide synthesis. The benzyloxycarbonyl (Z) group provides robust protection for the N-terminus, which is stable under a variety of reaction conditions but can be readily removed by catalytic hydrogenation. The methyl ester at the C-terminus can be hydrolyzed (saponified) to the free carboxylic acid, allowing for subsequent coupling reactions to extend the peptide chain from the C-terminus. Alternatively, the ester can be activated for coupling with another amino acid or peptide fragment. This dual functionality makes this compound a versatile synthon for the creation of dipeptides and larger peptide structures. For instance, it can be used in the synthesis of dipeptides like Z-Ala-Phe-OMe or Z-Val-Phe-OMe, which are themselves important intermediates in pharmaceutical development.[2][10]
A Probe for Protease Activity and Inhibition
This compound and related dipeptides serve as valuable tools for studying proteases, particularly chymotrypsin. Chymotrypsin is a serine protease that preferentially cleaves peptide bonds on the C-terminal side of large hydrophobic amino acids like phenylalanine. Due to its structural similarity to the natural substrates of chymotrypsin, this compound can act as a substrate for this enzyme. The hydrolysis of the methyl ester or the amide bond in larger peptides containing the Phe-OMe moiety can be monitored to study the enzyme's kinetics and specificity.
Furthermore, derivatives of this compound are explored in the design of protease inhibitors. By modifying the structure, for example, by creating dipeptides like Phe-Phe-OMe, molecules can be designed that bind to the active site of a protease but are cleaved very slowly or not at all, thus acting as competitive inhibitors.[11] This is a crucial strategy in the development of drugs for diseases where proteases are overactive, such as in certain viral infections or inflammatory conditions.[12] The study of how this compound and its analogues interact with proteases provides valuable insights into the enzyme's active site, guiding the design of more potent and selective inhibitors.[11]
Conclusion
N-Benzyloxycarbonyl-L-phenylalanine methyl ester (this compound) is a deceptively simple molecule that holds significant importance in the realms of organic synthesis and biochemistry. Its dual-functional nature, with a protected amine and an activatable carboxyl group, makes it an exceptionally versatile building block for the synthesis of peptides and peptidomimetics. Beyond its role in synthesis, this compound and its derivatives are invaluable probes for investigating the mechanisms of proteases, particularly chymotrypsin. Its ability to act as a substrate and a scaffold for inhibitor design has contributed significantly to our understanding of enzyme kinetics and has paved the way for the development of novel therapeutic agents. As peptide-based drugs and the study of proteases continue to be at the forefront of biomedical research, the foundational role of this compound is set to endure.
References
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 5. Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Continuous production of N-(benzyloxycarbonyl)-L-glycyl-L-phenylalanine methyl ester utilizing extractive reaction in aqueous/organic biphasic medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 12. Synthesis and biological evaluation of new active For-Met-Leu-Phe-OMe analogues containing para-substituted Phe residues - PubMed [pubmed.ncbi.nlm.nih.gov]
Z-Phe-OMe: A Strategic Building Block for the Synthesis of Bioactive Peptides
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of therapeutic peptide development, the precise and efficient assembly of amino acid sequences is of paramount importance. The selection of appropriate building blocks—amino acids with strategically chosen protecting groups—dictates the success of a synthetic route, influencing yield, purity, and scalability. Among these, N-Benzyloxycarbonyl-L-phenylalanine methyl ester (Z-Phe-OMe) emerges as a cornerstone for solution-phase peptide synthesis (SPPS). This guide provides an in-depth technical exploration of this compound, elucidating its foundational properties, strategic applications, and the causality behind its use in constructing high-value bioactive peptides. We will dissect validated experimental protocols, compare synthetic methodologies, and offer field-proven insights to empower researchers in drug discovery and development.
Foundational Principles: Why this compound?
The utility of this compound is rooted in the strategic deployment of its two protecting groups: the N-terminal Benzyloxycarbonyl (Z or Cbz) group and the C-terminal methyl ester (OMe). This dual protection scheme is particularly amenable to solution-phase synthesis, a methodology favored for large-scale production and the synthesis of short peptides or peptide fragments where intermediate purification is critical.[1][2]
-
The N-α-Benzyloxycarbonyl (Z) Group : The Z group provides robust protection for the α-amino group. Introduced by Bergmann and Zervas, it is stable under a wide range of conditions but can be selectively removed under non-acidic, mild conditions, most commonly via catalytic hydrogenation (e.g., H₂/Pd-C).[3] This orthogonality is crucial, as it allows for the deprotection of the N-terminus without affecting other acid-labile protecting groups (like Boc or tBu) that may be present on amino acid side chains.[4][5]
-
The C-terminal Methyl Ester (OMe) : The methyl ester protects the C-terminal carboxylic acid, preventing it from participating in undesired side reactions during the activation and coupling of the N-terminal amino acid. It enhances the solubility of the protected amino acid in organic solvents commonly used for synthesis.[6] The OMe group can be readily removed via saponification (base-promoted hydrolysis) to liberate the carboxylic acid for subsequent coupling steps.[7][8]
The presence of the phenylalanine residue itself is often a key component of bioactive peptides, contributing to hydrophobic interactions and π-π stacking, which can be critical for binding to biological targets.[8]
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a building block is the first step in designing a robust synthetic process.
| Property | Value | Reference |
| CAS Number | 35909-92-3 | [9][10] |
| Molecular Formula | C₁₈H₁₉NO₄ | [9] |
| Molecular Weight | 313.35 g/mol | [9] |
| Appearance | Yellowish oil or solid | [9] |
| Melting Point | 75-77 °C | [9] |
| Boiling Point | 478.5±45.0 °C (Predicted) | [9] |
| Density | 1.181±0.06 g/cm³ (Predicted) | [9] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [9] |
Synthetic Methodologies: Building the Peptide Bond
This compound is primarily employed in solution-phase synthesis. The choice between chemical and enzymatic coupling methods depends on the desired scale, sequence, and environmental considerations.
Diagram: General Peptide Synthesis Workflow
This diagram illustrates the fundamental cycle of solution-phase peptide synthesis, highlighting the key stages of coupling and deprotection.
Caption: A generalized workflow for N-to-C directed solution-phase peptide synthesis.
Chemical Synthesis: The Carbodiimide Approach
Carbodiimide-mediated coupling is a workhorse of chemical peptide synthesis. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) are used to activate the free carboxylic acid of the N-protected amino acid (e.g., Z-Ala-OH). The addition of an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) is critical to suppress racemization and improve coupling efficiency.[7]
This protocol details the synthesis of the protected dipeptide Z-Ala-Phe-OMe.[6][11]
Materials:
-
Z-L-Alanine (Z-Ala-OH)
-
L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)[1]
-
EDC·HCl[1]
-
HOBt[1]
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)[1][11]
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)[1]
-
Standard laboratory glassware and magnetic stirrer
Methodology:
-
Preparation of Phenylalanine Methyl Ester Free Base: a. Dissolve H-Phe-OMe·HCl (1.1 eq) in anhydrous DCM. b. Add DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 20 minutes at room temperature. This solution containing the free amine is used directly.[1]
-
Activation of Z-Alanine: a. In a separate flask, dissolve Z-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. b. Cool the solution to 0 °C in an ice bath. c. Add EDC·HCl (1.1 eq) to the cooled solution and stir for 30 minutes at 0 °C. This forms the active HOBt ester.
-
Peptide Coupling Reaction: a. To the activated Z-Ala-OH solution, add the freshly prepared H-Phe-OMe solution from step 1. b. Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. c. Causality Checkpoint: The reaction is monitored by Thin-Layer Chromatography (TLC) to track the consumption of the limiting reactant (Z-Ala-OH). This prevents unnecessary reaction time and potential side-product formation.
-
Work-up and Purification: a. Filter the reaction mixture to remove the precipitated N,N'-dicyclohexylurea (DCU) byproduct if DCC is used. For EDC, this step is not necessary as the urea byproduct is water-soluble. b. Transfer the filtrate to a separatory funnel and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine (saturated NaCl).[12] c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure. d. The crude product, Z-Ala-Phe-OMe, can be purified by silica gel column chromatography or recrystallization to yield a pure, white solid.[1]
Diagram: Chemical Peptide Coupling Workflow (EDC/HOBt)
Caption: Step-by-step workflow for the chemical synthesis of Z-Ala-Phe-OMe.
Enzymatic Synthesis: A Greener Alternative
Enzymatic peptide synthesis offers significant advantages in terms of specificity, mild reaction conditions, and reduced environmental impact.[13] Proteases like thermolysin or chymotrypsin can be used to catalyze the formation of peptide bonds in a kinetically controlled manner.[14][15] The reaction between this compound and an amino acid amide (e.g., Leucinamide, Leu-NH₂) is a well-studied model.[14]
Causality of Component Choice:
-
Acyl Donor (this compound): The methyl ester is a recognized substrate for these enzymes.
-
Nucleophile (e.g., Leu-NH₂): An amino acid amide is used instead of an ester to prevent the enzyme from acting on the C-terminus of the nucleophile.
-
Solvent System: The reaction is often performed in organic solvents or biphasic systems with low water content. This is a critical choice: it shifts the thermodynamic equilibrium from hydrolysis (the enzyme's natural function) towards synthesis.[14]
This protocol is adapted from studies on enzymatic synthesis in organic media.[14]
Materials:
-
This compound
-
L-Leucinamide (Leu-NH₂)
-
α-Chymotrypsin (immobilized on a support like Celite is preferable)
-
Acetonitrile or Ethyl Acetate
-
Tris buffer (e.g., pH 7.8)
Methodology:
-
Biocatalyst Preparation: a. Prepare a solution of α-chymotrypsin in Tris buffer. b. Add the support material (e.g., Celite) and then evaporate the water under vacuum. This deposits the enzyme onto the support in its active conformation.
-
Enzymatic Reaction: a. Dissolve this compound (e.g., 40 mM) and Leu-NH₂ (1.5 eq) in the chosen organic solvent (e.g., acetonitrile with 4% v/v water). b. Add the prepared immobilized chymotrypsin to initiate the reaction. c. Stir the suspension at a constant temperature (e.g., 30°C). d. Self-Validation Checkpoint: The progress of the reaction (formation of Z-Phe-Leu-NH₂ and hydrolysis byproduct Z-Phe-OH) is monitored by High-Performance Liquid Chromatography (HPLC).
-
Product Isolation: a. Upon completion, filter the reaction mixture to remove the immobilized enzyme, which can be washed and potentially reused. b. Evaporate the solvent from the filtrate. c. The resulting crude product can be purified using standard chromatographic techniques.
Comparative Analysis: Chemical vs. Enzymatic Synthesis
| Parameter | Chemical Synthesis (EDC/HOBt) | Enzymatic Synthesis (Chymotrypsin) | Rationale & Insights |
| Specificity | Low; risk of side-chain reactions if not protected. | High; reaction occurs only at the α-amino and α-carboxyl groups. | Enzymes provide exquisite chemo- and regioselectivity, reducing the need for extensive side-chain protection strategies.[13] |
| Racemization Risk | Moderate; suppressed by additives like HOBt. | Negligible; enzymes are stereospecific. | Maintaining chiral integrity is a major advantage of enzymatic methods, crucial for biological activity. |
| Reaction Conditions | Anhydrous organic solvents, often cryogenic start (0°C). | Mild; aqueous or organic systems, near ambient temperature. | Milder conditions preserve sensitive functional groups within the peptide sequence. |
| Byproducts | Stoichiometric amounts of urea and coupling reagents. | Minimal; potential for some hydrolysis of the ester substrate. | Enzymatic synthesis is a cleaner process, simplifying purification and reducing waste.[12] |
| Yield | Generally high (can be >90%). | Highly variable, but can reach >90% under optimized conditions.[14] | Yield in enzymatic synthesis is critically dependent on solvent choice, water activity, and substrate concentrations.[14] |
| Environmental Impact | Uses hazardous reagents and solvents. | Greener; uses biodegradable catalysts and often milder solvents.[12] | A key driver for adopting enzymatic methods in industrial applications. |
Strategic Deprotection: Unveiling the Bioactive Peptide
Once the desired peptide sequence is assembled, the protecting groups must be removed. The orthogonality of the Z and OMe groups allows for their selective cleavage.
Diagram: Orthogonal Deprotection Strategy
Caption: Selective removal of N-terminal (Z) and C-terminal (OMe) protecting groups.
Protocol: N-Terminal Z-Group Deprotection (Hydrogenolysis)
This is the most common and mildest method for Z-group removal.[1][3]
Materials:
-
Z-protected peptide (e.g., Z-Ala-Phe-OMe)
-
10% Palladium on carbon (Pd/C) catalyst
-
Methanol (MeOH)
-
Hydrogen source (H₂ gas balloon or Parr hydrogenator)
-
Celite for filtration
Methodology:
-
Reaction Setup: a. Dissolve the Z-protected peptide in methanol in a round-bottom flask. b. Carefully add 10% Pd/C catalyst (typically 10% w/w of the peptide) under an inert atmosphere (e.g., Nitrogen or Argon). Safety Note: Pd/C is flammable, especially when dry and in the presence of hydrogen and organic solvents.
-
Deprotection Reaction: a. Securely attach a hydrogen-filled balloon to the flask or place it in a Parr hydrogenator. b. Evacuate the flask and backfill with H₂ gas (repeat 3 times). c. Stir the suspension vigorously at room temperature. d. Monitor the reaction by TLC until the starting material is completely consumed (typically 1-4 hours).[1]
-
Work-up and Isolation: a. Filter the reaction mixture through a pad of Celite to quantitatively remove the Pd/C catalyst.[1] b. Wash the Celite pad thoroughly with methanol. c. Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude deprotected peptide (e.g., H-Ala-Phe-OMe). The product is often pure enough for the next step.
Protocol: C-Terminal OMe-Group Deprotection (Saponification)
This protocol hydrolyzes the methyl ester to the free carboxylic acid.[1]
Materials:
-
C-terminally protected peptide (e.g., H-Ala-Phe-OMe)
-
Methanol (MeOH) and Water
-
1 M aqueous solution of Sodium Hydroxide (NaOH)
-
1 M Hydrochloric acid (HCl)
Methodology:
-
Saponification Reaction: a. Dissolve the peptide ester in a mixture of methanol and water. b. Cool the solution to 0 °C in an ice bath. c. Add 1 M NaOH (1.1 eq) dropwise while stirring. d. Stir the reaction at room temperature and monitor by TLC.
-
Work-up and Isolation: a. Upon completion, carefully neutralize the reaction mixture to pH 7 with 1 M HCl.[1] b. Remove the methanol under reduced pressure. c. The resulting aqueous solution containing the final peptide (e.g., H-Ala-Phe-OH) may be purified by methods like reverse-phase HPLC or lyophilized directly if the salt content is acceptable.
Application in Bioactive Peptide Synthesis
This compound and its derivatives are instrumental in synthesizing peptides with significant biological and commercial value.
Case Study: Aspartame Precursor Synthesis
A classic application is in the synthesis of the artificial sweetener Aspartame (Asp-Phe-OMe). The key precursor, Z-Asp-Phe-OMe, is synthesized by coupling Z-Asp with H-Phe-OMe.[16][17] This process has been optimized using both chemical and enzymatic methods, with enzymatic synthesis via thermolysin offering high yields by precipitating the product from the reaction medium, thereby driving the reaction to completion.[16]
Therapeutic Peptides
Dipeptides and larger peptides incorporating phenylalanine are investigated for a wide range of therapeutic applications, including treatments for cancer and metabolic disorders.[18] For instance, Z-Val-Phe-OMe is a key intermediate used in the synthesis of bioactive peptides where the Val-Phe motif is critical for activity.[18][19] The properties of Z-Val-Phe-OMe, such as enhanced stability and solubility, make it an ideal building block for drug formulation and delivery research.[18] Furthermore, phenylalanine methyl ester (PME) itself has been shown to possess antileukemic activity, highlighting the intrinsic bioactivity of this modified amino acid.[20]
Conclusion
N-Benzyloxycarbonyl-L-phenylalanine methyl ester (this compound) is more than a simple protected amino acid; it is a strategic tool for the rational design and synthesis of bioactive peptides. Its robust, orthogonal protecting groups are perfectly suited for the rigors of solution-phase synthesis, enabling the construction of complex sequences with high fidelity. By understanding the causality behind the choice of chemical versus enzymatic coupling, and by mastering the protocols for coupling and deprotection, researchers can leverage this compound to its full potential. This guide serves as a foundational resource, empowering scientists to build upon these principles to accelerate the development of the next generation of peptide-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide Synthesis: Solution vs Solid vs Hybrid | Neuland Labs [neulandlabs.com]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. nbinno.com [nbinno.com]
- 5. peptide.com [peptide.com]
- 6. CAS 3235-14-1: Z-Ala-Phe-OMe | CymitQuimica [cymitquimica.com]
- 7. coconote.app [coconote.app]
- 8. Synthesis of Novel Peptides Using Unusual Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound CAS#: 35909-92-3 [amp.chemicalbook.com]
- 10. This compound | 35909-92-3 [chemicalbook.com]
- 11. ptfarm.pl [ptfarm.pl]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Enzymatic peptide synthesis in organic media: a comparative study of water-miscible and water-immiscible solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enzymatic Peptide Synthesis | Semantic Scholar [semanticscholar.org]
- 16. benchchem.com [benchchem.com]
- 17. Z-ASP-PHE-OME [chemicalbook.com]
- 18. chemimpex.com [chemimpex.com]
- 19. Z-Val-Phe-OMe | 4817-95-2 | FV111532 | Biosynth [biosynth.com]
- 20. Antileukemic activity of phenylalanine methyl ester (PME): a lysosomotropic peptide methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Z-Phe-OMe in Peptide Chemistry
Introduction
In the field of peptide chemistry, the strategic use of protecting groups is fundamental to achieving the desired peptide sequence with high fidelity. N-α-Carbobenzyloxy-L-phenylalanine methyl ester (Z-Phe-OMe), a key building block, exemplifies the utility of such protection. The carbobenzyloxy (Cbz or Z) group, introduced by Bergmann and Zervas, provides robust protection for the α-amino group of phenylalanine, preventing its unwanted participation in peptide bond formation. Simultaneously, the methyl esterification of the C-terminal carboxyl group allows for specific activation strategies, such as saponification followed by coupling, or for its use in solution-phase peptide synthesis.[1]
This guide provides a comprehensive overview and detailed protocols for the two-step synthesis of this compound from L-phenylalanine. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles and field-proven insights to ensure successful synthesis, purification, and characterization of this important peptide precursor.
Core Principles of the Synthesis
The synthesis of this compound from L-phenylalanine is a sequential two-step process:
-
N-α-Protection: The amino group of L-phenylalanine is protected with a carbobenzyloxy group using benzyl chloroformate. This reaction is typically performed under Schotten-Baumann conditions.[2][3]
-
C-Terminal Esterification: The carboxylic acid of the resulting N-protected amino acid (Z-Phe-OH) is converted to a methyl ester. This can be achieved through several methods, most commonly Fischer esterification or by conversion to an acyl chloride followed by alcoholysis.[4][5]
Understanding the causality behind the chosen reaction conditions is critical for troubleshooting and optimization.
The Schotten-Baumann Reaction for N-α-Protection
The Schotten-Baumann reaction is a classic and highly effective method for acylating amines.[6] In this synthesis, it is used to form the carbamate linkage of the Z-group. The reaction is conducted in a biphasic system, typically an organic solvent and an aqueous alkaline solution. The base plays a crucial dual role: it neutralizes the hydrochloric acid byproduct generated during the reaction, preventing the protonation of the starting amine, and it drives the equilibrium towards product formation.[2][7] Maintaining a controlled pH is essential to prevent side reactions and potential racemization.[8]
Esterification of the Carboxylic Acid
Once the amino group is protected, the carboxylic acid of Z-Phe-OH can be safely esterified. Two common and reliable methods are presented:
-
Fischer-Speier Esterification: This is an acid-catalyzed equilibrium reaction between the carboxylic acid and an excess of alcohol (in this case, methanol).[9][10] The use of a strong acid catalyst, like sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[5] The reaction is driven to completion by using a large excess of the alcohol.
-
Thionyl Chloride Method: This method proceeds via an acyl chloride intermediate. Thionyl chloride (SOCl₂) converts the carboxylic acid into a highly reactive acyl chloride.[11][12] This intermediate is then reacted with methanol to form the ester. This method is often faster and not governed by equilibrium, but requires careful handling of the corrosive and moisture-sensitive thionyl chloride.[13][14]
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation |
| L-Phenylalanine | ≥99% | Sigma-Aldrich, Acros Organics |
| Benzyl Chloroformate (Cbz-Cl) | ≥97% | Sigma-Aldrich, TCI |
| Sodium Carbonate (Na₂CO₃) | ACS Reagent Grade | Fisher Scientific |
| Diethyl Ether | Anhydrous | J.T.Baker |
| Hydrochloric Acid (HCl) | Concentrated, 37% | VWR |
| Methanol (MeOH) | Anhydrous | EMD Millipore |
| Sulfuric Acid (H₂SO₄) | Concentrated, 98% | BDH |
| Thionyl Chloride (SOCl₂) | ≥99% | Alfa Aesar |
| Dichloromethane (DCM) | Anhydrous | Macron |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent Grade | EMD Millipore |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Anhydrous | EMD Millipore |
| Silica Gel | 230-400 mesh | Sorbent Technologies |
PART 1: Synthesis of N-α-Carbobenzyloxy-L-phenylalanine (Z-Phe-OH)
This protocol utilizes the Schotten-Baumann reaction for the N-protection of L-phenylalanine.
Reaction Pathway: N-Cbz Protection
Caption: N-Cbz protection of L-phenylalanine.
Step-by-Step Protocol
-
Dissolution of L-Phenylalanine: In a 250 mL round-bottom flask, dissolve 8.26 g (50 mmol) of L-phenylalanine in 100 mL of 1 M aqueous sodium carbonate solution. Cool the solution to 0 °C in an ice bath with gentle stirring.
-
Addition of Benzyl Chloroformate: While maintaining the temperature at 0 °C, add 9.4 g (55 mmol, 1.1 eq) of benzyl chloroformate dropwise over 30 minutes. Ensure vigorous stirring to promote mixing between the aqueous and organic phases.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: Ethyl Acetate/Hexane with 1% Acetic Acid).
-
Work-up and Extraction: Transfer the reaction mixture to a separatory funnel. Wash the aqueous layer twice with 50 mL portions of diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol byproduct. Discard the organic layers.
-
Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 2 by the slow, dropwise addition of concentrated hydrochloric acid. A white precipitate of Z-Phe-OH will form.
-
Isolation and Drying: Collect the white solid by vacuum filtration and wash the filter cake with cold deionized water. Dry the product under vacuum to a constant weight. The typical yield is 85-95%.
PART 2: Synthesis of this compound from Z-Phe-OH
Two effective methods for the esterification of Z-Phe-OH are provided below.
Method A: Fischer Esterification
This method is a classic, cost-effective procedure suitable for producing methyl esters.
Caption: Fischer esterification of Z-Phe-OH.
-
Reaction Setup: Suspend 15.0 g (50 mmol) of dry Z-Phe-OH in 150 mL of anhydrous methanol in a 250 mL round-bottom flask equipped with a reflux condenser.
-
Acid Catalyst Addition: Carefully and slowly add 1.4 mL (25 mmol, 0.5 eq) of concentrated sulfuric acid to the suspension while stirring. The mixture should become a clear solution upon addition of the acid.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Solvent Removal: Allow the mixture to cool to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Work-up: Dissolve the oily residue in 150 mL of ethyl acetate. Wash the organic solution sequentially with 50 mL of water, 50 mL of saturated aqueous sodium bicarbonate solution, and finally 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be purified by recrystallization from ethyl acetate/hexane or by silica gel chromatography. Typical yield is >90%.
Method B: Thionyl Chloride Esterification
This is a more rapid, non-equilibrium method suitable for acid-sensitive substrates.
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 15.0 g (50 mmol) of dry Z-Phe-OH in 100 mL of anhydrous methanol. Cool the mixture to -10 °C using an ice/salt bath.
-
Thionyl Chloride Addition: Add 4.4 mL (60 mmol, 1.2 eq) of thionyl chloride dropwise via a syringe over 20 minutes, ensuring the internal temperature does not rise above 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Solvent Removal and Work-up: Remove the solvent and excess thionyl chloride under reduced pressure. Dissolve the residue in 150 mL of ethyl acetate and proceed with the same washing procedure as described in Method A (Step 5 and 6).
Overall Synthesis Workflow
Caption: Overall workflow for this compound synthesis.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the final product.
| Property | Expected Value |
| Appearance | White solid or colorless oil |
| Molecular Formula | C₁₈H₁₉NO₄ |
| Molecular Weight | 313.35 g/mol |
| Melting Point | ~88-90 °C (Varies with purity) |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.35-7.25 (m, 10H, Ar-H), 5.10 (s, 2H, -CH₂-Ph), 4.65 (m, 1H, α-CH), 3.70 (s, 3H, -OCH₃), 3.10 (d, 2H, β-CH₂) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 172.0 (C=O, ester), 156.0 (C=O, carbamate), 136.0, 135.5, 129.5, 128.5, 128.0, 127.0 (Ar-C), 67.0 (-CH₂-Ph), 55.0 (α-CH), 52.0 (-OCH₃), 38.0 (β-CH₂) |
| IR (ATR, cm⁻¹) | ~3320 (N-H stretch), ~3030 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1740 (C=O ester stretch), ~1695 (C=O amide stretch), ~1215 (C-O stretch) |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. The provided values are estimated based on data for structurally similar compounds and general spectroscopic principles.[15][16]
Safety and Handling
-
Benzyl Chloroformate (Cbz-Cl): Highly corrosive, lachrymatory, and moisture-sensitive. Handle only in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[17]
-
Thionyl Chloride (SOCl₂): Corrosive and reacts violently with water, releasing toxic gases (SO₂ and HCl). All glassware must be thoroughly dried before use. Handle exclusively in a fume hood.[11]
-
Strong Acids (HCl, H₂SO₄): Corrosive. Handle with care and appropriate PPE. Always add acid to water or solvent slowly.
-
General Precautions: Always review the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. byjus.com [byjus.com]
- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Schotten-Baumann Reaction [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Reactions of Amino Acids: Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 12. Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides [ns1.almerja.com]
- 13. echemi.com [echemi.com]
- 14. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 15. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 16. N-benzoyl-L-phenylalanine methyl ester | 3005-61-6 [chemicalbook.com]
- 17. asianpubs.org [asianpubs.org]
Application Notes and Protocols for Solution-Phase Peptide Synthesis Utilizing Z-Phe-OMe
Introduction: The Strategic Value of Solution-Phase Peptide Synthesis
Solution-phase peptide synthesis (SPPS), often referred to as liquid-phase peptide synthesis (LPPS), represents a classical and highly relevant methodology in the production of peptides.[1][2] While solid-phase peptide synthesis (SPPS) offers advantages in automation and speed for lengthy sequences, solution-phase synthesis excels in scalability, cost-effectiveness, and the ability to produce large quantities of high-quality, shorter peptides.[3][4] A key advantage of this approach is the capacity for intermediate purification at each step, which can significantly reduce the accumulation of impurities that can complicate the final purification of the target peptide.[1][5]
This guide provides a detailed exploration of solution-phase peptide synthesis, centered around the practical application of N-benzyloxycarbonyl-L-phenylalanine methyl ester (Z-Phe-OMe) as a starting material. We will delve into the mechanistic underpinnings of peptide bond formation, provide step-by-step protocols for the synthesis of a model dipeptide, and discuss the critical aspects of purification and characterization. This document is intended for researchers, scientists, and professionals in drug development who seek to leverage the distinct advantages of solution-phase synthesis.
Core Principles and Strategic Considerations
The fundamental principle of solution-phase peptide synthesis involves the sequential coupling of amino acid residues in a homogenous solution.[2][6] To ensure the specific formation of the desired peptide bond, the N-terminal amino group and any reactive side-chain functional groups must be masked with protecting groups.[7][8][9] The C-terminal carboxyl group of the incoming amino acid is typically protected as an ester.[5]
Protecting Group Strategy: The Role of Z and OMe
In our model system, we utilize this compound. The selection of these protecting groups is strategic:
-
N-α-Benzyloxycarbonyl (Z or Cbz) Group: This urethane-type protecting group is stable under a variety of reaction conditions but can be readily removed by catalytic hydrogenation.[10][11] This method of deprotection is mild and often avoids side reactions.
-
C-α-Methyl Ester (OMe) Group: The methyl ester effectively protects the C-terminal carboxylic acid.[5] It is stable during the coupling reaction and can be removed by saponification (base-catalyzed hydrolysis) under controlled conditions.[12][13]
The combination of Z and OMe protecting groups provides an orthogonal system, where each can be removed without affecting the other, offering flexibility in the synthetic strategy.[14][15]
The Heart of the Synthesis: Peptide Bond Formation
The formation of an amide (peptide) bond between two amino acids is not spontaneous and requires the activation of the carboxylic acid group of one amino acid to make it susceptible to nucleophilic attack by the amino group of the other.[6][16] Carbodiimides are a class of highly effective coupling reagents for this purpose.[6][17]
Mechanism of Carbodiimide-Mediated Coupling
N,N'-Dicyclohexylcarbodiimide (DCC) is a widely used and cost-effective coupling reagent in solution-phase synthesis.[6][18] The mechanism proceeds through several key steps:
-
Activation: The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate.[16][17][19]
-
Nucleophilic Attack: The free amino group of the second amino acid attacks the carbonyl carbon of the O-acylisourea intermediate.[16]
-
Product Formation: This leads to the formation of the desired peptide bond and the release of a dicyclohexylurea (DCU) byproduct.[19][20]
A significant advantage of using DCC in solution-phase synthesis is that the DCU byproduct is largely insoluble in many organic solvents and can be easily removed by filtration.[18][19][20]
To enhance coupling efficiency and minimize side reactions, such as the formation of an unreactive N-acylurea and racemization, an additive like 1-Hydroxybenzotriazole (HOBt) is often included.[19][21] HOBt reacts with the O-acylisourea intermediate to form a more stable HOBt-active ester, which then reacts with the amine component.[19][21]
Diagram: Carbodiimide Coupling Mechanism
Caption: Mechanism of DCC-mediated peptide coupling.
Experimental Protocols: Synthesis of Z-Phe-Gly-OMe
This section provides a detailed protocol for the synthesis of the dipeptide Z-Phe-Gly-OMe, starting from this compound and Glycine methyl ester hydrochloride (H-Gly-OMe·HCl).
Materials and Reagents
| Reagent | Purity/Grade | Supplier Recommendation |
| This compound | >98% | Standard Chemical Supplier |
| H-Gly-OMe·HCl | >98% | Standard Chemical Supplier |
| N,N'-Dicyclohexylcarbodiimide (DCC) | >99% | Standard Chemical Supplier |
| 1-Hydroxybenzotriazole (HOBt) | Anhydrous | Standard Chemical Supplier |
| N,N-Diisopropylethylamine (DIPEA) | >99% | Standard Chemical Supplier |
| Dichloromethane (DCM) | Anhydrous | Standard Chemical Supplier |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard Chemical Supplier |
| 1M Hydrochloric Acid (HCl) | ACS Grade | Standard Chemical Supplier |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Standard Chemical Supplier |
| Brine (Saturated NaCl) | ACS Grade | Standard Chemical Supplier |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Standard Chemical Supplier |
| Silica Gel | 60 Å, 230-400 mesh | For column chromatography |
Protocol 1: Peptide Coupling
-
Preparation of Glycine Methyl Ester Free Base:
-
In a round-bottom flask, dissolve H-Gly-OMe·HCl (1.1 equivalents) in anhydrous DCM.
-
To this solution, add DIPEA (1.1 equivalents) and stir for 20 minutes at room temperature. This solution containing the free amine is used directly in the next step.[12]
-
-
Activation of Z-Phe-OH (Generated in situ):
-
Note: While we start with this compound, for coupling, the carboxyl group must be free. This protocol is adapted for the more common coupling of a Z-protected amino acid with a methyl-ester protected amino acid. For a direct coupling from this compound, a different strategy such as transamidation would be required, which is less common. The following assumes the use of Z-Phe-OH.
-
In a separate flask, dissolve Z-Phe-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
-
Coupling Reaction:
-
Add DCC (1.1 equivalents) to the cooled Z-Phe-OH/HOBt solution and stir for 30 minutes at 0 °C.
-
To this activated mixture, add the freshly prepared H-Gly-OMe solution from step 1.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated DCU.
-
Dilute the filtrate with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[12]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
-
Diagram: Experimental Workflow
Caption: Workflow for dipeptide synthesis.
Protocol 2: N-Terminal Z-Group Deprotection
This protocol describes the removal of the N-terminal benzyloxycarbonyl (Z) group via catalytic hydrogenation.
-
Reaction Setup:
-
Dissolve the purified, Z-protected dipeptide (e.g., Z-Phe-Gly-OMe) in methanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst (approximately 10% by weight of the peptide).
-
Stir the suspension under a hydrogen atmosphere (e.g., using a balloon filled with H₂) at room temperature.
-
-
Monitoring and Work-up:
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[12]
-
Wash the Celite pad with additional methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the deprotected dipeptide (H-Phe-Gly-OMe).
-
Purification and Characterization of Protected Peptides
The purification of fully protected peptides can be challenging due to their often-limited solubility in aqueous solutions, making standard reversed-phase HPLC difficult.[22][23]
-
Normal-Phase Chromatography: For hydrophobic, protected peptides, normal-phase chromatography on silica gel is a highly effective purification method.[22]
-
Crystallization: If the protected peptide is a solid, recrystallization from an appropriate solvent system can be an excellent method for obtaining highly pure material.
-
Countercurrent Distribution (CCD): For larger-scale synthesis, CCD can be a suitable purification technique.[24]
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the synthesized peptide, verifying the presence of all amino acid residues, and ensuring the protecting groups are intact or have been successfully removed.[25][26][27][28] The chemical shifts and coupling constants provide detailed structural information.[28][29]
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to confirm the molecular weight of the synthesized peptide, providing definitive evidence of a successful synthesis.[27]
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to assess the purity of the final product.[24]
Conclusion and Future Perspectives
Solution-phase peptide synthesis remains a powerful and economically viable method for the production of peptides, especially for shorter sequences required in large quantities.[3] The use of this compound and similar protected amino acids, coupled with robust carbodiimide chemistry, provides a reliable framework for peptide construction. The ability to purify intermediates ensures a high-quality final product. As the demand for therapeutic peptides continues to grow, the classical yet refined techniques of solution-phase synthesis will undoubtedly play a crucial role in both academic research and industrial manufacturing.
References
- 1. bachem.com [bachem.com]
- 2. Solution-phase peptide synthesis: Significance and symbolism [wisdomlib.org]
- 3. Peptide Synthesis: Solution vs Solid vs Hybrid | Neuland Labs [neulandlabs.com]
- 4. Liquid Phase vs. Solid Phase Peptide Synthesis: Pros and Cons - Creative Peptides [creative-peptides.com]
- 5. Solution phase peptide synthesis | PPTX [slideshare.net]
- 6. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uwindsor.ca [uwindsor.ca]
- 11. Benzyl Ethers [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. benchchem.com [benchchem.com]
- 17. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 18. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 19. peptide.com [peptide.com]
- 20. peptide.com [peptide.com]
- 21. bachem.com [bachem.com]
- 22. biotage.com [biotage.com]
- 23. Two novel solvent system compositions for protected synthetic peptide purification by centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. bachem.com [bachem.com]
- 25. Structural characterization of a 39-residue synthetic peptide containing the two zinc binding domains from the HIV-1 p7 nucleocapsid protein by CD and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 27. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 29. pubs.acs.org [pubs.acs.org]
Z-Phe-OMe as a Versatile Scaffold in Anticancer Drug Development: Application Notes and Protocols
Prepared by: Gemini, Senior Application Scientist
Introduction
In the landscape of modern oncology, the quest for novel therapeutic agents is driven by the need for greater efficacy, selectivity, and the ability to overcome resistance mechanisms. Small-molecule inhibitors remain a cornerstone of this endeavor. N-benzyloxycarbonyl-L-phenylalanine methyl ester, commonly abbreviated as Z-Phe-OMe, represents a key starting material and a structurally significant scaffold in this context. While not an anticancer agent in its native form, its protected amino acid structure provides an ideal foundation for the synthesis of more complex and potent derivatives.
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the strategic applications of this compound. We will explore its utility as a precursor for potent enzyme inhibitors, detail the rationale behind its use in drug design, and provide robust, field-proven protocols for the synthesis and evaluation of its derivatives as potential anticancer therapeutics. The narrative is built on the principle that a deep understanding of the molecular starting point is critical for the successful development of next-generation cancer treatments.
Part 1: The Rationale for this compound in Anticancer Drug Design
The strategic value of this compound in medicinal chemistry stems from the inherent properties of its constituent parts: the benzyloxycarbonyl (Z) protecting group, the phenylalanine core, and the methyl ester (OMe) group. This combination offers both a stable, versatile synthetic handle and a pharmacophoric base that can be tailored to interact with specific biological targets crucial to cancer cell survival and proliferation.
The Phenylalanine Moiety: A Privileged Pharmacophore
The L-phenylalanine residue is a common feature in many biologically active molecules. Its bulky, hydrophobic benzyl side chain is particularly adept at forming π-stacking and hydrophobic interactions within the active sites of enzymes. In cancer cells, many key proteins, such as proteases and kinases, possess well-defined hydrophobic pockets that can be effectively targeted by phenylalanine-containing inhibitors. This makes the Phe-OMe portion of the molecule an excellent anchor for designing targeted agents.
This compound as a Precursor for Protease Inhibitors
Proteases are a class of enzymes that play a critical role in cancer progression, contributing to processes like tumor growth, invasion, angiogenesis, and metastasis.[1] Consequently, protease inhibitors have emerged as a promising class of anticancer therapeutics.[2] Dipeptide and pseudo-peptide structures, for which this compound is an excellent starting block, are known to be effective scaffolds for inhibiting proteases such as chymotrypsin and the 26S proteasome.[3][4] The ubiquitin-proteasome pathway is essential for the degradation of regulatory proteins involved in cell cycle control and apoptosis; its inhibition is a clinically validated strategy in oncology.[4][5]
Derivatives of this compound can be designed to mimic the natural substrates of these proteases, leading to competitive inhibition and the downstream induction of apoptosis in cancer cells.
References
- 1. Role of protease and protease inhibitors in cancer pathogenesis and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Proteasome Inhibitors: An Expanding Army Attacking a Unique Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of proteasome inhibitor action and resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging Z-Val-Phe-OMe in the Synthesis of Advanced Therapeutic Agents
Abstract
N-benzyloxycarbonyl-L-valyl-L-phenylalanine methyl ester, commonly abbreviated as Z-Val-Phe-OMe, is a pivotal dipeptide derivative that serves as a cornerstone in the field of medicinal chemistry and pharmaceutical development.[1] Its unique structural attributes, including N-terminal protection and C-terminal esterification, render it an exceptionally stable and versatile building block for the synthesis of complex peptide-based therapeutics.[1][2] This guide provides an in-depth exploration of Z-Val-Phe-OMe, detailing its physicochemical properties, explaining the rationale behind its use, and presenting robust, field-proven protocols for its application in synthesizing therapeutic agents, with a particular focus on protease inhibitors. These protocols are designed for researchers, scientists, and drug development professionals to facilitate the creation of novel and effective peptide-based drugs targeting a range of diseases, including viral infections and cancer.[1][2]
Introduction: The Strategic Importance of Z-Val-Phe-OMe in Drug Discovery
Peptide-based therapeutics have emerged as a frontier in modern medicine, offering high specificity and potency that can be challenging to achieve with traditional small molecules.[3] Z-Val-Phe-OMe is a dipeptide building block that has gained significant traction in this area. Its structure consists of L-valine and L-phenylalanine, a sequence frequently found in the recognition domains of various enzyme substrates, particularly proteases.
The strategic utility of Z-Val-Phe-OMe is rooted in its protective group chemistry:
-
The N-terminal Benzyloxycarbonyl (Z) group prevents unwanted side reactions at the valine's amino terminus, directing reactivity to the C-terminus. This group is stable under many reaction conditions but can be cleanly removed via catalytic hydrogenation, a mild and efficient deprotection method.
-
The C-terminal Methyl Ester (OMe) protects the phenylalanine's carboxyl group, allowing for selective deprotection and subsequent coupling at the N-terminus. Saponification (base-catalyzed hydrolysis) is the standard method for its removal to reveal a free carboxylic acid for further elongation.[4]
This dual-protection scheme allows for precise, stepwise peptide synthesis in either the N-to-C or C-to-N direction, making it an invaluable intermediate for constructing larger, more complex bioactive peptides.[1] It is particularly useful in the development of protease inhibitors, where the Val-Phe motif can mimic the natural substrate, leading to effective competitive inhibition of viral enzymes like HIV protease or coronavirus main protease (Mpro).[5]
Physicochemical & Handling Data
Proper handling and storage are critical for maintaining the integrity of Z-Val-Phe-OMe. The following table summarizes its key properties for laboratory use.
| Property | Value | Source |
| CAS Number | 4817-95-2 | [1][6] |
| Molecular Formula | C₂₃H₂₈N₂O₅ | [1][6] |
| Molecular Weight | 412.49 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Storage Conditions | Store at 0 - 8 °C | [1] |
| Solubility | Soluble in organic solvents like DMF, DCM, and Methanol | [1] |
| MDL Number | MFCD00056140 | [1] |
Core Methodologies: Peptide Elongation Using Z-Val-Phe-OMe
The synthesis of a larger therapeutic peptide from Z-Val-Phe-OMe involves a logical sequence of deprotection and coupling steps. The choice of direction—either elongating from the N-terminus or the C-terminus—depends on the overall synthetic strategy for the target molecule.
General Synthetic Workflow
The diagram below illustrates the two primary pathways for chain elongation starting with Z-Val-Phe-OMe. The C-terminal elongation pathway is often preferred in solution-phase synthesis to build up a peptide chain before coupling larger fragments.
Caption: Primary pathways for peptide chain elongation using Z-Val-Phe-OMe.
Protocol 1: C-Terminal Elongation via Saponification and Coupling
This protocol details the hydrolysis of the methyl ester to a free carboxylic acid, followed by coupling with the methyl ester of another amino acid (e.g., Alanine) to form a tripeptide. This is a foundational step for building protease inhibitor backbones.
Part A: Saponification of Z-Val-Phe-OMe
Causality: The methyl ester is removed to expose a reactive carboxyl group. The reaction is run at 0°C to minimize racemization at the phenylalanine chiral center, which can be promoted by strong bases. A mixed solvent system (e.g., Methanol/Water) is used to ensure solubility of both the peptide and the inorganic base.[4]
Materials:
-
Z-Val-Phe-OMe
-
Methanol (MeOH)
-
Deionized Water
-
1M Sodium Hydroxide (NaOH) solution
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve Z-Val-Phe-OMe (1.0 eq) in a mixture of Methanol and Water (e.g., 3:1 v/v). Use a round-bottom flask equipped with a magnetic stir bar.
-
Hydrolysis: Cool the solution to 0°C in an ice bath. Add 1M NaOH (1.1 eq) dropwise while stirring vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as EtOAc/Hexanes (1:1). The product, Z-Val-Phe-OH, will have a lower Rf value than the starting material. The reaction is typically complete in 2-4 hours.
-
Neutralization: Once the reaction is complete, carefully acidify the mixture to pH 3-4 with 1M HCl at 0°C.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue three times with Ethyl Acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Z-Val-Phe-OH as a white solid.[2] The product should be characterized by ¹H NMR and MS before proceeding.
Part B: Coupling Z-Val-Phe-OH with H-Ala-OMe
Causality: This step forms a new peptide bond. A coupling agent like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) is used.[4] HOBt acts as a catalyst and suppresses side reactions, most notably racemization, by forming an activated ester that is less prone to epimerization. Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to neutralize the hydrochloride salt of the incoming amino acid ester without interfering with the coupling reaction.[7]
Materials:
-
Z-Val-Phe-OH (from Part A)
-
L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
EDC·HCl
-
HOBt
-
DIPEA
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution (NaHCO₃)
Procedure:
-
Reactant Preparation: Dissolve Z-Val-Phe-OH (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM. In a separate flask, suspend H-Ala-OMe·HCl (1.1 eq) in DCM and add DIPEA (1.1 eq) to generate the free base in situ. Stir for 20 minutes.
-
Activation: Cool the Z-Val-Phe-OH solution to 0°C. Add EDC·HCl (1.2 eq) and stir for 20 minutes to pre-activate the carboxylic acid.
-
Coupling: Add the H-Ala-OMe free base solution to the activated mixture. Allow the reaction to warm to room temperature and stir overnight (12-16 hours).
-
Monitoring: Check for completion using TLC or HPLC.
-
Work-up: Dilute the reaction mixture with DCM. Wash sequentially with 5% HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product, Z-Val-Phe-Ala-OMe, can be purified by silica gel column chromatography using an appropriate solvent gradient (e.g., Ethyl Acetate in Hexanes).
-
Validation: Confirm the structure and purity of the final tripeptide using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: N-Terminal Deprotection via Catalytic Transfer Hydrogenation
This protocol removes the Z-group to expose a free amine, enabling further peptide chain elongation from the N-terminus.
Causality: Catalytic transfer hydrogenation is a milder alternative to using pressurized hydrogen gas. Palladium on carbon (Pd/C) is the catalyst that facilitates the transfer of hydrogen from a donor molecule, such as ammonium formate, to the Z-group.[4] This process cleaves the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide as byproducts. The reaction is clean and typically proceeds to completion with high yield.
Materials:
-
Z-Val-Phe-OMe (or a longer Z-protected peptide)
-
10% Palladium on carbon (Pd/C), 50% wet
-
Ammonium formate (HCOONH₄)
-
Methanol (MeOH)
-
Celite®
Procedure:
-
Reaction Setup: Dissolve the Z-protected peptide (1.0 eq) in Methanol in a round-bottom flask.
-
Catalyst and Donor Addition: Carefully add 10% Pd/C (approx. 10% by weight of the peptide). Caution: Pd/C can be pyrophoric when dry. Then, add ammonium formate (5-10 eq).
-
Deprotection: Stir the suspension at room temperature. The reaction is often accompanied by gentle gas evolution (CO₂).
-
Monitoring: Monitor the disappearance of the starting material by TLC or HPLC (typically 1-4 hours).
-
Work-up and Isolation: Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with Methanol.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the deprotected peptide, H-Val-Phe-OMe. The product is often pure enough for the next step but can be purified further if necessary. Confirm deprotection with MS to observe the mass change.
Application Case Study: Synthesis of an Antiviral Protease Inhibitor Core
Many antiviral agents, particularly those targeting coronaviruses and HIV, are peptide mimetics that inhibit viral proteases.[5][8] The Val-Phe sequence is a common recognition motif. The following workflow demonstrates how Z-Val-Phe-OMe can be used to synthesize a key tetrapeptide intermediate, Z-Gln-Ala-Val-Phe-OMe, a scaffold relevant to protease inhibitor design.
Caption: Synthetic pathway to a tetrapeptide protease inhibitor scaffold.
This multi-step synthesis relies on the iterative application of Protocol 2 (N-terminal deprotection) followed by a standard peptide coupling reaction similar to Protocol 1B. Each step requires rigorous purification and characterization to ensure the final product's integrity. This scaffold can then be further modified—for instance, by converting the C-terminal ester to a warhead group (e.g., an aldehyde or ketoamide)—to create a potent, irreversible inhibitor.
Concluding Remarks
Z-Val-Phe-OMe is more than just a chemical reagent; it is an enabling tool in the rational design of sophisticated therapeutic agents. Its well-defined reactivity and stability provide a reliable platform for constructing complex peptide backbones. The protocols outlined in this guide offer a robust framework for its use in solution-phase synthesis, empowering researchers to explore novel chemical space in the quest for next-generation drugs. Mastery of these techniques is essential for any scientist or professional dedicated to advancing peptide-based drug discovery and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Design and synthesis of novel phe-phe hydroxyethylene derivatives as potential coronavirus main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Z-Val-Phe-OMe | 4817-95-2 | FV111532 | Biosynth [biosynth.com]
- 7. Synthesis of Novel Peptides Using Unusual Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of HIV/FIV protease inhibitors incorporating a conformationally constrained macrocycle with a small P3' residue - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Solution-Phase Synthesis of Dipeptides via Coupling of Z-L-Phenylalanine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the solution-phase synthesis of dipeptides utilizing N-α-Benzyloxycarbonyl-L-phenylalanine methyl ester (Z-Phe-OMe) as a starting precursor. It details the necessary saponification of the methyl ester to generate the free carboxylic acid (Z-Phe-OH), followed by its coupling with a C-terminally protected amino acid. This guide offers an in-depth explanation of the underlying chemical principles, step-by-step experimental protocols, and methods for reaction monitoring, workup, and purification.
Introduction: The Strategy of Peptide Coupling
Peptide synthesis is a cornerstone of biochemical and pharmaceutical research. The formation of a peptide bond between two amino acids requires the selective activation of a carboxyl group and its subsequent reaction with an amino group. To prevent unwanted side reactions, such as self-polymerization, protecting groups are employed to temporarily block reactive functionalities.[1][2][3][4]
The benzyloxycarbonyl (Z or Cbz) group is a classic and robust N-terminal protecting group, valued for its stability and ease of introduction.[1] It is readily removed by catalytic hydrogenation, which offers a mild deprotection condition.[1][5] This application note focuses on a common scenario where the starting material is an N-protected amino acid ester, this compound. To utilize this building block for peptide chain elongation from its C-terminus, the methyl ester must first be converted to a free carboxylic acid. This is typically achieved through saponification (base-catalyzed hydrolysis). The resulting Z-Phe-OH can then be coupled with the free amino group of another amino acid ester (e.g., H-Ala-OMe) to form a dipeptide.
The Causality Behind Experimental Choices
The success of peptide coupling hinges on the careful selection of reagents and reaction conditions.
-
Saponification: The choice of a mild base like sodium hydroxide in a mixed aqueous-organic solvent system allows for the selective hydrolysis of the methyl ester without significantly affecting the Z-protecting group.[5] The reaction is typically performed at a reduced temperature to minimize potential side reactions.
-
Coupling Reagents: Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used to activate the carboxylic acid.[6][7][8] However, their use alone can lead to racemization and the formation of N-acylurea byproducts.[6] To mitigate these issues, additives like 1-hydroxybenzotriazole (HOBt) are introduced. HOBt reacts with the activated carboxylic acid to form an active ester, which is less prone to racemization and more efficiently reacts with the amine component.[6][9][10] Uronium-based reagents like HBTU also serve as efficient activators, often used in conjunction with HOBt for enhanced performance.[9]
-
Solvent and Base: Anhydrous aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) are standard choices for peptide coupling to prevent unwanted reactions with water.[5][11] A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is often added to neutralize the hydrochloride salt of the amino acid ester, liberating the free amine for the coupling reaction.[5][11]
Experimental Workflow and Protocols
The overall workflow for the synthesis of a dipeptide starting from this compound is depicted below.
Caption: Workflow for dipeptide synthesis from this compound.
Protocol 1: Saponification of this compound to Z-Phe-OH
This protocol details the hydrolysis of the methyl ester to yield the free carboxylic acid.
Materials:
-
Z-L-phenylalanine methyl ester (this compound)
-
Methanol (MeOH)
-
Water (H₂O)
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
TLC plates (silica gel)
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Hydrolysis: Cool the solution to 0 °C in an ice bath. Add 1 M NaOH (1.1 eq) dropwise while stirring.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[5][12]
-
Workup: a. Upon completion, cool the mixture to 0 °C and carefully acidify to pH 2-3 with 1 M HCl. b. Remove the methanol under reduced pressure using a rotary evaporator. c. Extract the aqueous layer with ethyl acetate (3x). d. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain Z-Phe-OH, which can often be used in the next step without further purification.
Protocol 2: Coupling of Z-Phe-OH with an Amino Acid Methyl Ester (e.g., H-Ala-OMe)
This protocol describes the coupling of Z-Phe-OH with the free amino group of an amino acid methyl ester using EDC and HOBt.
Materials:
-
Z-L-phenylalanine (Z-Phe-OH) (from Protocol 1)
-
L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of Amino Acid Ester Free Base: a. In a round-bottom flask, dissolve H-Ala-OMe·HCl (1.1 eq) in anhydrous DCM. b. Add DIPEA (1.1 eq) and stir at room temperature for 20 minutes. This solution containing the free amine is used directly.[5][11]
-
Activation of Z-Phe-OH: a. In a separate flask, dissolve Z-Phe-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. b. Cool the solution to 0 °C in an ice bath. c. Add EDC·HCl (1.1 eq) and stir at 0 °C for 30 minutes.[5]
-
Coupling Reaction: a. Add the freshly prepared H-Ala-OMe solution (from step 1) to the activated Z-Phe-OH mixture. b. Allow the reaction to warm to room temperature and stir overnight.
-
Workup and Purification: a. Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with additional DCM. b. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[5][11] c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. d. Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure dipeptide, Z-Phe-Ala-OMe.[11]
Data Presentation and Characterization
The progress of the reaction and the purity of the final product should be assessed using appropriate analytical techniques.
| Technique | Purpose | Typical Observations |
| TLC | Monitor reaction progress and assess purity of fractions during chromatography. | Disappearance of starting materials and appearance of a new spot for the product. |
| HPLC | Determine the purity of the final product. | A single major peak indicates high purity. Retention times will differ for starting materials and product.[13][14] |
| Mass Spectrometry (MS) | Confirm the identity of the product. | The observed molecular weight should match the calculated mass of the dipeptide. |
| ¹H and ¹³C NMR | Confirm the structure of the product. | Characteristic peaks for the amino acid residues and protecting groups should be present. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Saponification | Insufficient base or reaction time. | Add additional NaOH and continue stirring. Ensure accurate measurement of reagents. |
| Low Coupling Yield | Incomplete activation; moisture in the reaction; inefficient free-basing of the amino component. | Ensure all glassware and solvents are anhydrous. Use a slight excess of coupling reagents. Allow sufficient time for free-basing. Consider a "double coupling" where fresh activated amino acid is added.[15] |
| Racemization | Prolonged activation time before addition of the amine; use of a strong, nucleophilic base. | Minimize the pre-activation time.[15] Use a non-nucleophilic base like DIPEA or N-methylmorpholine (NMM).[15] Ensure HOBt or another anti-racemization additive is used. |
| Formation of Byproducts | N-acylurea formation with carbodiimides; diketopiperazine formation. | Use HOBt to suppress N-acylurea. For diketopiperazine, consider coupling a dipeptide fragment instead of single amino acids if it's a recurring issue.[16] |
Conclusion
The solution-phase coupling of this compound with another amino acid is a robust and scalable method for dipeptide synthesis. By following a two-step process of saponification followed by a carbodiimide-mediated coupling in the presence of HOBt, researchers can achieve high yields of the desired dipeptide with minimal racemization. Careful monitoring and purification are essential to ensure the high purity required for subsequent deprotection and chain elongation steps in more complex peptide syntheses.
References
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. biosynth.com [biosynth.com]
- 3. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
how to use Z-Phe-OMe in solid-phase peptide synthesis (SPPS)
An Application Guide to the Strategic Use of Z-Phe-OMe in Solid-Phase Peptide Synthesis
Abstract
This technical guide provides a comprehensive overview of the strategic applications of N-α-Benzyloxycarbonyl-L-phenylalanine methyl ester (this compound) within the context of modern Solid-Phase Peptide Synthesis (SPPS). While the benzyloxycarbonyl (Z) protecting group is not a standard choice for routine, stepwise peptide elongation in contemporary Fmoc or Boc-based SPPS, this document elucidates its specialized utility. We will explore the primary application of this compound as a precursor for the solution-phase synthesis of Z-protected dipeptide fragments, which are subsequently incorporated into a solid-phase workflow. Detailed, field-proven protocols for dipeptide synthesis, C-terminal deprotection (saponification), and on-resin coupling are provided. Furthermore, we discuss the strategic use of Z-protected amino acids to mitigate common side reactions, drawing parallels with established methodologies. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage non-standard building blocks to overcome specific synthetic challenges in peptide chemistry.
Introduction: Situating this compound in the SPPS Landscape
Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, has become the cornerstone of peptide chemistry, enabling the efficient assembly of peptide chains on an insoluble resin support[1][2]. The field is largely dominated by two orthogonal protection strategies: base-labile 9-fluorenylmethoxycarbonyl (Fmoc) and acid-labile tert-butoxycarbonyl (Boc) protection of the Nα-amino group[3][4]. These methods allow for the iterative deprotection and coupling of amino acids under conditions that leave the peptide-resin linkage and side-chain protecting groups intact[2].
The benzyloxycarbonyl (Z or Cbz) group, a foundational protecting group in peptide chemistry, sees limited use in modern stepwise SPPS[3][5]. Its removal requires conditions such as strong acids (e.g., HBr in acetic acid) or catalytic hydrogenolysis, which are generally not orthogonal to the resins and side-chain protecting groups employed in standard Fmoc or Boc protocols[5][6].
N-α-Z-L-phenylalanine methyl ester (this compound) is a dually protected amino acid, with its N-terminus blocked by the Z-group and its C-terminus protected as a methyl ester. This structure precludes its direct use as the first amino acid to be anchored to a standard carboxyl-functionalized resin. However, its true value in an SPPS context emerges when it is used as a starting material for creating larger, strategically protected building blocks. This guide will focus on its principal application: the synthesis of Z-protected dipeptides for use in SPPS fragment condensation, a powerful technique for improving the synthesis of difficult or aggregation-prone sequences[7].
Core Concepts and Physicochemical Properties
A clear understanding of the chemical properties of this compound and the protecting groups involved is critical for its successful application.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | methyl (2S)-2-(benzyloxycarbonylamino)-3-phenylpropanoate |
| Molecular Formula | C₁₈H₁₉NO₄ |
| Molecular Weight | 313.35 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in organic solvents like DCM, DMF, THF, Ethyl Acetate |
The Principle of Orthogonality in SPPS
A protecting group strategy is considered "orthogonal" if each class of protecting group can be removed under specific conditions that do not affect the others[3]. Standard Fmoc-SPPS relies on this principle: the Nα-Fmoc group is removed by a base (e.g., piperidine), side-chain groups (e.g., tBu, Trt) are removed by moderate acid (TFA), and the peptide is cleaved from the resin with the same acid, all without interfering with one another[8]. The Z-group's harsh removal conditions break this orthogonality, making it unsuitable for routine stepwise synthesis but valuable for special applications where it can be removed at a specific, planned stage.
Protecting Group Cleavage Chemistry
-
N-terminal Z-Group:
-
Catalytic Hydrogenolysis: The most common and mildest method. The Z-group is cleaved by hydrogen gas in the presence of a palladium catalyst (Pd/C), yielding toluene and carbon dioxide[6][9]. Catalytic transfer hydrogenation, using a hydrogen donor like ammonium formate, is often more practical and safer[10]. This method is incompatible with sulfur-containing residues (Cys, Met) and can inadvertently cleave other benzyl-type protecting groups.
-
Strong Acid: Cleavage with HBr in glacial acetic acid is effective but harsh, limiting its use in SPPS where many side-chain protecting groups and linkers are acid-labile[5][6].
-
-
C-terminal Methyl Ester (OMe):
-
Saponification: The methyl ester is readily hydrolyzed to a free carboxylic acid using a base, typically sodium hydroxide (NaOH) or lithium hydroxide (LiOH), in a mixed aqueous-organic solvent system[9]. This reaction is fundamental to converting this compound into a building block suitable for subsequent coupling reactions.
-
Primary Application: Dipeptide Synthesis for SPPS Fragment Condensation
The most robust application of this compound in an SPPS workflow is its use as a starting material for a Z-protected dipeptide, which is then coupled onto the resin-bound peptide chain. This strategy can significantly improve synthetic outcomes for sequences prone to aggregation or difficult couplings[7].
Workflow for Dipeptide Fragment Strategy
The overall process involves a solution-phase synthesis followed by incorporation into a standard SPPS protocol.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biotage.com [biotage.com]
- 3. peptide.com [peptide.com]
- 4. biosynth.com [biosynth.com]
- 5. Research Progress About Amino Acid Protection In Solid-Phase Peptide Synthesis - Semaglutide360 [semaglutide360.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. benchchem.com [benchchem.com]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Note & Protocol: High-Efficiency Purification of Z-Dipeptides by Reversed-Phase Column Chromatography
Abstract
The purification of N-terminally protected dipeptides, particularly those bearing the benzyloxycarbonyl (Z or Cbz) group, is a critical step in synthetic peptide chemistry and drug development. The inherent hydrophobicity imparted by the Z-group presents unique challenges, often leading to poor solubility, aggregation, and difficult separation from closely related impurities.[1] This guide provides a comprehensive framework for the purification of Z-dipeptides using reversed-phase column chromatography, with a focus on flash chromatography systems for enhanced throughput. We will explore the fundamental principles governing the separation, detail a robust step-by-step protocol, and offer expert insights into method development and troubleshooting to ensure the isolation of highly pure target compounds.
The Scientific Challenge: Understanding Z-Dipeptide Properties
The benzyloxycarbonyl (Z) group is a cornerstone of peptide synthesis, offering robust protection of the N-terminus during coupling reactions.[2] However, its aromatic and hydrophobic nature significantly alters the physicochemical properties of the dipeptide.
-
Increased Hydrophobicity: The primary challenge stems from the benzyl group, which drastically increases the overall hydrophobicity of the peptide. This property dictates the primary interaction mechanism with the chromatographic stationary phase.[1]
-
Solubility Issues: Z-protected peptides often exhibit poor solubility in the aqueous mobile phases typically used at the start of a reversed-phase separation, which can lead to sample precipitation on the column.[1]
-
Co-elution of Impurities: Synthesis byproducts, such as deletion sequences or incompletely deprotected peptides, are often structurally similar and possess comparable hydrophobicities, making their separation from the target Z-dipeptide challenging.[3][4]
Reversed-phase chromatography (RPC) is the standard and most powerful method for peptide purification because it effectively separates molecules based on differences in hydrophobicity.[5][6][7] By exploiting the strong hydrophobic character of the Z-group, we can develop a highly selective purification method.
The Chromatographic Principle: A Mechanism-Driven Approach
In reversed-phase chromatography, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar. The separation of a Z-dipeptide is governed by the partitioning of the molecule between these two phases.
-
Stationary Phase: Typically consists of silica particles chemically bonded with alkyl chains, most commonly C18 (octadecyl) or C8 (octyl).[4][8] For Z-dipeptides, the long C18 chains provide strong hydrophobic interactions with the Z-group and any non-polar amino acid side chains, leading to effective retention.
-
Mobile Phase: A mixture of a polar aqueous solvent (Solvent A, e.g., water) and a less polar organic solvent (Solvent B, e.g., acetonitrile). An acidic modifier, such as 0.1% trifluoroacetic acid (TFA), is almost always included.[4][9]
-
The Role of TFA: TFA serves two crucial functions. First, it acts as an ion-pairing agent, forming a neutral complex with positively charged residues on the peptide at low pH. Second, it maintains a low pH (~2), which suppresses the ionization of free silanol groups on the silica surface, thereby preventing undesirable ionic interactions and improving peak shape.[9]
-
-
Elution Mechanism: The crude peptide mixture is loaded onto the column in a mobile phase with a high aqueous content. The hydrophobic Z-dipeptide adsorbs strongly to the C18 stationary phase. As the concentration of the organic solvent (acetonitrile) is gradually increased (a "gradient"), the mobile phase becomes more non-polar. This increased solvent strength disrupts the hydrophobic interactions, causing the Z-dipeptide to desorb from the stationary phase and travel down the column. Molecules are eluted in order of increasing hydrophobicity.
Visualizing the Separation Mechanism
The diagram below illustrates the fundamental interactions driving the reversed-phase separation of a Z-dipeptide.
Caption: Interaction forces in Z-dipeptide purification.
Application Protocol: Purification of Z-Ala-Phe-OMe
This protocol details the purification of a model Z-dipeptide, N-benzyloxycarbonyl-L-alanyl-L-phenylalanine methyl ester, using a flash chromatography system. Flash chromatography utilizes larger particle-sized stationary phases compared to analytical HPLC, allowing for higher loading capacities and significantly reduced purification times.[10][11]
Materials & Instrumentation
| Component | Specification |
| Chromatography System | Automated Flash Chromatography System (e.g., Biotage® Isolera™, Teledyne ISCO CombiFlash®) |
| Stationary Phase | Pre-packed C18 flash column (e.g., Biotage® SNAP Bio C18, 10g) |
| Mobile Phase A | HPLC-grade Water with 0.1% (v/v) Trifluoroacetic Acid (TFA) |
| Mobile Phase B | HPLC-grade Acetonitrile (ACN) with 0.1% (v/v) Trifluoroacetic Acid (TFA) |
| Sample Dissolution Solvent | Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) |
| Detection | UV-Vis Detector (monitoring at 214 nm, 254 nm, and 280 nm) |
| Analysis | Analytical HPLC-MS system for fraction analysis |
Experimental Workflow
The overall process from crude sample to purified product is outlined below.
Caption: General workflow for Z-dipeptide purification.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh approximately 100-200 mg of the crude Z-Ala-Phe-OMe product.
-
Dissolve the crude peptide in a minimal volume of DMSO (e.g., 1-2 mL). Ensure the sample is fully dissolved. Causality: Using a strong organic solvent like DMSO prevents precipitation of the hydrophobic peptide upon injection into the highly aqueous initial mobile phase.[10]
-
-
System and Column Preparation:
-
Install a 10 g C18 flash column onto the system.
-
Prime all solvent lines with their respective mobile phases.
-
Equilibrate the column with 5-10 column volumes (CVs) of the starting mobile phase composition (e.g., 95% A / 5% B) until the UV baseline is stable. Causality: Proper equilibration ensures that the stationary phase is fully wetted and provides a consistent chemical environment for reproducible separation.
-
-
Method Programming (Gradient Elution):
-
Set the flow rate (e.g., 25 mL/min for a 10 g column).
-
Program a linear gradient. A good starting point is a shallow gradient, which is crucial for separating closely eluting impurities.[12][13]
-
Step 1: 5% B (isocratic) for 2 CV.
-
Step 2: 5% to 65% B over 15 CV.
-
Step 3: 65% to 100% B over 2 CV (column wash).
-
Step 4: 100% B (isocratic) for 2 CV.
-
Step 5: 100% to 5% B over 1 CV (return to start).
-
-
Set UV detection wavelengths to 214 nm (peptide backbone), 254 nm (Z-group), and 280 nm (if Trp or Tyr are present).
-
-
Sample Loading and Execution:
-
Load the dissolved sample into the injection loop or directly onto the column via a solid load cartridge.
-
Start the purification run. Monitor the chromatogram in real-time.
-
-
Fraction Collection:
-
Collect fractions based on UV absorbance peaks. Modern systems can automate this process based on peak detection thresholds.
-
-
Fraction Analysis and Pooling:
-
Solvent Removal:
-
Pool the pure fractions and remove the acetonitrile using a rotary evaporator.
-
Freeze the remaining aqueous solution and lyophilize (freeze-dry) to obtain the purified Z-dipeptide as a white, fluffy powder.[4]
-
Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. Method optimization is often necessary to achieve the desired purity and yield.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks | 1. Column overloading. 2. Poor sample solubility in the mobile phase. 3. Secondary interactions with the stationary phase. | 1. Reduce the amount of crude material loaded onto the column. 2. Ensure the sample is fully dissolved before injection; consider a different loading solvent. 3. Confirm that TFA or another suitable modifier is present in the mobile phase at ~0.1%.[9] |
| Poor Resolution / Co-elution | 1. Gradient is too steep. 2. Inappropriate stationary phase selectivity. | 1. Decrease the gradient slope (e.g., from 5-65% over 15 CV to 5-65% over 25 CV). This gives more time for separation.[13] 2. If impurities are more polar, a C18 phase is ideal. For very hydrophobic impurities, a C4 or Phenyl phase might offer different selectivity.[16] |
| Low Recovery | 1. Irreversible adsorption of the peptide to the column. 2. Precipitation of the peptide on the column during the run. | 1. Add a stronger organic solvent like isopropanol to the mobile phase B. 2. Increase the initial percentage of organic solvent in the gradient (e.g., start at 10% or 15% B). For very difficult peptides, increasing the column temperature can improve solubility and recovery.[17] |
| Split Peaks | 1. On-column degradation. 2. Presence of diastereomers. 3. Sample solvent effect. | 1. Ensure mobile phases are fresh and of high purity. 2. This requires optimization of the separation; a shallower gradient or different mobile phase pH may be needed.[18] 3. Minimize injection volume and ensure the sample solvent is as weak as or weaker than the initial mobile phase. |
Conclusion
The purification of Z-dipeptides by reversed-phase column chromatography is a highly effective but nuanced process. Success hinges on a clear understanding of the hydrophobic nature of the Z-group and the principles of reversed-phase separation. By carefully selecting the stationary phase, optimizing the mobile phase gradient, and employing a systematic workflow, researchers can reliably isolate Z-dipeptides with high purity and yield. The use of modern flash chromatography systems further accelerates this critical step, removing a significant bottleneck in the synthesis-to-application pipeline for novel peptide-based therapeutics and research tools.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. teledynelabs.com [teledynelabs.com]
- 4. bachem.com [bachem.com]
- 5. polypeptide.com [polypeptide.com]
- 6. gilson.com [gilson.com]
- 7. column-chromatography.com [column-chromatography.com]
- 8. pharmtech.com [pharmtech.com]
- 9. A story of peptides, lipophilicity and chromatography – back and forth in time - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00027J [pubs.rsc.org]
- 10. biotage.com [biotage.com]
- 11. Improving peptide purification via flash column chromatography by modulating mobile phase pH [morressier.com]
- 12. biotage.com [biotage.com]
- 13. biotage.com [biotage.com]
- 14. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 15. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 16. biotage.com [biotage.com]
- 17. waters.com [waters.com]
- 18. chromatographyonline.com [chromatographyonline.com]
Application Notes & Protocols: Z-Phe-OMe as a Versatile Precursor for the Development of Anti-leishmanial Cysteine Protease Inhibitors
Introduction: The Urgent Need for Novel Anti-leishmanial Therapeutics
Leishmaniasis, a vector-borne disease caused by protozoan parasites of the genus Leishmania, remains a significant global health problem, affecting millions in tropical and subtropical regions. The clinical manifestations range from disfiguring cutaneous lesions to the fatal visceral form (kala-azar).[1][2] Current chemotherapeutic options are plagued by limitations such as severe toxicity, high cost, difficult administration routes, and burgeoning drug resistance, making the discovery of new, effective, and safe drugs a critical priority.[1]
One of the most validated and promising therapeutic targets within the Leishmania parasite is a family of enzymes known as cysteine proteases (CPs).[1][3] These enzymes, particularly cathepsin L-like (CPB) and cathepsin B-like proteases, are crucial for the parasite's survival, playing key roles in nutrient acquisition, invasion of host cells, and evasion of the host immune response.[1][4][5] Consequently, inhibiting these proteases presents a robust strategy for developing new anti-leishmanial drugs.
Peptide-based inhibitors, designed to mimic the natural substrates of these proteases, have shown significant promise.[3][6] Specifically, dipeptides and their derivatives containing hydrophobic amino acids like phenylalanine have been identified as effective scaffolds for cysteine protease inhibitors.[4] This guide details the application of N-benzyloxycarbonyl-L-phenylalanine methyl ester (Z-Phe-OMe) as a fundamental and versatile chemical precursor for the synthesis and screening of a new generation of potential anti-leishmanial drug candidates.
This compound: A Strategic Starting Point
This compound is an ideal precursor for building a library of potential dipeptide protease inhibitors. Its structure offers several strategic advantages:
-
N-terminal Protection: The benzyloxycarbonyl (Z) group provides robust protection of the amino terminus, preventing unwanted self-coupling and allowing for selective activation of the C-terminus. This group can be reliably removed under mild conditions, such as catalytic hydrogenation, which preserves the integrity of the nascent peptide bond.[7]
-
C-terminal Activation: The methyl ester (-OMe) protects the carboxyl group. It can be readily coupled with the amino group of another amino acid or hydrolyzed to the free acid to enable further modifications and coupling reactions.[8][9]
-
Core Phenylalanine Scaffold: Phenylalanine is a key residue for recognition by the S2 subsite of many cysteine proteases. Using this compound as the core ensures that the resulting inhibitors are primed for interaction with the target enzyme's active site.
This application note provides a comprehensive workflow, from the synthesis of a model dipeptide inhibitor using this compound to its biological evaluation in a robust anti-leishmanial screening cascade.
Caption: Overall workflow from this compound to a validated anti-leishmanial hit.
Part 1: Synthesis of a Model Dipeptide Inhibitor
This section details the synthesis of a model dipeptide, Z-Ala-Phe-OMe, using a solution-phase peptide synthesis (SPPS) approach. This method is chosen for its scalability and the ease of purification for short peptides.[7][10] The core principle involves the coupling of an N-protected amino acid (Z-Ala-OH) with a C-protected amino acid (H-Phe-OMe), mediated by a coupling agent.
Protocol 1: Synthesis of Z-Ala-Phe-OMe
Causality and Experimental Choices:
-
Coupling Reagents (EDC/HOBt): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid of Z-Ala-OH. 1-Hydroxybenzotriazole (HOBt) is used as an additive to suppress racemization and improve coupling efficiency by forming a more reactive, less side-reaction-prone active ester.[11]
-
Base (DIPEA): N,N-Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to neutralize the hydrochloride salt of H-Phe-OMe to its free amine form, which is necessary for the nucleophilic attack on the activated carboxyl group. Its steric hindrance prevents it from causing unwanted side reactions.[11]
-
Solvent (DCM): Anhydrous Dichloromethane (DCM) is an excellent solvent for most protected amino acids and coupling reagents, and its low boiling point facilitates easy removal during work-up.[7]
-
Temperature Control: The reaction is initiated at 0°C to minimize the risk of racemization at the chiral center of the activated amino acid.[11]
Caption: Solution-phase synthesis workflow for Z-Ala-Phe-OMe.
Materials:
-
Z-L-Alanine (Z-Ala-OH)
-
L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole hydrate (HOBt·H₂O)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl (aqueous), Saturated NaHCO₃ (aqueous), Brine (saturated NaCl solution)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Activation of Z-Ala-OH: a. To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add Z-Ala-OH (1.0 eq) and HOBt·H₂O (1.1 eq). b. Dissolve the solids in anhydrous DCM (approx. 10 mL per mmol of Z-Ala-OH). c. Cool the solution to 0°C in an ice bath. d. Add EDC·HCl (1.2 eq) to the cooled solution and stir for 30 minutes. This forms the activated HOBt ester of Z-Ala-OH.
-
Neutralization of H-Phe-OMe·HCl: a. In a separate flask, dissolve H-Phe-OMe·HCl (1.0 eq) in anhydrous DCM. b. Add DIPEA (1.1 eq) to neutralize the hydrochloride salt. Stir for 15-20 minutes at room temperature.
-
Coupling Reaction: a. Add the neutralized H-Phe-OMe solution from step 2 dropwise to the activated Z-Ala-OH mixture at 0°C. b. Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and stir overnight (12-16 hours). c. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: a. Once the reaction is complete, dilute the mixture with additional DCM. b. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (to remove excess DIPEA), saturated NaHCO₃ (to remove unreacted Z-Ala-OH and HOBt), and brine (to remove residual salts). c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: a. Purify the crude Z-Ala-Phe-OMe by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes. b. Combine the pure fractions and evaporate the solvent to yield the final product as a white solid or oil. c. Characterize the final product by NMR and Mass Spectrometry to confirm its identity and purity.
Part 2: In Vitro Anti-leishmanial Screening Cascade
Once a library of this compound derivatives is synthesized, a systematic screening cascade is essential to identify potent and selective anti-leishmanial agents. The process involves evaluating the compounds against the two main life stages of the parasite—the extracellular promastigote and the clinically relevant intracellular amastigote—and assessing their toxicity to host cells.
Protocol 2: Determining Anti-promastigote Activity (IC₅₀)
Causality and Experimental Choices:
-
Parasite Form: Promastigotes are the motile, flagellated form of the parasite found in the sandfly vector. They are easier and less expensive to culture in large quantities, making them ideal for initial high-throughput screening.
-
Viability Assay (Resazurin): The resazurin (AlamarBlue) assay is a robust and sensitive method to measure cell viability. Metabolically active, viable cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The fluorescence intensity is directly proportional to the number of living cells.
Materials:
-
Leishmania species (e.g., L. donovani, L. major) promastigotes in logarithmic growth phase
-
M199 or RPMI-1640 medium supplemented with Fetal Bovine Serum (FBS)
-
Synthesized compounds dissolved in DMSO (stock solutions)
-
Amphotericin B (positive control)
-
Resazurin sodium salt solution (e.g., 0.125 mg/mL in PBS)
-
96-well flat-bottom sterile culture plates
-
Fluorescence plate reader (Excitation ~530-560 nm, Emission ~590 nm)
Procedure:
-
Plate Seeding: Add 100 µL of Leishmania promastigote culture (e.g., 1 x 10⁶ cells/mL) to each well of a 96-well plate.
-
Compound Addition: a. Prepare serial dilutions of the test compounds and Amphotericin B in culture medium. b. Add 100 µL of the diluted compounds to the wells to achieve the final desired concentrations. Ensure the final DMSO concentration is ≤0.5% to avoid solvent toxicity. c. Include wells with parasites and medium only (negative control) and medium with 0.5% DMSO (vehicle control).
-
Incubation: Incubate the plates at the appropriate temperature for the Leishmania species (e.g., 26°C) for 72 hours.
-
Viability Assessment: a. Add 20 µL of resazurin solution to each well. b. Incubate for another 4-6 hours until the negative control wells turn pink.
-
Data Acquisition: Measure the fluorescence intensity using a plate reader.
-
IC₅₀ Calculation: a. Calculate the percentage of growth inhibition for each concentration relative to the vehicle control. b. Plot the inhibition percentage against the log of the compound concentration and use a non-linear regression (log(inhibitor) vs. response) to determine the 50% inhibitory concentration (IC₅₀).
Protocol 3: Determining Anti-amastigote Activity (IC₅₀) and Host Cell Cytotoxicity (CC₅₀)
Causality and Experimental Choices:
-
Parasite Form: Amastigotes are the non-motile, intracellular form that resides within mammalian macrophages. This is the clinically relevant stage of the parasite, and activity against amastigotes is a crucial indicator of potential in vivo efficacy.
-
Host Cells: Murine macrophage cell lines (e.g., J774A.1, RAW 264.7) or human monocytic cell lines (e.g., THP-1) are commonly used as they are primary host cells for Leishmania.
-
Selectivity Index (SI): The SI is a critical parameter that defines the therapeutic window of a compound. It is the ratio of host cell toxicity to anti-parasitic activity (CC₅₀ / IC₅₀). A high SI value (typically >10) is desirable, indicating that the compound is selectively toxic to the parasite and not the host cell.
Materials:
-
Macrophage cell line (e.g., J774A.1)
-
DMEM or RPMI-1640 medium with FBS
-
Stationary-phase Leishmania promastigotes
-
Materials from Protocol 2 (compounds, controls, resazurin)
-
Giemsa stain
Procedure:
-
Macrophage Seeding: Seed macrophages (e.g., 5 x 10⁴ cells/well) in a 96-well plate and allow them to adhere for 24 hours at 37°C, 5% CO₂.
-
Infection: a. Opsonize stationary-phase promastigotes with fresh serum if required by the protocol. b. Infect the adherent macrophages with promastigotes at a parasite-to-macrophage ratio of approximately 10:1. c. Incubate for 4-6 hours to allow phagocytosis. d. Wash the wells gently with pre-warmed PBS or medium to remove non-phagocytosed promastigotes.
-
Compound Treatment: a. Add fresh medium containing serial dilutions of the test compounds and controls to the infected cells. b. For Cytotoxicity (CC₅₀): In a parallel plate with uninfected macrophages, add the same concentrations of compounds.
-
Incubation: Incubate both plates for 72 hours at 37°C, 5% CO₂.
-
Quantification of Amastigote Load (IC₅₀): a. Method A (Microscopy): Fix the infected plate with methanol and stain with Giemsa. Count the number of amastigotes per 100 macrophages under a microscope. Calculate the percentage inhibition. b. Method B (Resazurin Assay): Carefully lyse the macrophages with a mild detergent (e.g., 0.01% SDS) to release amastigotes, then proceed with a resazurin assay on the released parasites. (Note: This method is less common and requires careful optimization).
-
Quantification of Host Cell Viability (CC₅₀): a. On the uninfected plate, perform the resazurin assay as described in Protocol 2 (incubate at 37°C).
-
Calculation: a. Calculate the IC₅₀ against intracellular amastigotes. b. Calculate the 50% cytotoxic concentration (CC₅₀) against the macrophage host cells. c. Calculate the Selectivity Index: SI = CC₅₀ / IC₅₀ .
Caption: A tiered screening cascade for identifying selective anti-leishmanial hits.
Data Presentation & Interpretation
The results from the screening cascade should be summarized in a clear, tabular format to facilitate comparison and decision-making.
| Compound ID | Structure | Promastigote IC₅₀ (µM) | Amastigote IC₅₀ (µM) | Macrophage CC₅₀ (µM) | Selectivity Index (SI) |
| Z-Ala-Phe-OMe | (Structure) | [Value] | [Value] | [Value] | [Value] |
| Derivative 2 | (Structure) | [Value] | [Value] | [Value] | [Value] |
| Amphotericin B | (N/A) | 0.15 | 0.20 | 25.0 | 125 |
Interpretation:
-
A successful "hit" compound will exhibit low micromolar or nanomolar IC₅₀ values against both promastigotes and, more importantly, amastigotes.
-
The CC₅₀ value should be significantly higher than the amastigote IC₅₀.
-
A high Selectivity Index (SI > 10) is the primary indicator of a promising lead candidate, suggesting the compound's effect is specific to the parasite.
Conclusion and Future Directions
This compound serves as an excellent and cost-effective starting material for the rational design and synthesis of peptide-based inhibitors targeting Leishmania cysteine proteases. The straightforward and robust protocols for solution-phase synthesis allow for the rapid generation of diverse dipeptide libraries. By employing the detailed in vitro screening cascade, researchers can efficiently identify compounds with potent anti-leishmanial activity and a favorable selectivity profile. Promising hits identified through this workflow can then be advanced into further lead optimization studies, including structure-activity relationship (SAR) analysis, mechanism of action studies, and evaluation in in vivo models of leishmaniasis.
References
- 1. Design, synthesis and biological activity of peptidyl β-nitrostyrenes as cysteine protease inhibitors against Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptides to Tackle Leishmaniasis: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Cysteine Protease B Inhibitors for Leishmaniasis Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of peptides inhibitory to recombinant cysteine proteinase, CPB, of Leishmania mexicana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystal structure of Leishmania mexicana cysteine protease B in complex with a high-affinity azadipeptide nitrile inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. CAS 3235-14-1: Z-Ala-Phe-OMe | CymitQuimica [cymitquimica.com]
- 9. Z-Ala-Phe-OMe | 3235-14-1 | FA111441 | Biosynth [biosynth.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Z-Phe-OMe
Welcome to the technical support center for the synthesis of N-α-Benzyloxycarbonyl-L-phenylalanine methyl ester (Z-Phe-OMe). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, address frequently asked questions, and offer optimized protocols to enhance the yield and purity of your synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format to help you rapidly diagnose and solve problems.
Problem 1: Low or No Yield of this compound
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Question: I've completed the reaction, but my final yield is significantly lower than expected, or I've isolated no product at all. What are the likely causes?
-
Potential Causes & Recommended Solutions:
-
Incomplete Reaction: The coupling of Z-Phe-OH and L-phenylalanine methyl ester (H-Phe-OMe) may not have gone to completion.
-
Solution: Increase the reaction time and monitor progress diligently using Thin Layer Chromatography (TLC) until the limiting starting material is consumed. Consider switching to a more powerful coupling reagent like HATU for faster and more efficient reactions.[1]
-
-
Deactivated Reagents: Coupling reagents are often moisture-sensitive. Water can hydrolyze the activated ester intermediate, halting the reaction.
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Incomplete Neutralization of H-Phe-OMe·HCl: The amine component, L-phenylalanine methyl ester, is typically stored as a hydrochloride salt (H-Phe-OMe·HCl). Its free amino group must be available to act as a nucleophile.
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Solution: Ensure complete neutralization of the hydrochloride salt by using a sufficient amount of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) before adding it to the activated carboxylic acid.[1][3] A common stoichiometry is 1.1 to 1.2 equivalents of base.
-
-
Product Loss During Work-up: The product might be lost during aqueous extraction phases if the pH is not controlled correctly.
-
Solution: During aqueous washes, ensure the organic layer is washed with a mild acid (e.g., dilute HCl or citric acid) to remove excess base and a mild base (e.g., saturated NaHCO₃) to remove unreacted Z-Phe-OH.[3] Avoid overly acidic or basic conditions that could hydrolyze the ester or cleave the Z-group.
-
-
Problem 2: Presence of Significant Impurities in the Final Product
-
Question: My NMR and LC-MS analyses show multiple unexpected signals. What are these impurities, and how can I prevent them?
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Potential Causes & Recommended Solutions:
-
N-Acylurea Byproduct: This is a common byproduct when using carbodiimide coupling reagents like Dicyclohexylcarbodiimide (DCC) or EDC.[1] It arises from the rearrangement of the O-acylisourea intermediate.
-
Solution: Add a nucleophilic additive such as 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure. These additives react with the O-acylisourea to form an active ester that is more reactive towards the amine and less prone to rearrangement.[4] For EDC, the resulting urea byproduct is water-soluble, simplifying its removal during the aqueous work-up.[1]
-
-
Racemization: The chiral center of the phenylalanine residue can epimerize under certain conditions, leading to the formation of diastereomers.[5] This is often promoted by strong bases or extended reaction times at elevated temperatures.[4]
-
Solution: Use a weaker, sterically hindered base like collidine or NMM instead of stronger bases.[4] Employ coupling reagents known for low racemization rates, such as phosphonium salts (PyBOP) or uronium/aminium salts (HATU), often in combination with HOAt.[4] Additionally, keep the reaction temperature low (e.g., starting at 0 °C) to minimize the rate of epimerization.[4]
-
-
Unreacted Starting Materials: The final product may be contaminated with Z-Phe-OH or H-Phe-OMe.
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Solution: Use a slight excess (1.1 to 1.2 equivalents) of the more readily available or less expensive starting material to drive the reaction to completion. Unreacted Z-Phe-OH can be removed by washing with a mild base (e.g., NaHCO₃ solution), and unreacted H-Phe-OMe can be removed by washing with a mild acid (e.g., dilute HCl).[1][3]
-
-
Problem 3: The Crude Product is an Oil and Fails to Crystallize
-
Question: After work-up and solvent removal, my this compound product is a persistent oil and I cannot induce crystallization for purification. What should I do?
-
Potential Causes & Recommended Solutions:
-
Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice, preventing solidification. The melting point of the mixture is effectively lowered.[6]
-
Solution: First, attempt purification by flash column chromatography on silica gel to remove impurities. A gradient of ethyl acetate in hexanes is typically effective.[3]
-
-
Suboptimal Crystallization Conditions: The solvent system or cooling rate may not be conducive to crystallization.
-
Solution:
-
Slow Cooling: Dissolve the oil in a minimum amount of a "good" hot solvent (e.g., ethyl acetate, chloroform) and slowly add a "poor" solvent (e.g., hexanes, petroleum ether) until the solution becomes slightly turbid. Allow it to cool to room temperature slowly, followed by further cooling in a refrigerator.[6]
-
Scratching: Use a glass rod to scratch the inner surface of the flask at the air-solvent interface. The microscopic grooves can provide nucleation sites for crystal growth.[6]
-
Seeding: If you have a small crystal of pure this compound, add it to the supersaturated solution to induce crystallization.
-
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the fundamental reaction for synthesizing this compound?
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A1: The synthesis is a peptide coupling reaction. It involves forming an amide bond between the carboxylic acid of N-benzyloxycarbonyl-L-phenylalanine (Z-Phe-OH) and the primary amine of L-phenylalanine methyl ester (H-Phe-OMe). This requires the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.
-
-
Q2: Which class of coupling reagent is best for this synthesis?
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A2: The choice depends on balancing cost, efficiency, and desired purity.
-
Carbodiimides (DCC, EDC): Cost-effective and common, but often require an additive like HOBt to improve yield and suppress side reactions.[1]
-
Uronium/Aminium Salts (HATU, HBTU): Highly efficient with fast reaction times and low racemization rates, making them excellent for achieving high purity, though they are more expensive.[1]
-
Phosphonium Salts (PyBOP, PyAOP): Also very efficient and excellent at minimizing racemization.[4]
-
-
For routine, high-yield synthesis, EDC with HOBt is a robust and economical choice.[1]
-
-
Q3: Why is starting the reaction at 0 °C important?
-
A3: The activation of the carboxylic acid is an exothermic process. Starting at a lower temperature helps to control the reaction rate, minimize the formation of side products, and, most importantly, reduce the risk of racemization at the chiral center of the activated amino acid.[4]
-
-
Q4: Can I use an enzymatic approach for this synthesis?
-
A4: Yes, enzymatic synthesis is a viable and "green" alternative. Enzymes like thermolysin can catalyze the formation of the peptide bond, often with high stereoselectivity and yield, under mild conditions in aqueous-organic biphasic systems.[7][8][9] This method avoids hazardous chemical reagents and can simplify product isolation if the product precipitates from the reaction medium.[7]
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Visualizing the Process
Reaction Mechanism: EDC/HOBt Coupling
The following diagram illustrates the widely used EDC/HOBt-mediated coupling mechanism. The carbodiimide (EDC) first activates the carboxylic acid of Z-Phe-OH to form a highly reactive O-acylisourea intermediate. This intermediate is then rapidly intercepted by HOBt to form an active ester, which subsequently reacts with the amine component (H-Phe-OMe) to yield the desired dipeptide ester, this compound.
Caption: EDC/HOBt mediated synthesis of this compound.
Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and resolving common issues encountered during the synthesis.
Caption: A logical workflow for troubleshooting this compound synthesis.
Optimized Experimental Protocol (EDC/HOBt Method)
This protocol provides a reliable, step-by-step methodology for the synthesis of this compound, optimized for high yield and purity.
Materials:
-
N-Cbz-L-phenylalanine (Z-Phe-OH) (1.0 eq)
-
L-phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl) (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl solution, Saturated NaHCO₃ solution, Brine
Procedure:
-
Preparation of Amine Component: In a round-bottom flask, dissolve H-Phe-OMe·HCl (1.0 eq) in anhydrous DCM. Add DIPEA (1.1 eq) and stir the mixture at room temperature for 20-30 minutes to generate the free amine.
-
Activation of Carboxylic Acid: In a separate, larger flask, dissolve Z-Phe-OH (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM. Cool the flask to 0 °C using an ice bath.
-
Coupling Reaction:
-
To the cooled Z-Phe-OH/HOBt solution, add EDC·HCl (1.2 eq) and the remaining DIPEA (1.1 eq). Stir for 15-20 minutes at 0 °C to allow for pre-activation.
-
Add the free amine solution from Step 1 dropwise to the activated mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for 2 hours, then remove the ice bath and let it warm to room temperature. Continue stirring overnight (12-16 hours).
-
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) to confirm the consumption of the limiting starting material.
-
Work-up:
-
Dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and finally with brine (1x).[1][3]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude product (often a white solid or pale oil) can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes or by flash column chromatography on silica gel if significant impurities are present.[3][6]
Key Parameter Optimization Summary
| Parameter | Standard Condition | Optimization Strategy for Higher Yield/Purity | Rationale |
| Coupling Agent | EDC/HOBt (1.2 eq) | Use HATU (1.1 eq) / HOAt (1.1 eq) | HATU provides faster reaction kinetics and is highly effective at suppressing racemization, leading to a cleaner product.[1] |
| Base | DIPEA (2.2 eq) | Use N-Methylmorpholine (NMM) or Collidine | Weaker, sterically hindered bases are less likely to cause epimerization (racemization) of the activated amino acid.[4] |
| Solvent | Dichloromethane (DCM) | Anhydrous N,N-Dimethylformamide (DMF) | DMF offers better solubility for all reactants and can accelerate the reaction rate, especially for difficult couplings.[1] |
| Temperature | 0 °C to RT | Maintain 0 °C for 4-6 hours, then slowly warm | Keeping the temperature low for a longer period further minimizes the risk of racemization and side product formation.[4] |
| Stoichiometry | 1:1 (Acid:Amine) | Use a slight excess (1.05 eq) of Z-Phe-OH | Using a small excess of the carboxylic acid component can help drive the reaction to completion, consuming all of the valuable amine. |
References
- 1. benchchem.com [benchchem.com]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Continuous production of N-(benzyloxycarbonyl)-L-glycyl-L-phenylalanine methyl ester utilizing extractive reaction in aqueous/organic biphasic medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Peptide Coupling with Z-Phe-OMe
Welcome to the Technical Support Center for peptide coupling reactions involving N-benzyloxycarbonyl-L-phenylalanine methyl ester (Z-Phe-OMe). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of peptide bond formation with this common building block. Here, you will find in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you minimize side reactions and maximize the yield and purity of your target peptide.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues and questions that arise during the coupling of this compound.
Q1: What is the most critical side reaction when coupling this compound, and why?
A1: The most critical side reaction is racemization (or epimerization) at the α-carbon of the phenylalanine residue.[1] While the urethane-based benzyloxycarbonyl (Z) protecting group is known to suppress racemization compared to simple acyl groups, it does not eliminate the risk entirely.[2][3] Phenylalanine's α-proton is susceptible to abstraction by base, especially once the carboxyl group is activated for coupling. This abstraction leads to a loss of stereochemical integrity, resulting in the formation of the unwanted D-diastereomer, which can be extremely difficult to separate from the desired product.[1]
Q2: How does the choice of coupling reagent impact the success of my this compound coupling reaction?
A2: The coupling reagent is a pivotal factor. Reagents are broadly classified into carbodiimides, phosphonium salts, and aminium/uronium salts, each with distinct profiles regarding racemization and other side reactions.
-
Carbodiimides (e.g., DCC, DIC, EDC): These are cost-effective but notorious for promoting racemization when used alone.[1] They form a highly reactive O-acylisourea intermediate that can readily cyclize to an oxazolone, the primary culprit in racemization. Therefore, they must be used with additives like HOBt or HOAt.[4]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These are generally considered safer in terms of racemization as they are less likely to promote oxazolone formation.[5] They are also less prone to causing guanidinylation of the N-terminus compared to uronium salts.
-
Aminium/Uronium Salts (e.g., HBTU, HATU, HCTU): These are highly efficient and fast-acting.[5] HATU, which forms a highly reactive HOAt ester, is particularly effective at suppressing racemization.[5] However, a key drawback is the potential for guanidinylation , a side reaction where the coupling reagent reacts with the free N-terminal amine of the peptide chain, causing irreversible termination.[4] This is more problematic if the coupling reagent is used in excess or if the carboxyl activation is slow.
Q3: I've observed an incomplete reaction. What are the likely causes beyond steric hindrance?
A3: While this compound is sterically demanding, incomplete reactions can also stem from:
-
Peptide Aggregation: As the peptide chain elongates, it can fold and aggregate on the solid support or in solution, making the N-terminal amine inaccessible.[4] This is particularly common with hydrophobic sequences.
-
Suboptimal Activation: The pre-activation time or stoichiometry of your coupling reagent may be insufficient. Ensure your reagents are fresh and anhydrous.
-
Base-Related Issues: The tertiary base (e.g., DIPEA, NMM) may have been consumed by acidic species in the reaction mixture or may not be strong enough for complete deprotonation of the incoming amine's salt form.
Q4: Is the Z-protecting group completely stable during the coupling step?
A4: The Z-group is robustly stable under the standard, mildly basic or neutral conditions of peptide coupling.[3][6] Its primary cleavage methods, catalytic hydrogenolysis or strong acids like HBr/acetic acid, are not employed during the coupling reaction itself.[2] Therefore, side reactions involving the cleavage or modification of the Z-group during peptide bond formation are highly uncommon. Its stability is a key advantage in solution-phase synthesis.[3]
Part 2: Troubleshooting Guide
This section provides a problem-oriented approach to resolving specific issues encountered during your experiments.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Diastereomeric impurity detected by HPLC/LC-MS (indicating racemization) | 1. Inappropriate Base: Use of a strong, sterically unhindered base (e.g., Triethylamine).2. Coupling Reagent: Use of carbodiimides without an additive.3. Over-activation/High Temperature: Prolonged activation times or elevated reaction temperatures. | 1. Switch to a weaker, bulkier base. Use N-Methylmorpholine (NMM) or 2,4,6-Collidine instead of DIPEA or TEA.[7]2. Use a low-racemization coupling reagent. HATU or PyAOP are excellent choices. If using DIC, always add 1-1.2 equivalents of HOAt or OxymaPure.[5]3. Optimize reaction conditions. Lower the reaction temperature to 0°C during activation and coupling. Minimize pre-activation time before adding the amine component. |
| Low Yield & Deletion Sequence Detected | 1. Steric Hindrance: The bulky Z and Phenylalanine groups are slowing the reaction.2. Peptide Aggregation: The growing peptide chain is preventing access to the N-terminus.3. Incomplete Deprotection: The N-terminus of the growing chain was not fully deprotected in the previous step. | 1. Increase coupling time and/or use a more potent coupling reagent. Extend the reaction time (monitor by a ninhydrin test on solid phase). Switch to HATU or COMU for higher reactivity.[1]2. Disrupt aggregation. Switch from DMF to NMP as a solvent, or add chaotropic salts (e.g., LiCl). Sonication can also be beneficial.[4]3. Confirm deprotection. Before coupling, perform a Kaiser test (or an alternative for N-terminal proline) to ensure the presence of a free primary amine.[8] |
| Byproduct with mass of (+157 Da) observed (Guanidinylation) | 1. Excess Uronium Reagent: Using an excess of HBTU, HATU, etc., relative to the carboxylic acid.2. Slow Coupling: The activated this compound is slow to react, allowing the coupling reagent to react with the peptide's N-terminus. | 1. Adjust stoichiometry. Use a slight excess of this compound relative to the coupling reagent (e.g., 1.0 eq acid, 0.95 eq coupling reagent).2. Pre-activate the acid. Mix this compound, the coupling reagent, and base for a short period (1-5 minutes) before adding the mixture to the deprotected peptide. This consumes the coupling reagent in forming the active ester.[4] |
Part 3: Key Experimental Protocols & Methodologies
Protocol 1: Standard Low-Racemization Coupling of this compound (Solution Phase)
This protocol utilizes HATU, a highly effective reagent for suppressing racemization.
-
Preparation of Amine Component: a. Dissolve the amine component (e.g., H-Gly-OtBu·HCl, 1.0 mmol) in anhydrous DMF (5 mL). b. Add N-Methylmorpholine (NMM, 1.1 mmol, 121 µL) and stir for 10 minutes at room temperature to generate the free base.
-
Activation of this compound: a. In a separate flask, dissolve this compound (1.05 mmol, 331 mg), HATU (1.0 mmol, 380 mg), and HOAt (1.0 mmol, 136 mg) in anhydrous DMF (5 mL). b. Cool the solution to 0°C in an ice bath. c. Add NMM (1.0 mmol, 110 µL) to the cooled solution. A color change to yellow is typically observed. d. Allow the activation to proceed for 2-5 minutes.
-
Coupling Reaction: a. Add the activated this compound solution dropwise to the prepared amine solution at 0°C. b. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring and Work-up: a. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. b. Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. c. Extract the product with ethyl acetate. Wash the organic layer sequentially with 5% HCl (aq), saturated NaHCO₃ (aq), and brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. e. Purify the crude product by silica gel chromatography.
Protocol 2: Detection of Racemization via Chiral HPLC
-
Sample Preparation: Prepare a ~1 mg/mL solution of your purified peptide in the mobile phase.
-
Column: Use a chiral stationary phase column suitable for peptides (e.g., a protein-based column like Chiral AGP or a macrocyclic antibiotic-based column).
-
Mobile Phase: An isocratic mobile phase, often consisting of a buffered aqueous solution (e.g., 10 mM phosphate buffer, pH 6.0) and an organic modifier like isopropanol or acetonitrile, is typically effective.
-
Analysis: Inject the sample. The desired L-L diastereomer and the undesired L-D diastereomer should resolve into two separate peaks. The percentage of racemization can be calculated from the peak areas.
-
Validation: If possible, synthesize a small amount of the L-D diastereomer standard to confirm peak identity.
Part 4: Visualizations & Data
Diagram 1: Mechanism of Racemization via Oxazolone Formation
Caption: Key pathways in peptide coupling and racemization.
Diagram 2: Troubleshooting Workflow for Low Coupling Yield
Caption: A decision tree for troubleshooting low yield.
Table 1: Comparison of Common Coupling Conditions for this compound
| Parameter | Condition A (High Risk) | Condition B (Moderate Risk) | Condition C (Low Risk / Recommended) | Rationale |
| Coupling Reagent | DIC (alone) | HBTU / DIPEA | HATU / HOAt / NMM | HATU forms a highly reactive OAt-ester that couples rapidly, minimizing time for side reactions. NMM is a weaker base than DIPEA, reducing the risk of α-proton abstraction.[5][7] |
| Base | Triethylamine (TEA) | DIPEA | N-Methylmorpholine (NMM) or 2,4,6-Collidine | Weaker, sterically hindered bases are less likely to cause racemization.[7] |
| Solvent | Dichloromethane (DCM) | DMF | DMF or NMP | Polar aprotic solvents like DMF and NMP are generally superior for peptide coupling, improving solubility and reaction rates. NMP can be better for aggregation-prone sequences.[4] |
| Temperature | Room Temperature | 0°C to Room Temp | 0°C during activation and initial coupling | Lower temperatures reduce the rate of all reactions, but disproportionately suppress the rate of racemization compared to the desired coupling reaction. |
References
Technical Support Center: Preserving Chiral Integrity in Peptide Synthesis
A Guide to Preventing Racemization During Z-Amino Acid Activation
Welcome to the Technical Support Center for advanced peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to address a critical challenge in the field: the prevention of racemization during the activation of N-benzyloxycarbonyl (Z-protected) amino acids. As a Senior Application Scientist, my goal is to provide you with not only robust protocols but also the fundamental principles behind them, ensuring the stereochemical integrity of your synthetic peptides.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions regarding racemization in the context of Z-amino acid chemistry.
Q1: What is racemization, and why is it a significant concern with Z-amino acids?
A1: Racemization is the process by which an enantiomerically pure compound is converted into a mixture of equal parts of both enantiomers (a racemate). In peptide synthesis, this means the loss of the specific three-dimensional arrangement of atoms at the alpha-carbon of an amino acid. The biological activity of a peptide is critically dependent on its precise stereochemistry; even a small amount of the incorrect diastereomer can lead to a significant loss of potency, altered binding affinity, or in the case of therapeutics, unpredictable pharmacological effects. Therefore, maintaining chiral purity is paramount.
Q2: What is the primary mechanism of racemization during the activation of Z-amino acids?
A2: The predominant mechanism of racemization during the activation of Z-amino acids is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2] When the carboxyl group of the Z-amino acid is activated by a coupling reagent, it becomes highly susceptible to intramolecular cyclization. The resulting oxazolone has an acidic proton at the alpha-carbon, which can be easily removed by a base. Subsequent reprotonation can occur from either face of the now planar ring system, leading to a loss of the original stereochemistry.[1][3][4] A secondary, less common pathway is direct enolization, where a base directly abstracts the alpha-proton of the activated amino acid.[3][5]
Q3: How does the Z-protecting group itself influence racemization?
A3: The benzyloxycarbonyl (Z) group, being a urethane-type protecting group, is inherently more resistant to racemization compared to acyl-type protecting groups (e.g., benzoyl). This is because the lone pair of electrons on the urethane nitrogen can participate in resonance with the carbonyl group, reducing the electrophilicity of the carbonyl carbon and thus disfavoring the formation of the oxazolone intermediate. However, under forcing conditions or with highly activating reagents, racemization can still occur.
Q4: Are certain Z-amino acids more prone to racemization than others?
A4: Yes, the susceptibility to racemization is influenced by the amino acid side chain. Amino acids with electron-withdrawing groups in their side chains can increase the acidity of the alpha-proton, making them more prone to racemization. Histidine (His) and cysteine (Cys) are particularly notorious for their high tendency to racemize during coupling reactions.[6][7]
Troubleshooting Guide: Diagnosing and Resolving Racemization Issues
This section provides a structured approach to troubleshooting when you detect significant racemization in your peptide product.
Problem: High levels of diastereomeric impurities are detected by HPLC or LC-MS analysis of the crude peptide.
Step 1: Scrutinize Your Coupling Reagents and Additives
-
Insight: The choice of coupling reagent and the use of additives are the most critical factors in controlling racemization. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), when used alone, are known to cause significant racemization.[8][9]
-
Solution:
-
Always use an additive with carbodiimides. Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl (hydroxyimino)cyanoacetate (OxymaPure®) are essential.[9][10][11] They react with the activated amino acid to form an active ester that is less prone to cyclizing into the problematic oxazolone.[2][11]
-
Consider modern onium salt reagents. Uronium/aminium salts (e.g., HBTU, HATU, HCTU) and phosphonium salts (e.g., PyBOP, PyAOP) are generally more efficient and lead to lower levels of racemization, especially when dealing with racemization-prone amino acids.[12][13] For particularly challenging couplings, such as with Fmoc-His(Trt)-OH, DEPBT has shown remarkable resistance to racemization.[12]
-
Step 2: Evaluate the Base in Your Reaction
-
Insight: The choice of base and its concentration can dramatically influence the rate of racemization.[10] Strong, non-sterically hindered bases can readily abstract the alpha-proton from the oxazolone intermediate.
-
Solution:
-
Opt for weaker or sterically hindered bases. Instead of N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), consider using the weaker base N-methylmorpholine (NMM) or the more sterically hindered base 2,4,6-collidine.[8][10][12]
-
Use the minimum necessary amount of base. Excess base will only exacerbate the problem.
-
Step 3: Control Your Reaction Conditions
-
Insight: Both temperature and solvent polarity can affect the rate of racemization.
-
Solution:
-
Lower the reaction temperature. Performing the coupling reaction at a lower temperature, such as 0°C, can significantly reduce the rate of racemization.[8]
-
Choose a less polar solvent. Where solubility allows, using a less polar solvent can help to minimize racemization.[14][15] However, be mindful that solvent choice can also impact coupling efficiency and resin swelling in solid-phase peptide synthesis (SPPS).
-
Step 4: Consider Alternative Activation Strategies
-
Insight: For exceptionally sensitive Z-amino acids, alternative activation methods that circumvent the common intermediates may be necessary.
-
Solution:
-
Pre-formed active esters: Synthesizing and isolating a stable active ester of the Z-amino acid (e.g., a p-nitrophenyl or N-hydroxysuccinimide ester) before the coupling reaction can be a valuable strategy. This allows for purification of the activated species and avoids the in-situ generation of highly reactive intermediates.
-
Urethane-protected N-carboxyanhydrides (UNCAs): Z-protected NCAs are highly efficient coupling reagents that are less prone to racemization and generate only carbon dioxide as a byproduct.
-
Quantitative Data Summary
The choice of coupling additive has a quantifiable impact on the level of racemization. The following table summarizes representative data on the effectiveness of different additives in suppressing racemization.
| Z-Dipeptide System | Coupling Reagent/Additive | % D-Isomer (Racemization) | Reference |
| Z-Phg-Pro-NH₂ | DIC/HOBt | 9.3% | [16] |
| Z-Phg-Pro-NH₂ | DIC/Oxyma | 1.1% | [16] |
| Z-Phe-Val-Pro-NH₂ | DIC/HOBt | High (not specified) | [7] |
| Z-Phe-Val-Pro-NH₂ | DIC/HOAt | Low (not specified) | [7] |
| Z-Phe-Val-Pro-NH₂ | DIC/Oxyma-B | Lower than HOAt | [7] |
Note: The extent of racemization is highly dependent on the specific amino acid sequence, solvent, and base used. This table provides a general comparison.
Experimental Protocols
Protocol 1: Standard Coupling of a Z-Amino Acid using DIC/OxymaPure® in SPPS
This protocol provides a robust method for minimizing racemization during a standard coupling cycle in Fmoc-based solid-phase peptide synthesis.
-
Deprotection: Remove the N-terminal Fmoc group from the resin-bound peptide using a 20% solution of piperidine in N,N-dimethylformamide (DMF) for 20 minutes.
-
Washing: Thoroughly wash the resin with DMF (5 x 1-minute washes).
-
Activation Mixture Preparation: In a separate vessel, dissolve the Z-amino acid (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.
-
Initiation of Activation: Add DIC (3 equivalents) to the activation mixture and allow it to pre-activate for 5-10 minutes at room temperature.
-
Coupling: Add the activated mixture to the deprotected resin and agitate for 1-2 hours at room temperature.
-
Washing: Wash the resin with DMF (3 x 1-minute washes) followed by dichloromethane (DCM) (3 x 1-minute washes).
-
Monitoring: Perform a Kaiser test or other suitable test to confirm the completion of the coupling reaction.
Protocol 2: Quantification of Racemization by Chiral HPLC
This protocol outlines a general procedure for determining the extent of racemization in a synthetic peptide.
-
Peptide Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove all protecting groups using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Purification: Purify the crude peptide by reverse-phase HPLC to isolate the main product.
-
Peptide Hydrolysis: Hydrolyze a small sample of the purified peptide in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
Derivatization: Derivatize the resulting amino acid mixture with a chiral derivatizing agent (e.g., Marfey's reagent).
-
Chiral HPLC Analysis: Analyze the derivatized amino acid mixture by reverse-phase HPLC. The different diastereomeric derivatives of the L- and D-amino acids will be separated, allowing for their quantification. The percentage of the D-isomer corresponds to the level of racemization that occurred during the synthesis.
Visualizing the Mechanisms and Solutions
To further clarify the concepts discussed, the following diagrams illustrate the key chemical pathways and a decision-making workflow for preventing racemization.
Caption: Mechanism of racemization via oxazolone formation and its prevention.
Caption: Troubleshooting workflow for addressing racemization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Epimerisation in Peptide Synthesis [mdpi.com]
- 4. Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bachem.com [bachem.com]
- 13. peptide.com [peptide.com]
- 14. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A New Oxyma Derivative for Non-racemizable Amide-forming Reactions in Water - PMC [pmc.ncbi.nlm.nih.gov]
resolving solubility issues with Z-Phe-Phe-OMe in aqueous buffers
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Z-Phe-Phe-OMe. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this hydrophobic dipeptide in aqueous buffers. As Senior Application Scientists, we understand that achieving complete and stable solubilization is critical for the success of your experiments. This resource combines theoretical principles with practical, field-proven protocols to help you overcome these challenges.
Understanding the Challenge: Why is Z-Phe-Phe-OMe Difficult to Dissolve in Aqueous Buffers?
Z-Phe-Phe-OMe, or N-benzyloxycarbonyl-L-phenylalanyl-L-phenylalanine methyl ester, is a dipeptide derivative with significant hydrophobicity.[1] This characteristic is the primary reason for its poor solubility in aqueous solutions. Several structural features contribute to this property:
-
Two Phenylalanine Residues: Phenylalanine is an amino acid with a nonpolar benzyl side chain. The presence of two such residues makes the molecule inherently hydrophobic.[2]
-
N-terminal Z-group: The N-terminus is protected by a benzyloxycarbonyl (Z) group, which is also large and nonpolar, further increasing the molecule's hydrophobicity.
-
C-terminal Methyl Ester: The C-terminus is protected by a methyl ester (-OMe), which neutralizes the negative charge of the carboxylic acid. This lack of a charged group at physiological pH reduces its ability to interact with polar water molecules.[1]
This combination of hydrophobic moieties leads to a high propensity for Z-Phe-Phe-OMe to aggregate in aqueous environments to minimize its contact with water, resulting in precipitation or the formation of a cloudy suspension.[3]
Frequently Asked Questions (FAQs)
Q1: What is the recommended first step for dissolving Z-Phe-Phe-OMe?
For a highly hydrophobic and neutral peptide like Z-Phe-Phe-OMe, the most effective initial approach is to create a concentrated stock solution in a minimal amount of a strong organic solvent.[4][5] This stock solution can then be carefully diluted into your aqueous experimental buffer. It is highly recommended to test your solubilization strategy on a small amount of the peptide first to determine the optimal conditions without wasting your entire sample.[4]
Q2: Which organic solvent should I use for my stock solution?
Dimethyl sulfoxide (DMSO) is a widely recommended starting solvent due to its excellent solubilizing power and compatibility with many biological assays at low final concentrations (typically <1% v/v).[6][7] Other suitable organic solvents include dimethylformamide (DMF), ethanol, methanol, or acetonitrile.[5][8]
Important Note: While Z-Phe-Phe-OMe does not contain residues like Cysteine or Methionine that are susceptible to oxidation by DMSO, it's crucial to consider the tolerance of your specific experimental system to this solvent.[7][8] If your assay is sensitive to DMSO, DMF or ethanol are viable alternatives.[7]
Q3: Can I improve the solubility of Z-Phe-Phe-OMe by adjusting the pH of my buffer?
Adjusting the pH is a common and effective strategy for improving the solubility of charged peptides.[9][10] By moving the pH away from the peptide's isoelectric point (pI), you can increase its net charge, enhancing its interaction with water molecules.[11] However, since Z-Phe-Phe-OMe is a neutral molecule with no ionizable groups in the typical pH range of biological buffers, pH adjustments are unlikely to significantly improve its solubility.[1]
Q4: My solution becomes cloudy or forms a precipitate when I add the organic stock to my aqueous buffer. What should I do?
Cloudiness or precipitation indicates that you have exceeded the solubility limit of Z-Phe-Phe-OMe in the final buffer composition.[10] Here are several troubleshooting steps:
-
Slow Dilution: Ensure you are adding the organic stock solution drop-by-drop into the vigorously vortexing or stirring aqueous buffer. This rapid dispersion helps prevent localized high concentrations of the peptide that can trigger aggregation.
-
Lower the Final Concentration: The simplest solution is often to reduce the target final concentration of Z-Phe-Phe-OMe in your working solution.
-
Increase the Percentage of Co-solvent: If your experimental system allows, you can try slightly increasing the final concentration of the organic co-solvent in your aqueous buffer. However, always be mindful of the tolerance of your assay to organic solvents. For most cell-based assays, the final DMSO concentration should ideally be kept below 1%.[4]
-
Sonication: Brief periods of sonication can help to break up aggregates and improve dissolution.[4] Use an ice bath to prevent overheating and potential degradation of the peptide.[12]
-
Gentle Warming: In some cases, gently warming the solution (e.g., to 37°C) can increase solubility. However, this should be done with caution to avoid any potential degradation of the peptide.[6][13]
Troubleshooting Guide: A Step-by-Step Approach to Solubilization
This section provides a systematic workflow to guide you through the process of dissolving Z-Phe-Phe-OMe.
Workflow for Solubilizing Z-Phe-Phe-OMe
References
- 1. benchchem.com [benchchem.com]
- 2. Self-assembly of l -phenylalanine amino acid: electrostatic induced hindrance of fibril formation - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00268E [pubs.rsc.org]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jpt.com [jpt.com]
- 5. researchgate.net [researchgate.net]
- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 7. lifetein.com [lifetein.com]
- 8. News - How to increase the solubility of peptides? [gtpeptide.com]
- 9. Peptide Synthesis Knowledge Base [peptide2.com]
- 10. Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lifetein.com [lifetein.com]
- 12. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 13. biorbyt.com [biorbyt.com]
Technical Support Center: Troubleshooting Incomplete Deprotection of the Z-Group
Welcome to the Technical Support Center for troubleshooting the deprotection of the benzyloxycarbonyl (Z or Cbz) protecting group. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in this critical synthetic step. Here, we provide in-depth technical guidance, field-proven insights, and validated protocols to help you navigate and resolve issues related to incomplete Z-group cleavage.
Understanding Z-Group Deprotection: A Foundational Overview
The benzyloxycarbonyl (Z or Cbz) group, a cornerstone in peptide synthesis and organic chemistry, serves as a robust protecting group for amines.[1] Introduced by Bergmann and Zervas in 1932, its stability under a variety of conditions, coupled with multiple deprotection pathways, makes it a versatile tool in complex molecule synthesis.[2][3] The Z-group is notably stable to mildly acidic and basic conditions, rendering it orthogonal to other common amine protecting groups like the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[2][4]
The most common methods for Z-group deprotection are catalytic hydrogenolysis and acid-catalyzed cleavage (acidolysis).[2] Understanding the mechanisms of these reactions is crucial for effective troubleshooting.
-
Catalytic Hydrogenolysis: This is the most widely used method due to its mild and clean reaction profile.[5] The reaction involves the cleavage of the benzylic C-O bond using a metal catalyst (commonly Palladium on carbon, Pd/C) and a hydrogen source, yielding the free amine, toluene, and carbon dioxide.[2]
-
Acid-Catalyzed Cleavage: Strong acids like hydrogen bromide (HBr) in acetic acid can cleave the Z-group.[1] This method is often employed when the substrate contains functional groups that are sensitive to hydrogenation.[6]
Troubleshooting Incomplete Deprotection: A Symptom-Based Guide
Incomplete deprotection of the Z-group can manifest in several ways, including a stalled reaction, low yield of the desired product, or the formation of unexpected side products. This section provides a systematic approach to diagnosing and resolving these common issues.
Issue 1: Stalled or Sluggish Catalytic Hydrogenolysis
A common frustration is a catalytic hydrogenation reaction that either stops prematurely or proceeds at an impractically slow rate. The following flowchart and detailed explanations will guide you through the troubleshooting process.
Caption: Troubleshooting workflow for incomplete catalytic hydrogenolysis.
-
Catalyst Poisoning: Palladium catalysts are highly susceptible to poisoning by sulfur-containing compounds (e.g., thiols, thioethers) and other impurities.[6][7]
-
Solution: Ensure your starting material is of high purity. If your substrate contains sulfur, consider an alternative deprotection method like acidolysis.[6]
-
-
Poor Catalyst Activity: The activity of Pd/C can vary between batches and degrade over time.[6]
-
Solution: Use a fresh batch of high-quality catalyst. Increasing the catalyst loading (e.g., from 5 mol% to 10-20 mol%) can also be beneficial.[7]
-
-
Insufficient Hydrogen Pressure: Atmospheric pressure of hydrogen may not be sufficient for complete conversion, especially for sterically hindered substrates.[6]
-
Solution: Increase the hydrogen pressure, for example, to 50 psi or higher.[7]
-
-
Inadequate Mixing: As a heterogeneous reaction, efficient mixing is crucial for the substrate to interact with the catalyst surface.[7]
-
Solution: Ensure vigorous stirring or agitation of the reaction mixture.[6]
-
-
Product Inhibition: The deprotected amine product can sometimes coordinate to the palladium catalyst, thereby inhibiting its activity.[7]
-
Solution: The addition of a small amount of a weak acid, such as acetic acid, can protonate the product amine, reducing its coordination to the catalyst.[7]
-
Issue 2: Incomplete Deprotection with HBr in Acetic Acid
When employing acidolysis, incomplete cleavage can also occur. Here are the primary factors to consider:
-
Insufficient Acid Strength or Concentration: The concentration of HBr in acetic acid can vary, and older reagents may have reduced acidity.
-
Solution: Use a fresh, standardized solution of HBr in acetic acid. For resistant substrates, a higher concentration (e.g., 33% HBr in acetic acid) may be necessary.
-
-
Water Content: The presence of water can hydrolyze the HBr and reduce its effectiveness.
-
Solution: Use anhydrous acetic acid and minimize exposure to atmospheric moisture.
-
-
Reaction Temperature and Time: Some substrates require more forcing conditions for complete deprotection.
-
Solution: If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-50 °C). Extend the reaction time and monitor progress by TLC or LC-MS.
-
Frequently Asked Questions (FAQs)
Q1: I have a sulfur-containing amino acid in my peptide. Can I still use catalytic hydrogenation for Z-group deprotection?
A: It is highly discouraged. Sulfur-containing functional groups are potent poisons for palladium catalysts.[6] Attempting hydrogenation will likely result in a stalled or incomplete reaction. In such cases, acid-catalyzed cleavage with HBr in acetic acid or other non-reductive methods are the preferred choice.[6]
Q2: My reaction with HBr in acetic acid is turning dark. Is this normal?
A: Some darkening of the reaction mixture can be normal, especially with prolonged reaction times or heating, due to the formation of minor side products. However, significant charring or precipitation may indicate substrate decomposition. It is advisable to monitor the reaction closely and avoid excessive heating.
Q3: Can I use transfer hydrogenation for Z-group deprotection?
A: Yes, catalytic transfer hydrogenation is an excellent alternative to using hydrogen gas.[6] Common hydrogen donors include ammonium formate, formic acid, or cyclohexadiene in the presence of Pd/C.[6][8] This method is often performed at atmospheric pressure and can sometimes offer improved selectivity.[6]
Q4: Are there any milder alternatives to HBr in acetic acid for acid-catalyzed deprotection?
A: For substrates sensitive to strong acids, milder conditions can be employed. Lewis acids such as AlCl₃ in hexafluoroisopropanol (HFIP) have been shown to be effective for Z-group cleavage under milder conditions.[6]
Q5: How can I monitor the progress of my deprotection reaction?
A: Thin-layer chromatography (TLC) is a quick and effective method. The deprotected amine will have a different retention factor (Rf) than the Z-protected starting material. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method to confirm the disappearance of the starting material and the appearance of the product with the expected mass.
Protocols and Best Practices
Protocol 1: Catalytic Hydrogenolysis of a Z-Protected Amine
This protocol provides a general procedure for the deprotection of a Z-group using catalytic hydrogenation.
Materials:
-
Z-protected amine
-
Palladium on carbon (10% Pd/C)
-
Methanol (or another suitable solvent like ethanol or ethyl acetate)
-
Hydrogen gas supply
-
Reaction flask
-
Stirring apparatus
-
Filtration setup (e.g., Celite pad)
Procedure:
-
Dissolve the Z-protected amine (1 equivalent) in methanol in a reaction flask equipped with a stir bar.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Seal the flask and purge with nitrogen or argon.
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenator).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully purge the flask with nitrogen to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude deprotected amine.
Protocol 2: Acid-Catalyzed Cleavage with HBr in Acetic Acid
This protocol outlines the deprotection of a Z-group using HBr in acetic acid.
Materials:
-
Z-protected amine
-
33% HBr in acetic acid
-
Anhydrous ether
-
Reaction flask
-
Stirring apparatus
Procedure:
-
Dissolve the Z-protected amine (1 equivalent) in a minimal amount of glacial acetic acid if necessary (often, the HBr/AcOH solution is sufficient).
-
Add 33% HBr in acetic acid (a 5-10 fold excess of HBr) to the reaction flask at room temperature with stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, precipitate the product by adding the reaction mixture to a large volume of cold, anhydrous ether.
-
Collect the precipitated product (as the hydrobromide salt) by filtration.
-
Wash the solid with anhydrous ether to remove residual acetic acid and byproducts.
-
Dry the product under vacuum.
Data Summary Table
| Deprotection Method | Reagents & Conditions | Typical Reaction Time | Advantages | Disadvantages |
| Catalytic Hydrogenolysis | H₂, 10% Pd/C in MeOH or EtOH | 2-16 hours | Mild, clean, high yielding (>95%) | Sensitive to catalyst poisons (e.g., sulfur), may reduce other functional groups |
| Catalytic Transfer Hydrogenolysis | Ammonium formate, Pd/C in MeOH | 1-6 hours | No need for H₂ gas, often faster | Can be less effective for hindered substrates |
| Acidolysis | 33% HBr in Acetic Acid | 1-4 hours | Tolerant of sulfur, effective for hydrogenation-sensitive substrates | Harsh conditions, can affect other acid-labile groups, potential for side reactions |
References
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Z-Phe-OMe Coupling
Welcome to the Technical Support Center for the optimization of reaction conditions for the coupling of N-α-Benzyloxycarbonyl-L-phenylalanine methyl ester (Z-Phe-OMe). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions in a user-friendly question-and-answer format. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and efficient peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind this compound coupling?
A1: this compound coupling is a specific instance of peptide bond formation, a cornerstone of peptide synthesis. The reaction involves the activation of the carboxylic acid group of an N-protected amino acid (in this case, Z-Phe-OH) to make it susceptible to nucleophilic attack by the amino group of another amino acid ester (e.g., H-Ala-OMe).[1] The benzyloxycarbonyl (Z) group on the phenylalanine protects its amino group from unwanted side reactions, while the methyl ester (OMe) on the coupling partner protects its carboxylic acid. The success of the coupling hinges on efficient activation of the carboxyl group while minimizing side reactions, most notably racemization.[1]
Q2: What are the most common classes of coupling reagents for this reaction, and how do they differ?
A2: The most prevalent coupling reagents fall into three main categories:
-
Carbodiimides (e.g., DCC, EDC, DIC): These are cost-effective and widely used reagents that activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. A significant drawback is the potential for racemization and the formation of an unreactive N-acylurea byproduct.[1] The choice between them often depends on the solubility of the urea byproduct; for instance, the urea from EDC is water-soluble, simplifying purification.
-
Uronium/Aminium Salts (e.g., HBTU, HATU): These reagents are known for their high efficiency, rapid reaction times, and low rates of racemization, making them a popular choice for more challenging couplings.[2] They work by forming active esters in situ, often with the help of an additive like HOBt or HOAt.
-
Phosphonium Salts (e.g., PyBOP, PyAOP): Similar to uronium salts, phosphonium salts are highly efficient and effective at suppressing racemization.[2] They are also known for their good solubility in common organic solvents.[3]
Q3: Why is the addition of HOBt or Oxyma Pure recommended when using carbodiimides?
A3: Additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are crucial for suppressing side reactions when using carbodiimide coupling reagents.[4] They achieve this by reacting with the O-acylisourea intermediate to form a more stable active ester.[4] This active ester is less prone to racemization and the intramolecular rearrangement that leads to the formation of the undesired N-acylurea byproduct.[1] OxymaPure is often considered a safer and sometimes more effective alternative to HOBt.[5]
Q4: How does the choice of base (e.g., DIPEA vs. NMM) impact the reaction?
A4: The base plays a critical role in neutralizing the hydrochloride salt of the amino acid ester and maintaining an optimal pH for the reaction. However, the choice of base can significantly influence the extent of racemization.
-
N,N-Diisopropylethylamine (DIPEA) is a strong, sterically hindered base that is very effective at deprotonating the carboxylic acid and neutralizing the amine salt.[6] However, its strong basicity can increase the risk of racemization.[4]
-
N-Methylmorpholine (NMM) is a weaker, less sterically hindered base.[6] It is often the preferred choice when coupling amino acids that are prone to racemization, as its lower basicity helps to preserve the stereochemical integrity of the product.[1]
Troubleshooting Guide
Problem 1: Low Yield of the Dipeptide
| Possible Cause | Suggested Solution & Explanation |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction by TLC or LC-MS to ensure it has gone to completion. Some couplings can be sluggish and require overnight stirring.[2] - Use a More Efficient Coupling Reagent: If using a carbodiimide, consider switching to a more potent uronium or phosphonium salt like HATU or PyBOP, which are known for higher coupling efficiencies.[2] - Ensure Anhydrous Conditions: Water can hydrolyze the activated carboxylic acid intermediate, leading to the starting material's reformation. Use anhydrous solvents and dry glassware. |
| Poor Quality of Starting Materials | - Verify Purity: Use high-purity Z-Phe-OH and the corresponding amino acid methyl ester hydrochloride. Impurities can interfere with the reaction. - Complete Neutralization: Ensure the amino acid methyl ester hydrochloride is fully neutralized by the base before adding it to the activated Z-Phe-OH. Incomplete neutralization results in a lower concentration of the nucleophilic free amine. |
| Suboptimal Work-up Procedure | - Optimize Extractions: Ensure the pH of the aqueous washes is appropriate to remove unreacted starting materials and byproducts without causing hydrolysis of the desired product. Typically, washes with dilute acid (e.g., 1M HCl) followed by dilute base (e.g., saturated NaHCO₃) are effective.[7] |
Problem 2: High Levels of Racemization
| Possible Cause | Suggested Solution & Explanation |
| Strong Base | - Switch to a Weaker Base: Replace DIPEA with NMM or the even more hindered 2,4,6-collidine. Weaker bases are less likely to abstract the α-proton of the activated amino acid, which is the primary mechanism of racemization.[1][4] - Use Minimal Base: Use the minimum amount of base required to neutralize the amine salt and facilitate the reaction. An excess of base can create a highly basic environment that promotes racemization. |
| Over-activation of the Carboxylic Acid | - Reduce Pre-activation Time: If you are pre-activating the Z-Phe-OH with the coupling reagent, reduce the time before adding the amine component. Prolonged activation can lead to the formation of the racemization-prone oxazolone intermediate.[3] - Maintain Low Temperature: Perform the activation and initial coupling steps at 0°C. Lower temperatures slow down the rate of racemization more significantly than the rate of the desired coupling reaction.[2] |
| Inappropriate Coupling Reagent/Additive Combination | - Always Use an Additive with Carbodiimides: Never use a carbodiimide like DCC or EDC without an additive like HOBt or OxymaPure.[4] - Consider Racemization-Suppressing Reagents: Reagents like HATU and PyAOP are generally associated with very low levels of racemization.[3] |
Problem 3: Formation of N-Acylurea Byproduct
| Possible Cause | Suggested Solution & Explanation |
| Use of Carbodiimide without Additive | - Incorporate HOBt or OxymaPure: As mentioned, these additives intercept the O-acylisourea intermediate, preventing its rearrangement to the N-acylurea.[1] |
| Prolonged Reaction Time at Elevated Temperature | - Optimize Reaction Time and Temperature: While longer reaction times can improve yield, they can also favor the formation of the thermodynamically more stable N-acylurea. Monitor the reaction and work it up once the starting materials are consumed. Avoid unnecessarily high temperatures. |
Quantitative Data Summary
The following tables provide a summary of typical yields and the impact of base selection on racemization for Z-protected amino acid couplings. While specific data for this compound is not always available, these values from closely related systems serve as a valuable guide for reaction optimization.
Table 1: Typical Yields for Z-Amino Acid Coupling with Different Reagents
| Coupling Reagent | Additive | Base | Typical Yield (%) | Reference(s) |
| EDC | HOBt | DIPEA/NMM | 80-95 | [7] |
| DCC | HOBt | NMM | 70-90 | [8] |
| HBTU | HOBt | DIPEA | 85-95 | [9] |
| HATU | HOAt | DIPEA | >90 | [9] |
| PyBOP | - | DIPEA | >90 | [9] |
Table 2: Impact of Base on Racemization in a Model Peptide Coupling
| Base (1 eq.) | Reaction Time | Yield (%) | L/D Isomer Ratio | Reference(s) |
| DIPEA | 3h | 85 | 55:45 | [10] |
| Pyridine | 3h | 78 | >99:1 | [10] |
Data adapted from a study on N-acetyl-L-phenylalanine amidation using TBTU as the coupling agent, which serves as a model for the peptide coupling step.[10]
Experimental Protocols
Protocol 1: Standard this compound Coupling using EDC/HOBt
This protocol describes a standard and reliable method for the coupling of Z-Phe-OH with an amino acid methyl ester hydrochloride.
-
Preparation of the Free Amine: a. Dissolve the amino acid methyl ester hydrochloride (1.1 eq) in anhydrous dichloromethane (DCM). b. Add N-Methylmorpholine (NMM) (1.1 eq) to the solution and stir for 20 minutes at room temperature. The resulting solution contains the free amine and is used directly in the next step.[7]
-
Peptide Coupling Reaction: a. In a separate flask, dissolve Z-Phe-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.[7] b. Cool the solution to 0 °C in an ice bath. c. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1 eq) to the cooled solution and stir for 30 minutes at 0 °C to pre-activate the carboxylic acid.[7] d. To this mixture, add the freshly prepared amino acid methyl ester solution from step 1. e. Allow the reaction to warm to room temperature and stir overnight.[7]
-
Work-up and Purification: a. Monitor the reaction progress by Thin-Layer Chromatography (TLC). b. Upon completion, dilute the reaction mixture with DCM. c. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[7] d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. e. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure dipeptide.[7]
Visualizations
Troubleshooting Workflow for Low Coupling Yield
Caption: A logical workflow for diagnosing and resolving low coupling yields.
Mechanism of Carbodiimide Coupling with HOBt
Caption: The role of HOBt in preventing N-acylurea formation.
References
- 1. bachem.com [bachem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Large-Scale Synthesis of Z-Phe-OMe
Welcome to the technical support center for the large-scale synthesis of N-α-Benzyloxycarbonyl-L-phenylalanine methyl ester (Z-Phe-OMe). This guide is designed for researchers, chemists, and process development professionals to navigate the complexities encountered when transitioning this synthesis from the laboratory bench to industrial production. We will address common challenges through a detailed troubleshooting guide and frequently asked questions, grounding our recommendations in established chemical principles and field-proven insights.
Section 1: Frequently Asked Questions (FAQs)
This section provides answers to high-level questions that are frequently encountered when planning or executing the large-scale synthesis of this compound.
Q1: What are the primary methods for the large-scale synthesis of this compound?
A1: The synthesis of this compound is fundamentally a peptide coupling reaction between N-benzyloxycarbonyl-L-phenylalanine (Z-Phe-OH) and L-phenylalanine methyl ester (H-Phe-OMe). For large-scale production, two main strategies are considered:
-
Chemical Synthesis: This is the most traditional route, involving the activation of the carboxylic acid of Z-Phe-OH with a coupling reagent, followed by reaction with H-Phe-OMe. Common coupling agents include carbodiimides (like DCC or EDC) and uronium/aminium salts (like HBTU or HATU).[1] This method is versatile but can be prone to side reactions and requires careful control of parameters.[1]
-
Enzymatic Synthesis: This "green chemistry" approach utilizes enzymes, such as thermolysin or papain, to catalyze the peptide bond formation.[2] It offers high stereospecificity, effectively preventing racemization, and is conducted under mild conditions.[2][3][4] The choice between these methods depends on factors like cost, desired purity, and environmental impact.[2]
Q2: What are the most critical parameters to control during a chemical coupling reaction for this compound synthesis?
A2: Several parameters are critical for a successful and scalable coupling reaction:[1]
-
Temperature: Low temperatures (typically 0 °C during activation and initial coupling) are crucial to minimize side reactions, especially racemization.[5]
-
Stoichiometry: Precise control over the molar ratios of Z-Phe-OH, H-Phe-OMe, coupling reagent, and any additives is essential. A slight excess of the activated acid and coupling reagent can drive the reaction to completion, but large excesses complicate purification.[1]
-
Base Addition: A non-nucleophilic base (e.g., DIPEA or NMM) is required to neutralize the hydrochloride salt of H-Phe-OMe. The amount and rate of addition must be carefully controlled to prevent side reactions and racemization.[1][6]
-
Solvent Choice: The solvent must be anhydrous and capable of dissolving all reactants. Dichloromethane (DCM) and Dimethylformamide (DMF) are common choices, but their selection can impact reaction rates and impurity profiles.[1]
Q3: Why is racemization a significant challenge in this compound synthesis, and how can it be minimized?
A3: Racemization is the conversion of the L-phenylalanine stereoisomer into a mixture of L- and D-isomers.[7] This is a critical issue as the D-isomer is an impurity that can be difficult to separate and may alter the biological properties of downstream products.[7] Racemization primarily occurs through two mechanisms: direct enolization or, more commonly, the formation of a 5(4H)-oxazolone intermediate.[7][8] The activated carboxyl group attacks the protecting group's carbonyl oxygen, forming a ring whose α-proton is highly acidic and easily removed by a base, leading to a loss of stereochemistry.[7]
To minimize racemization:
-
Use Racemization Suppressants: Additives like 1-Hydroxybenzotriazole (HOBt) or its derivatives are often used with carbodiimides to suppress oxazolone formation.[1][2]
-
Choose Appropriate Coupling Reagents: Uronium/aminium (HATU, HBTU) and phosphonium (PyBOP) salts are known for their high efficiency and low racemization rates.[1][6]
-
Control Temperature and Base: Perform the reaction at low temperatures and avoid strong or excess base.[6]
Q4: What are the primary safety and environmental concerns for large-scale production?
A4: Scaling up chemical processes introduces significant safety and environmental challenges.
-
Thermal Safety: Exothermic reactions must be well-characterized to prevent thermal runaway. The deteriorating surface-area-to-volume ratio at scale makes heat removal less efficient.[9] A thorough thermal hazard analysis is essential.[9][10]
-
Reagent Hazards: Many coupling reagents and solvents are hazardous. For example, carbodiimides can be sensitizers, and solvents like DCM and DMF have associated health risks. A comprehensive risk assessment is required.[10]
-
Waste Generation: Chemical synthesis, particularly using protecting groups and coupling agents, generates significant waste. Solvents often account for a major portion of the raw material costs and waste stream in peptide synthesis.[11] Process optimization should focus on minimizing solvent use and choosing greener alternatives where possible.[11][12]
Section 2: Troubleshooting Guide
This guide addresses specific problems encountered during the large-scale synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Low Reaction Yield
Low yield is one of the most common and costly issues in large-scale synthesis. Identifying the root cause is critical for process optimization.
| Cause | Detailed Explanation & Solution |
| A. Incomplete Reaction | Explanation: The reaction may not have reached completion due to insufficient reaction time, low temperature, or inadequate activation. Solution: 1. Monitor Reaction Progress: Use in-line analytics or frequent sampling (TLC, HPLC) to track the consumption of starting materials.[13] 2. Increase Reaction Time: Allow the reaction to proceed for a longer duration, ensuring it has plateaued before quenching. 3. Optimize Temperature: While low temperatures are needed initially, a gradual warm-up to room temperature may be required to drive the reaction to completion.[2] 4. Use a More Efficient Coupling Reagent: If using a slower reagent like DCC/HOBt, consider switching to a more potent one like HATU, which offers faster reaction times, though at a higher cost.[1] |
| B. Poor Starting Material Quality | Explanation: The presence of moisture or impurities in starting materials (Z-Phe-OH, H-Phe-OMe·HCl, solvents) can inhibit the reaction. Water can hydrolyze the activated intermediate. Solution: 1. Ensure Anhydrous Conditions: Use high-purity, anhydrous solvents and reagents. Dry solvents over molecular sieves if necessary.[1] 2. Verify Starting Material Purity: Perform quality control checks (e.g., NMR, melting point, moisture content) on all incoming raw materials. 3. Full Neutralization: Confirm that the H-Phe-OMe·HCl is fully neutralized to its free base by the added organic base before the coupling step begins.[1] |
| C. Competing Side Reactions | Explanation: Besides racemization, other side reactions can consume starting materials or the activated intermediate. A common side reaction with carbodiimides is the formation of an N-acylurea byproduct.[1][14] Solution: 1. Optimize Reagent Addition: Add the coupling reagent to the acid/additive mixture before introducing the amine component to minimize premature side reactions. 2. Control Stoichiometry: Avoid a large excess of the coupling agent. 3. Use Additives: HOBt not only suppresses racemization but also improves coupling efficiency and reduces N-acylurea formation.[1][2] |
| D. Product Loss During Work-up | Explanation: The product can be lost during aqueous extractions (if pH is not optimal) or during crystallization/purification steps. Solution: 1. Optimize Extraction pH: Ensure the pH of the aqueous phase during washing steps is controlled to keep the product in the organic layer. 2. Minimize Transfers: Design the process to minimize vessel-to-vessel transfers. 3. Optimize Crystallization: Carefully select the solvent/anti-solvent system and control the cooling rate to maximize crystal recovery. |
Troubleshooting Workflow: Low Reaction Yield
Caption: Decision tree for troubleshooting low yield.
Problem 2: Presence of Key Impurities
Product purity is paramount, especially for intermediates in drug development. Understanding and controlling impurity formation is a core challenge of process scale-up.
| Impurity | Mechanism & Mitigation Strategy |
| A. D-Phe-OMe Isomer | Mechanism: Racemization via oxazolone formation, where the activated L-Z-Phe-OH cyclizes. The resulting oxazolone has an acidic α-proton that is easily abstracted by base, leading to a loss of stereochemistry.[7][8] Mitigation: 1. Low Temperature: Maintain strict temperature control, especially during activation and coupling (0 °C or below). 2. Use Additives: Employ 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure®) as additives with carbodiimides. These additives react with the activated acid to form an active ester that is less prone to racemization than the O-acylisourea intermediate.[1][12] 3. Choice of Base: Use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) instead of stronger bases like triethylamine (TEA).[6] 4. Avoid Pre-activation: In some cases, prolonged "pre-activation" time before adding the amine component can increase racemization.[6] |
| B. N-acylurea | Mechanism: This byproduct forms when using carbodiimide coupling reagents (e.g., DCC, EDC). The O-acylisourea intermediate can rearrange into the stable, unreactive N-acylurea, consuming the activated acid.[1] Mitigation: 1. Use HOBt: As with racemization, HOBt intercepts the O-acylisourea intermediate to form the active ester, preventing the rearrangement.[2] 2. Solvent Choice: The choice of solvent can influence the rate of rearrangement. Less polar solvents like DCM are often preferred over DMF in this context. 3. Purification: If formed, the N-acylurea from DCC is insoluble in many organic solvents and can be removed by filtration. The byproduct from water-soluble EDC can be removed during aqueous work-up.[1] |
Mechanism of Racemization via Oxazolone Formation
Caption: Pathway of racemization via oxazolone intermediate.
Problem 3: Difficulties in Product Purification and Isolation
On a large scale, seemingly simple purification steps like crystallization and extraction can become major bottlenecks.
| Cause | Detailed Explanation & Solution |
| A. Product "Oiling Out" | Explanation: The crude product fails to crystallize from the solvent system, instead forming a viscous oil. This is often due to the presence of impurities that disrupt the crystal lattice formation or an inappropriate solvent system. Solution: 1. Improve Crude Purity: Ensure the preceding reaction and work-up steps are effective at removing major impurities. An oily crude may require chromatographic purification before crystallization is attempted. 2. Optimize Crystallization Solvent: Systematically screen different solvent/anti-solvent combinations. Common systems include ethyl acetate/hexanes or DCM/hexanes. 3. Control Cooling Rate: Implement a slow, controlled cooling profile. Crash cooling often leads to oiling or amorphous solids. Seeding with a small amount of pure crystalline product can be highly effective. |
| B. Emulsion Formation | Explanation: During aqueous work-up, vigorous mixing of organic and aqueous layers with similar densities or containing surfactants can lead to stable emulsions, making phase separation difficult and time-consuming. Solution: 1. Modify Agitation: Use slower, more deliberate mixing instead of high-shear agitation. 2. Brine Wash: Add a saturated sodium chloride (brine) solution to the aqueous layer. This increases the ionic strength and density of the aqueous phase, helping to break the emulsion.[5] 3. Phase-Separation Aids: In difficult cases, small amounts of a different solvent can be added to alter the phase properties. |
Section 3: Key Experimental Protocols
The following protocols are provided as a starting point for process development. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1: Chemical Synthesis using EDC/HOBt
This protocol uses a water-soluble carbodiimide, simplifying byproduct removal.
Materials:
-
Z-L-Phenylalanine (Z-Phe-OH) (1.0 eq)
-
L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl) (1.05 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1 eq)
-
1-Hydroxybenzotriazole hydrate (HOBt·H₂O) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.1 eq relative to H-Phe-OMe·HCl)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl (aq), Saturated NaHCO₃ (aq), Brine
Procedure:
-
Reaction Setup: In a suitable reactor, dissolve Z-Phe-OH (1.0 eq) and HOBt·H₂O (1.1 eq) in anhydrous DCM.
-
Activation: Cool the solution to 0 °C using an ice bath. Add EDC·HCl (1.1 eq) in portions, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes.
-
Amine Addition: In a separate vessel, suspend H-Phe-OMe·HCl (1.05 eq) in DCM. Cool to 0 °C and add DIPEA (1.1 eq) dropwise. Stir for 15 minutes to ensure complete neutralization.
-
Coupling: Add the neutralized H-Phe-OMe solution from step 3 to the activated acid solution from step 2, keeping the temperature below 5 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or HPLC.
-
Work-up:
-
Dilute the reaction mixture with additional DCM if necessary.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Protocol 2: Enzymatic Synthesis using Thermolysin
This protocol leverages a kinetically controlled synthesis where the product precipitates, driving the reaction to completion.[2]
Materials:
-
N-benzyloxycarbonyl-L-phenylalanine (Z-Phe-OH) (1.0 eq)
-
L-phenylalanine methyl ester (H-Phe-OMe) (1.5 eq)
-
Thermolysin (immobilized or free)
-
Ethyl acetate
-
Phosphate buffer (pH 7.0)
Procedure:
-
Reaction Setup: Suspend Z-Phe-OH (1.0 eq) and H-Phe-OMe (1.5 eq) in ethyl acetate that has been saturated with the phosphate buffer.
-
Dissolution: Warm the mixture to 37-40 °C to dissolve the reactants.
-
Initiation: Add thermolysin (e.g., 10-20 mg per mmol of Z-Phe-OH) to the solution to begin the reaction.[2]
-
Reaction: Stir the suspension at a constant temperature (37-40 °C). The product, Z-Phe-Phe-OMe, will begin to precipitate as a white solid.[2] Monitor the reaction by HPLC. The reaction is typically complete within 2-8 hours.[2]
-
Isolation: Once the reaction is complete, cool the mixture to 0-4 °C to maximize precipitation.
-
Purification: Isolate the product by vacuum filtration. Wash the filter cake with cold ethyl acetate to remove unreacted starting materials, followed by a water wash to remove any buffer salts. Dry the product under vacuum.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Continuous production of N-(benzyloxycarbonyl)-L-glycyl-L-phenylalanine methyl ester utilizing extractive reaction in aqueous/organic biphasic medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Safety issues in scale-up of chemical processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. azom.com [azom.com]
- 14. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
Technical Support Center: Addressing Aggregation of Hydrophobic Peptides Containing Phe-OMe
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for managing the aggregation of hydrophobic peptides, with a specific focus on sequences containing Phenylalanine methyl ester (Phe-OMe). The inherent hydrophobicity of such peptides often leads to significant challenges in solubility and handling, impacting experimental outcomes. This resource is designed to equip you with the knowledge and protocols to overcome these obstacles.
Understanding the Challenge: The "Why" Behind Phe-OMe Peptide Aggregation
Peptides rich in hydrophobic amino acids, such as Phenylalanine, Leucine, and Isoleucine, have a natural tendency to self-associate in aqueous environments to minimize their interaction with water.[1][2][3] This phenomenon, known as the hydrophobic effect, is a primary driver of peptide aggregation.[2] The presence of a Phenylalanine methyl ester (Phe-OMe) at the C-terminus further exacerbates this issue. The methyl ester group neutralizes the C-terminal carboxyl charge, rendering the peptide less polar and more prone to aggregation.[1]
Aggregation is not a random process. It often involves the formation of ordered structures, such as β-sheets, stabilized by intermolecular hydrogen bonds.[4][5] Aromatic residues like Phenylalanine can also contribute to aggregation through π-π stacking interactions between their phenyl rings.[6][7][8][9] These combined forces can lead to the formation of insoluble aggregates, ranging from amorphous precipitates to highly organized amyloid fibrils, which can be detrimental to experimental assays.[4][6]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when working with hydrophobic Phe-OMe containing peptides and provides step-by-step solutions.
Q1: My lyophilized Phe-OMe peptide won't dissolve in my aqueous buffer. What should I do?
This is the most common challenge. Direct dissolution of a highly hydrophobic peptide in an aqueous buffer is often unsuccessful. A systematic approach using organic solvents is recommended.[3][10]
Troubleshooting Protocol: Step-wise Solubilization
-
Initial Solvent Selection: Start by dissolving the peptide in a minimal amount of a strong organic solvent. Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for this purpose.[1][10][11] Other options include dimethylformamide (DMF), acetonitrile (ACN), or methanol.[10][12]
-
Creating a Concentrated Stock Solution: Add a small volume of the chosen organic solvent to the lyophilized peptide to create a concentrated stock solution (e.g., 10-20 mg/mL).[13]
-
Vortexing and Sonication: Vortex the solution thoroughly. If the peptide is still not fully dissolved, brief sonication in a water bath can help break up aggregates and facilitate dissolution.[11][14][15] Be cautious to avoid excessive heating, which could degrade the peptide.[14]
-
Dilution into Aqueous Buffer: This is a critical step. Slowly add the concentrated organic stock solution drop-wise into your final aqueous buffer while vigorously vortexing or stirring.[1] This rapid dispersion prevents localized high concentrations of the peptide, which can lead to immediate precipitation.
-
Final Concentration and Observation: If the solution remains clear, your peptide is successfully dissolved. If cloudiness or precipitation occurs, you have likely exceeded the peptide's solubility limit in the final buffer composition.[1]
Solvent Selection Guide for Hydrophobic Peptides
| Solvent | Recommended Use | Cautions |
| DMSO | Primary choice for highly hydrophobic, neutral peptides. | Can oxidize peptides containing Cysteine or Methionine.[10][11] Not easily removed by lyophilization. |
| DMF | Alternative to DMSO, especially for peptides with Cys or Met.[10][11] | Toxic and requires careful handling. |
| Acetonitrile | Good for moderately hydrophobic peptides. | Can be removed by lyophilization. |
| Methanol/Ethanol | Suitable for less hydrophobic peptides. | May not be strong enough for highly aggregating sequences. |
| TFA (Trifluoroacetic Acid) | Used in small amounts for basic peptides.[11] | Can alter the pH of the final solution. |
| Ammonium Bicarbonate | Used for acidic peptides.[10] | Can be removed by lyophilization. |
Q2: My peptide solution is cloudy, or a precipitate formed after dilution. What are my options?
Cloudiness indicates that the peptide has aggregated and is no longer in solution.[1] Here are several strategies to address this:
-
Reduce the Final Concentration: The simplest solution is to aim for a lower final peptide concentration in your aqueous buffer.[1]
-
Optimize the Buffer pH: While Phe-OMe peptides are often neutral, slight adjustments in pH can sometimes improve solubility, especially if other ionizable residues are present in the sequence.[11][15] Ensure the buffer pH is at least two units away from the peptide's isoelectric point (pI).[5]
-
Use of Co-solvents: Incorporating a small percentage of an organic solvent (e.g., 1-5% DMSO) in your final aqueous buffer can help maintain peptide solubility.[11] However, be mindful of the tolerance of your experimental system to the co-solvent.
-
Employ Denaturing Agents: For peptides that are extremely prone to aggregation, the use of chaotropic agents like 6 M guanidine hydrochloride (GdnHCl) or 8 M urea can be effective in disrupting the hydrogen bond networks that stabilize aggregates.[10][12] Note that these agents will denature proteins in your assay and are not compatible with cell-based experiments.
Q3: Can I predict if my Phe-OMe containing peptide sequence will be problematic?
While precise prediction is difficult, certain sequence characteristics can indicate a higher propensity for aggregation:
-
High Hydrophobicity: Sequences with a high percentage of hydrophobic residues (>50%) are more likely to aggregate.[3]
-
Alternating Hydrophobic and Hydrophilic Residues: This pattern can favor the formation of β-sheets.[16]
-
Presence of Aromatic Residues: Multiple aromatic residues can promote π-π stacking interactions.[7][8]
Workflow for Handling a New Hydrophobic Phe-OMe Peptide
Caption: A logical workflow for dissolving a new hydrophobic peptide.
Proactive Strategies to Mitigate Aggregation
Addressing aggregation after it has occurred is often challenging. A more effective approach is to consider strategies during the design and synthesis phases to prevent aggregation from the outset.
Peptide Design and Synthesis Modifications
-
Incorporate Solubility-Enhancing Tags: Fusing a hydrophilic peptide tag to the N- or C-terminus can significantly improve the solubility of a hydrophobic peptide.[17][18][19][20] These tags can be poly-ionic (e.g., poly-lysine or poly-glutamate) or intrinsically disordered peptides.[17][21]
-
Amino Acid Substitutions: If the specific sequence is not critical, consider replacing some hydrophobic residues with more polar ones.
-
N-Methylation: Introducing a methyl group on the backbone amide nitrogen can disrupt the hydrogen bonding required for β-sheet formation, thereby reducing aggregation.[5]
-
Use of Pseudoprolines and Dmb/Hmb Dipeptides: During solid-phase peptide synthesis (SPPS), the incorporation of pseudoproline dipeptides or dipeptides with 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) backbone protection can disrupt secondary structure formation and prevent on-resin aggregation.[22]
Diagram of Aggregation and Mitigation Strategies
Caption: Key drivers of peptide aggregation and corresponding mitigation strategies.
Conclusion
The aggregation of hydrophobic peptides containing Phe-OMe is a significant but manageable challenge. By understanding the underlying physicochemical principles and employing a systematic and informed approach to solubilization and handling, researchers can successfully work with these difficult sequences. Proactive strategies during peptide design and synthesis offer the most robust solutions for preventing aggregation and ensuring the reliability of experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Mechanisms of amyloid fibril self-assembly and inhibition. Model short peptides as a key research tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Self Assembly of Short Aromatic Peptides into Amyloid Fibrils and Related Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evidence of π-stacking Interactions in the Self-Assembly of hIAPP22–29 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pi-Pi contacts are an overlooked protein feature relevant to phase separation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifetein.com [lifetein.com]
- 11. jpt.com [jpt.com]
- 12. bachem.com [bachem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 15. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 16. mdpi.com [mdpi.com]
- 17. Polyionic Tags as Enhancers of Protein Solubility in Recombinant Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Increasing Protein Yields: Solubility Tagging – LenioBio [leniobio.com]
- 20. Tagging Recombinant Proteins to Enhance Solubility and Aid Purification | Springer Nature Experiments [experiments.springernature.com]
- 21. An Intrinsically Disordered Peptide Tag that Confers an Unusual Solubility to Aggregation-Prone Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. peptide.com [peptide.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Z-Phe-OMe Purity by High-Performance Liquid Chromatography (HPLC)
For researchers, scientists, and professionals in drug development, the purity of starting materials is not merely a quality metric; it is the bedrock upon which reliable, reproducible, and safe scientific outcomes are built. N-Benzyloxycarbonyl-L-phenylalanine methyl ester (Z-Phe-OMe), a crucial N-protected amino acid derivative, is a fundamental building block in the synthesis of therapeutic peptides.[1] Its purity directly impacts the yield, impurity profile, and ultimately, the biological activity and safety of the final drug substance.
This guide provides an in-depth, objective comparison of HPLC with alternative analytical techniques for the purity assessment of this compound. It is designed to move beyond a simple recitation of protocols, instead offering a rationale for methodological choices and a framework for robust validation, grounded in the principles of scientific integrity and regulatory expectations.[2]
The Central Role of HPLC in Purity Determination
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis for non-volatile and thermally labile compounds like this compound.[2] Its widespread adoption stems from its high resolution, sensitivity, and reproducibility, making it an ideal technique for separating the main compound from closely related impurities.[3]
The primary analytical approach for this compound is Reversed-Phase HPLC (RP-HPLC), where separation is governed by the hydrophobic interactions between the analyte and a non-polar stationary phase. The molecule itself, with its benzyl and phenyl rings, possesses significant hydrophobicity, making it well-suited for retention and separation on a C18 column.
Proposed RP-HPLC Method for this compound Analysis
The following protocol is a robust starting point for the analysis of this compound. The causality behind each parameter selection is critical for understanding and adapting the method.
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Rationale: The C18 stationary phase provides the necessary hydrophobicity to retain this compound and separate it from both more polar (e.g., hydrolyzed acid Z-Phe-OH) and less polar impurities. The specified dimensions offer a good balance between resolution and analysis time.
-
-
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
Rationale: Acetonitrile is a common organic modifier providing good elution strength for this type of compound. TFA acts as an ion-pairing agent, sharpening peak shape by minimizing tailing from any free silanol interactions on the column and ensuring the protonation of any acidic or basic functional groups.
-
-
Gradient Elution: 40% to 90% B over 15 minutes, followed by a 5-minute hold and a 5-minute re-equilibration.
-
Rationale: A gradient is essential to elute a range of potential impurities with varying polarities and to ensure that any strongly retained compounds are washed from the column, preventing carryover.[4]
-
-
Flow Rate: 1.0 mL/min.
-
Rationale: This is a standard flow rate for a 4.6 mm ID column, providing optimal efficiency without generating excessive backpressure.
-
-
Column Temperature: 30°C.
-
Rationale: Thermostatting the column ensures reproducible retention times by mitigating fluctuations in mobile phase viscosity and separation kinetics.
-
-
Detection: UV at 215 nm.
-
Rationale: The peptide bond and the aromatic rings of the benzyloxycarbonyl and phenylalanine groups exhibit strong absorbance at lower UV wavelengths, providing high sensitivity for the main analyte and related impurities.[5]
-
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve this compound in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1.0 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulates before injection.
Caption: General workflow for HPLC-based purity analysis of this compound.
A Comparative Analysis: HPLC vs. Orthogonal Methods
While HPLC is a powerful tool, a comprehensive purity assessment often relies on orthogonal methods—techniques that separate compounds based on different chemical or physical principles.[6] This multi-faceted approach ensures that no impurities are overlooked.
| Feature | Reversed-Phase HPLC | Thin-Layer Chromatography (TLC) | Gas Chromatography (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Partitioning based on polarity/hydrophobicity. | Adsorption/partitioning on a stationary phase. | Partitioning based on volatility and boiling point. | Signal intensity is directly proportional to the number of nuclei. |
| Specificity | High; resolves closely related impurities. | Low to moderate; co-elution is common. | High for volatile impurities; requires derivatization for this compound. | Excellent; provides structural confirmation of analyte and impurities. |
| Quantitation | Excellent; requires a reference standard for absolute purity. | Semi-quantitative at best. | Good; requires a reference standard. | Excellent; a primary method that can determine absolute purity using a certified internal standard.[7] |
| Sensitivity | High (ng range with UV detection).[3] | Moderate (µg range). | Very high for volatile compounds (pg range). | Lower sensitivity compared to HPLC.[6] |
| Destructive? | Yes | Yes | Yes | No |
| Best For | Routine QC, detection of process-related and degradation impurities.[8] | Rapid, low-cost screening and reaction monitoring. | Analysis of volatile starting materials or by-products. | Absolute purity determination, structural elucidation, and reference standard characterization. |
The Imperative of Method Validation: A Trustworthy System
An unvalidated analytical method yields data of unknown quality. Method validation is the formal process of demonstrating that an analytical procedure is suitable for its intended purpose.[9] For pharmaceutical analysis, the International Council for Harmonisation (ICH) Q2(R1) guidelines provide a comprehensive framework.[2][10]
Caption: Interrelation of key parameters in HPLC method validation.
Step-by-Step Validation Protocol for the this compound HPLC Method
1. Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Protocol:
-
Analyze a blank (diluent), a solution of this compound reference standard, and solutions of potential impurities (e.g., Z-Phe-OH, H-Phe-OMe).
-
Perform forced degradation studies: Expose this compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress.
-
Run the degraded samples on the HPLC system.
-
-
Acceptance Criteria: The peak for this compound must be free from co-elution with any impurity or degradant peaks. Peak purity analysis using a DAD is essential to confirm this.
2. Linearity and Range The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Protocol:
-
Prepare a series of at least five standard solutions of this compound ranging from 50% to 150% of the nominal analytical concentration (e.g., 0.5 mg/mL to 1.5 mg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of peak area versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.[11]
3. Accuracy The closeness of test results to the true value.
-
Protocol:
-
Perform recovery studies by spiking a placebo (if applicable) or a known sample with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates at each level (for a total of nine determinations).[10]
-
Calculate the percentage recovery for each sample.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.[11]
4. Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-assay): Analyze a minimum of six replicate preparations of a single this compound sample at 100% concentration on the same day, by the same analyst, on the same instrument.[12]
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 1.0% for repeatability and ≤ 2.0% for intermediate precision.
5. Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol:
-
Estimate the LOQ based on the signal-to-noise ratio (typically S/N of 10:1) or from the standard deviation of the response and the slope of the calibration curve.
-
Prepare a solution at the estimated LOQ concentration and inject it multiple times (n=6) to confirm its precision.
-
-
Acceptance Criteria: The precision (RSD) at the LOQ should be ≤ 10%.
6. Robustness A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
-
Protocol:
-
Introduce small variations to the method parameters, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase composition (± 2% organic)
-
-
Analyze a standard solution under each modified condition and evaluate the impact on retention time, peak area, and resolution.
-
-
Acceptance Criteria: System suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits, and the purity result should not be significantly affected.
Conclusion
The validation of an HPLC method for this compound purity is a systematic and evidence-based process that underpins the quality of subsequent research and development. While RP-HPLC stands as the primary workhorse for this analysis, a scientifically sound approach acknowledges its limitations and employs orthogonal techniques like qNMR for a comprehensive characterization. By adhering to the principles of method validation outlined by regulatory bodies like the ICH, scientists can ensure that their analytical data is not just a number, but a trustworthy and reliable measure of quality. This commitment to scientific integrity is paramount in the journey from a simple building block to a life-changing therapeutic.
References
- 1. chemimpex.com [chemimpex.com]
- 2. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 3. Advantages and Disadvantages of HPLC in Protein Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Comparison of HPLC, TLC and minicolumn for measuring the radiochemical purity of 99Tcm-Q12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pharmtech.com [pharmtech.com]
- 11. researchgate.net [researchgate.net]
- 12. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
A Comparative Guide to the Synthesis of Z-Phe-Phe-OMe: Enzymatic vs. Chemical Methodologies
Executive Summary
The synthesis of dipeptides, such as N-benzyloxycarbonyl-L-phenylalanyl-L-phenylalanine methyl ester (Z-Phe-Phe-OMe), is a cornerstone of pharmaceutical and biochemical research. This dipeptide serves as a crucial intermediate in the development of therapeutic agents and other bioactive molecules.[1] The choice of synthetic strategy profoundly influences not only the yield and purity of the final product but also the overall process efficiency, cost, and environmental footprint. This guide provides an in-depth, objective comparison between enzymatic and traditional chemical synthesis routes for Z-Phe-Phe-OMe, offering field-proven insights and detailed experimental data to guide researchers, scientists, and drug development professionals in selecting the optimal method for their specific needs.
Introduction: The Two Paths to a Dipeptide
Peptide synthesis has traditionally been dominated by chemical methods, which, while robust, often involve harsh reagents, complex protection/deprotection steps, and significant waste generation.[2][3] In recent years, a paradigm shift towards "green chemistry" has propelled the adoption of enzymatic methods, which leverage the high specificity and mild operating conditions of biocatalysts.[4][5]
-
Enzymatic Synthesis: This approach utilizes a protease, such as thermolysin or chymotrypsin, to catalyze the formation of the peptide bond.[6][7] The reaction is characterized by its high stereoselectivity, minimal side reactions, and operation under environmentally benign conditions.[2]
-
Chemical Synthesis: This conventional method relies on activating the carboxylic acid of one amino acid with a coupling reagent to facilitate amide bond formation with a second amino acid.[8][9] This process necessitates the use of protecting groups to prevent unwanted side reactions and often requires extensive purification to remove byproducts and unreacted reagents.[6]
This guide will dissect both methodologies, presenting a head-to-head comparison of their performance, protocols, and overall sustainability.
The Enzymatic Approach: Precision and Sustainability
Enzymatic peptide synthesis operates on the principle of reverse proteolysis. Under specific, kinetically controlled conditions, proteases can be used to form peptide bonds rather than hydrolyze them. For the synthesis of Z-Phe-Phe-OMe, enzymes like thermolysin are particularly effective due to their specificity for large hydrophobic amino acid residues.[10][11]
The key to a successful enzymatic synthesis is often shifting the reaction equilibrium towards the peptide product. A highly effective strategy is to select reaction conditions where the desired dipeptide is insoluble and precipitates out of the solution as it is formed.[6][10] This continuous removal of the product drives the reaction to completion and provides a remarkably simple method for purification—often just filtration.
Causality of Experimental Choices:
-
Enzyme Selection: Thermolysin is chosen for its substrate specificity, readily catalyzing the bond between two phenylalanine residues.
-
Solvent System: A biphasic system or an organic solvent saturated with buffer is used. This medium allows for the dissolution of reactants while promoting the precipitation of the more nonpolar dipeptide product.[6]
-
pH Control: The pH is maintained near neutral (e.g., pH 7) to ensure the enzyme's optimal catalytic activity and stability.[11]
-
Temperature: Mild temperatures (37-40°C) are used to maximize enzyme activity without causing denaturation.[6]
Visualizing the Enzymatic Workflow
Caption: Workflow for the enzymatic synthesis of Z-Phe-Phe-OMe.
The Chemical Approach: The Established Workhorse
Solution-phase chemical synthesis is a well-established and versatile method for creating peptides. The core of this process involves the activation of the N-protected amino acid's carboxyl group, making it susceptible to nucleophilic attack by the amino group of the C-terminal amino acid ester.[12]
Carbodiimides, such as dicyclohexylcarbodiimide (DCC), are common coupling reagents.[13] However, their use can lead to side reactions and racemization. To mitigate this, additives like 1-hydroxybenzotriazole (HOBt) are almost always included. HOBt reacts with the activated intermediate to form a more stable active ester, which then cleanly reacts with the amine component, minimizing the risk of losing stereochemical integrity.[12] The major drawback of this method is the formation of a dicyclohexylurea (DCU) byproduct, which is insoluble in many solvents and must be removed by filtration. Subsequent aqueous washes are then required to remove residual reagents and HOBt, followed by chromatographic purification.
Causality of Experimental Choices:
-
Protecting Groups: The Z-group on Z-Phe-OH prevents self-coupling and other side reactions at the N-terminus. The methyl ester on H-Phe-OMe protects the C-terminus.
-
Coupling Reagent: DCC is a powerful and cost-effective activating agent.[13]
-
Additive: HOBt is crucial for suppressing racemization and improving reaction efficiency.[14]
-
Solvent: Anhydrous dichloromethane (DCM) is a common choice as it is a good solvent for the reactants and does not interfere with the coupling reaction.
-
Work-up: A multi-step work-up involving filtration (to remove DCU) and sequential acid/base washes is necessary to remove unreacted starting materials and coupling byproducts before final purification.[6]
Visualizing the Chemical Workflow
Caption: Workflow for the chemical synthesis of Z-Phe-Phe-OMe.
Head-to-Head Comparison: Performance and Process Metrics
The choice between synthesis methods often hinges on quantitative metrics. The following tables provide a summary of typical experimental outcomes.
Table 1: Reaction Performance and Conditions
| Parameter | Enzymatic Synthesis (Thermolysin) | Chemical Synthesis (DCC/HOBt) | Source(s) |
| Typical Yield | >90% | 70-85% | [6] |
| Purity (crude) | High (>95%), often requires no further purification | Variable, requires extensive purification | [6] |
| Reaction Time | 2-8 hours | 12-24 hours | [6] |
| Temperature | Mild (37-40 °C) | 0 °C to Room Temperature | [6][14] |
| pH | Neutral (approx. 7.0) | Anhydrous/Non-aqueous | [11] |
| Racemization | None (enzyme is stereospecific) | Low risk with HOBt, but possible | [2][6] |
Table 2: Environmental and Economic Factors
| Parameter | Enzymatic Synthesis | Chemical Synthesis | Source(s) |
| Solvents | Ethyl acetate, water (less hazardous) | Dichloromethane (hazardous), other organic solvents | [6][15][16] |
| Reagents | Biodegradable enzyme (reusable if immobilized) | Stoichiometric coupling agents, additives | [17] |
| Waste Generation | Minimal; mainly solvent | Significant; DCU byproduct, solvent from washes and chromatography | [18][19] |
| Downstream Processing | Simple filtration | Multi-step extraction and chromatography | [6] |
| Initial Cost | Higher (enzyme cost) | Lower (reagent cost) | [17][20] |
| Overall Cost | Often lower at scale due to reduced waste, energy, and labor | Can be higher due to purification and waste disposal costs | [20][21] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of Z-Phe-Phe-OMe via Thermolysin Catalysis
This protocol is a kinetically controlled synthesis where the product's precipitation drives the reaction to completion.[6]
Materials:
-
N-benzyloxycarbonyl-L-phenylalanine (Z-Phe-OH)
-
L-phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)
-
Thermolysin
-
Ethyl Acetate
-
Phosphate Buffer (0.2 M, pH 7.0)
-
Sodium Bicarbonate (NaHCO₃)
Procedure:
-
Prepare Reactants: In a round-bottom flask, suspend Z-Phe-OH (1.0 eq) and H-Phe-OMe·HCl (1.2 eq) in ethyl acetate.
-
Neutralization: Add a saturated solution of NaHCO₃ dropwise while stirring until the pH of the aqueous phase is ~7. Separate the organic layer (ethyl acetate) and use it for the next step.
-
Reaction Setup: Warm the ethyl acetate solution containing the free-base reactants to 40°C.
-
Initiate Reaction: Add thermolysin (e.g., 15 mg per mmol of Z-Phe-OH) to the warmed solution to initiate the reaction. A white precipitate of Z-Phe-Phe-OMe should begin to form.
-
Reaction Monitoring: Stir the suspension at 40°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-8 hours.
-
Product Isolation: Once the reaction is complete, cool the mixture in an ice bath (0-4°C) for 30 minutes to maximize precipitation.
-
Purification: Isolate the white solid product by vacuum filtration. Wash the solid with cold ethyl acetate to remove any unreacted starting materials, followed by a wash with water. Dry the product under vacuum.
Protocol 2: Chemical Synthesis of Z-Phe-Phe-OMe via DCC/HOBt Coupling
This protocol outlines a standard solution-phase chemical synthesis approach.[6][14]
Materials:
-
N-benzyloxycarbonyl-L-phenylalanine (Z-Phe-OH)
-
L-phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Prepare Amine Component: In a flask, dissolve H-Phe-OMe·HCl (1.0 eq) in anhydrous DCM. Add DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 15-20 minutes at room temperature.
-
Activate Carboxyl Component: In a separate flask, dissolve Z-Phe-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Add Coupling Reagent: Add DCC (1.1 eq) to the Z-Phe-OH/HOBt solution at 0°C and stir for 30 minutes. A white precipitate of dicyclohexylurea (DCU) may begin to form.
-
Coupling: Add the neutralized Phe-OMe solution (from Step 1) to the activated mixture at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up (Part 1 - Filtration): Filter the reaction mixture through a sintered glass funnel to remove the precipitated DCU byproduct. Wash the filter cake with a small amount of DCM.
-
Work-up (Part 2 - Extraction): Transfer the filtrate to a separatory funnel. Wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude Z-Phe-Phe-OMe using flash column chromatography on silica gel to yield the pure product.
Conclusion and Recommendation
Both enzymatic and chemical methods can successfully produce Z-Phe-Phe-OMe. However, they represent fundamentally different philosophies of synthesis.
The chemical approach , while versatile, is a multi-step process burdened by the use of hazardous reagents and the generation of significant chemical waste.[18][22] The extensive purification required increases labor, time, and solvent consumption, impacting its overall cost-effectiveness and environmental sustainability.[19]
In stark contrast, the enzymatic synthesis emerges as a superior alternative for this specific transformation. Its operational simplicity, mild reaction conditions, and the elimination of racemization risk are significant advantages.[2][20] The most compelling feature is the straightforward isolation of a high-purity product directly from the reaction mixture by filtration, obviating the need for laborious chromatographic purification.[6] While the initial cost of the enzyme may be a consideration, its potential for reuse (especially when immobilized) and the drastic reduction in downstream processing and waste disposal costs make it a more economical and environmentally responsible choice for both laboratory and industrial-scale production.[20][21]
For researchers and drug development professionals aiming to synthesize Z-Phe-Phe-OMe, the enzymatic method offers a greener, more efficient, and often more cost-effective path to a high-quality product.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Recent Advances in Chemoenzymatic Peptide Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oxfordglobal.com [oxfordglobal.com]
- 5. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 9. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 10. alpha-Chymotrypsin as the catalyst for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemistry.wilkes.edu [chemistry.wilkes.edu]
- 12. people.uniurb.it [people.uniurb.it]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
- 15. The greening of peptide synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. advancedchemtech.com [advancedchemtech.com]
- 19. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
- 20. Peptide synthesis: chemical or enzymatic | Electronic Journal of Biotechnology [ejbiotechnology.info]
- 21. Sustainable, cost-efficient manufacturing of therapeutic peptides using chemo-enzymatic peptide synthesis (CEPS) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Mass Spectrometry Characterization of Z-Phe-OMe Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide chemistry and drug development, the precise characterization of synthetic intermediates is paramount. N-Benzyloxycarbonyl-L-phenylalanine methyl ester (Z-Phe-OMe) and its derivatives are fundamental building blocks in the synthesis of peptide-based therapeutics. Ensuring their structural integrity and purity requires robust analytical techniques, with mass spectrometry (MS) standing out as a primary tool for its sensitivity and structural elucidation capabilities.
This guide provides an in-depth comparison of two cornerstone ionization techniques—Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI)—for the characterization of this compound. We will explore the underlying principles of each technique, delve into the predictable fragmentation patterns of this compound, and provide detailed, field-proven experimental protocols to empower your research.
Section 1: Ionization Techniques—A Comparative Overview for this compound Analysis
The choice of ionization source is a critical first step in any mass spectrometry workflow, as it dictates the nature of the ions generated and, consequently, the type of information that can be gleaned. For a molecule like this compound (Molecular Weight: 313.35 g/mol ), both ESI and MALDI are viable, yet they offer distinct advantages and generate complementary data.
Electrospray Ionization (ESI): The Solution-Phase Workhorse
ESI is a soft ionization technique that generates ions directly from a solution. This makes it exceptionally well-suited for coupling with liquid chromatography (LC), enabling the analysis of complex mixtures and the separation of this compound from synthetic impurities prior to MS analysis.
-
Mechanism of Action: A dilute solution of the analyte is passed through a heated capillary to which a high voltage is applied. This creates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. ESI typically produces multiply charged ions for larger molecules like proteins, but for small molecules like this compound, it predominantly forms singly charged species, such as the protonated molecule [M+H]⁺.
-
Why it's Suited for this compound: The ability to couple with LC (LC-MS) is a significant advantage for in-process monitoring of peptide synthesis, allowing for simultaneous purity assessment and structural confirmation. Its solution-based nature is also ideal for quantitative studies.
Matrix-Assisted Laser Desorption/Ionization (MALDI): The High-Throughput Solid-State Powerhouse
MALDI is another soft ionization technique that involves co-crystallizing the analyte with a UV-absorbing matrix on a target plate. A pulsed laser irradiates the sample spot, causing desorption and ionization of the analyte.
-
Mechanism of Action: The matrix absorbs the laser energy, leading to a rapid expansion into the gas phase, carrying the analyte with it. Protons are transferred from the acidic matrix to the analyte, primarily generating singly charged ions [M+H]⁺.[1] This process is gentle, minimizing in-source fragmentation and making it ideal for determining the molecular weight of intact molecules.[2]
-
Why it's Suited for this compound: MALDI offers exceptional speed and high-throughput capabilities, allowing for the rapid screening of numerous samples. While less commonly coupled directly to LC, its tolerance for salts and buffers can be advantageous depending on the sample workup.[2] However, care must be taken as acidic matrices can cause partial cleavage of acid-labile protecting groups like Boc, though the Cbz (Z) group is generally more stable.[3]
Performance Comparison: ESI vs. MALDI for this compound Analysis
| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) | Rationale & Causality |
| Ionization State | Primarily singly charged ions [M+H]⁺. | Almost exclusively singly charged ions [M+H]⁺. | The relatively low molecular weight of this compound favors the formation of singly charged species in both techniques. |
| Coupling to LC | Excellent; the gold standard for LC-MS. | Possible but less common; often used for offline analysis of LC fractions. | ESI is a continuous, solution-based technique, making it seamlessly compatible with the effluent from an LC column.[4] |
| Throughput | Lower; limited by LC run times. | High; rapid analysis of spotted plates. | MALDI allows for the analysis of many samples in a short period by moving the laser across a multi-spot target plate. |
| Salt Tolerance | Low; salts can suppress ionization and clog the source. | High; the matrix helps to sequester salts. | The co-crystallization process in MALDI is more forgiving of common salts and buffers found in biological or synthesis samples.[2] |
| Sample Prep | Simpler for direct infusion; more complex for LC-MS. | Requires careful selection and preparation of the matrix. | Finding the optimal matrix and crystallization conditions for a small molecule like this compound is crucial for good signal intensity.[5] |
| Fragmentation | In-source fragmentation can be controlled by cone voltage. | Minimal in-source fragmentation; ideal for intact mass. | The gentle nature of the MALDI process preserves the molecular ion, making it excellent for molecular weight determination.[3] |
Section 2: Elucidating the Structure—Fragmentation Analysis of this compound
Tandem mass spectrometry (MS/MS) is indispensable for structural confirmation. In this technique, the protonated molecular ion ([M+H]⁺ at m/z 314.14) is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are mass analyzed. The fragmentation pattern provides a veritable fingerprint of the molecule's structure.
Proposed Key Fragmentation Pathways of this compound ([M+H]⁺, m/z 314.14)
-
Loss of the Benzyloxy Group: A characteristic fragmentation of the benzyloxycarbonyl (Cbz) group is the cleavage of the benzyl-oxygen bond, leading to the loss of a benzyl radical (•C₇H₇, 91 Da) or, more commonly, toluene (C₇H₈, 92 Da) via hydrogen rearrangement. However, the most prominent pathway is often the formation of the stable tropylium cation (C₇H₇⁺) at m/z 91 .
-
Decarboxylation: Following or concerted with the loss of the benzyl group, the molecule can lose carbon dioxide (CO₂, 44 Da).
-
Loss of the Methyl Ester Group: The methyl ester can fragment through the neutral loss of methanol (CH₃OH, 32 Da) or formaldehyde (CH₂O, 30 Da).
-
Side Chain Cleavage: The bond between the alpha-carbon and the benzyl group of the phenylalanine side chain can cleave, also leading to the formation of the tropylium cation at m/z 91 .
Predicted Fragment Ions for this compound
| Predicted m/z | Proposed Identity | Neutral Loss | Pathway |
| 314.14 | [M+H]⁺ | - | Precursor Ion |
| 282.12 | [M+H - CH₃OH]⁺ | 32.02 | Loss of Methanol |
| 222.08 | [M+H - C₇H₈]⁺ | 92.06 | Loss of Toluene from Z-group |
| 178.09 | [M+H - C₇H₈ - CO₂]⁺ | 136.06 | Loss of Toluene and CO₂ |
| 120.08 | Phenylalanine immonium-related ion | 194.06 | Cleavage of the N-Cα bond |
| 91.05 | Tropylium ion (C₇H₇⁺) | 223.09 | From Z-group or Phe side chain |
Section 3: Experimental Protocols for the Analysis of this compound
The following protocols are designed as robust starting points for the analysis of this compound and its derivatives. Optimization may be required based on the specific instrumentation and sample matrix.
Protocol 1: ESI-MS/MS Analysis via Liquid Chromatography (LC-MS)
This method is ideal for assessing the purity of a synthesis reaction and identifying byproducts.
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA), LC-MS grade
-
Polypropylene autosampler vials
2. Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in 50:50 ACN:water.
-
Perform serial dilutions to a final concentration of 1-10 µg/mL using 50:50 ACN:water with 0.1% FA.
-
Filter the final solution through a 0.22 µm syringe filter into a polypropylene vial.
3. LC-MS/MS Parameters:
| Parameter | Recommended Setting | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Standard reversed-phase column for small molecules. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier aids in protonation for positive ion mode ESI. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic solvent for eluting the hydrophobic this compound. |
| Gradient | 10-95% B over 5 min | A standard gradient to elute the compound and clean the column. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Vol. | 2 µL | Adjust based on sample concentration and instrument sensitivity. |
| Ionization Mode | ESI, Positive | To generate the [M+H]⁺ precursor ion. |
| MS1 Scan Range | m/z 100-500 | To detect the precursor ion at m/z 314.14. |
| MS/MS Precursor | Isolate m/z 314.1 | Isolate the protonated molecule for fragmentation. |
| Collision Energy | 10-30 eV | Ramp collision energy to observe a range of fragments. |
| MS2 Scan Range | m/z 50-320 | To detect all expected fragment ions. |
Protocol 2: MALDI-TOF MS Analysis
This method is ideal for rapid molecular weight confirmation and high-throughput screening.
1. Materials and Reagents:
-
This compound sample
-
α-Cyano-4-hydroxycinnamic acid (CHCA) matrix
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
MALDI target plate
2. Sample and Matrix Preparation:
-
Prepare the MALDI matrix solution: a saturated solution of CHCA in 50:50 ACN:water with 0.1% TFA. Vortex and centrifuge to pellet any undissolved solid.
-
Prepare the analyte solution: Dissolve this compound in 50:50 ACN:water to a concentration of approximately 10 pmol/µL.
3. Spotting and Analysis:
-
Use the dried-droplet method: Spot 0.5 µL of the analyte solution onto the MALDI target plate.
-
Immediately add 0.5 µL of the CHCA matrix supernatant to the analyte spot.
-
Allow the spot to air-dry completely at room temperature, allowing co-crystallization to occur.
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Acquire data in positive ion, reflector mode for high mass accuracy.
-
Calibrate the instrument using a standard peptide mixture close to the mass range of the analyte.
-
For MS/MS analysis (on a TOF/TOF instrument), isolate the precursor ion at m/z 314.1 and perform CID.
Section 4: Conclusion and Field-Proven Insights
Both ESI and MALDI are powerful techniques for the characterization of this compound and its derivatives. The choice between them is dictated by the analytical question at hand.
-
For purity analysis and reaction monitoring , the coupling of ESI with liquid chromatography is unparalleled. It provides a comprehensive profile of the sample, separating impurities and allowing for their individual characterization by MS/MS.
-
For rapid confirmation of molecular weight and high-throughput screening of synthesis products , MALDI-TOF MS is the more efficient choice. Its speed and tolerance to common synthetic buffers and salts streamline the workflow significantly.
The fragmentation of this compound is predictable, with characteristic losses related to the benzyloxycarbonyl protecting group and the methyl ester. The observation of the tropylium ion at m/z 91 is a strong indicator of the presence of either the Z-group or the phenylalanine side chain. By understanding these fragmentation pathways and employing the robust protocols outlined in this guide, researchers can confidently characterize their synthetic intermediates, ensuring the quality and integrity of the building blocks for their next discovery.
References
- 1. This compound | 35909-92-3 [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Instability of side-chain protecting groups during MALDI-TOF mass spectrometry of peptide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MALDI Matrices for the Analysis of Low Molecular Weight Compounds: Rational Design, Challenges and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragmentation characteristics of deprotonated N-linked glycopeptides: influences of amino acid composition and sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Peptide Synthesis: Z-Phe-OMe versus Boc-Phe-OMe
In the precise world of peptide synthesis, the selection of an Nα-amino protecting group is a foundational decision that dictates the entire synthetic strategy, influencing efficiency, purity, and the feasibility of synthesizing complex sequences.[1] These chemical shields temporarily block the reactive N-terminal amine of an amino acid, preventing self-polymerization and directing the formation of the correct peptide bond.[2] This guide provides an in-depth comparison of two venerable protecting group strategies as applied to phenylalanine methyl ester (Phe-OMe): the benzyloxycarbonyl (Z, or Cbz) group and the tert-butoxycarbonyl (Boc) group.
This analysis is tailored for researchers, scientists, and drug development professionals, offering an objective comparison of their performance, a deep dive into the causality behind experimental choices, and field-proven protocols.
The Protecting Groups: A Tale of Two Chemistries
The Z and Boc groups, while both serving to protect the alpha-amine, are fundamentally different in their chemical lability. This difference is the cornerstone of their application in distinct synthesis strategies.[1][]
-
Z-Group (Benzyloxycarbonyl): Introduced by Bergmann and Zervas, the Z-group is a classic urethane-type protection. Its defining feature is its stability to both mild acids and bases, but its selective and gentle removal by catalytic hydrogenolysis (H₂/Pd).[4][5] This characteristic makes it a mainstay of Liquid-Phase Peptide Synthesis (LPPS) , where its unique cleavage condition provides excellent orthogonality with other protecting groups.[6]
-
Boc-Group (tert-Butoxycarbonyl): The Boc group is the foundation of the famed Merrifield solid-phase peptide synthesis (SPPS) strategy.[7] It is stable to bases and nucleophiles but is readily cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA).[4][8] This acid lability allows for a "quasi-orthogonal" system in SPPS, where the temporary Nα-Boc group is removed by TFA in each cycle, while more permanent, benzyl-based side-chain protecting groups require a much stronger acid like hydrofluoric acid (HF) for final cleavage.[7]
Head-to-Head Comparison: Z-Phe-OMe vs. Boc-Phe-OMe
The choice between using a Z- or Boc-protected phenylalanine derivative is not merely a matter of preference but a strategic decision tied to the overall synthetic plan.
Data Presentation: Comparative Analysis
| Feature | This compound | Boc-Phe-OMe |
| Primary Application | Liquid-Phase Peptide Synthesis (LPPS)[6] | Solid-Phase Peptide Synthesis (SPPS), LPPS[][7] |
| Nα-Deprotection Condition | Catalytic Hydrogenolysis (e.g., H₂ over Pd/C)[5] | Anhydrous Acid (e.g., 25-50% TFA in DCM)[7][9] |
| Orthogonality | High. Orthogonal to acid-labile (Boc, tBu) and base-labile (Fmoc) groups.[5] | Quasi-orthogonal in Boc/Bzl SPPS strategy.[5] Orthogonal to base-labile (Fmoc) groups. |
| Key Advantages | - Extremely mild deprotection conditions. - Byproducts (toluene, CO₂) are volatile and easily removed. - No formation of reactive cationic species.[4] | - Fast, highly efficient deprotection. - Well-established and optimized for automated SPPS. - Suitable for long and difficult sequences.[10] |
| Major Limitations | - Catalyst can be poisoned by sulfur-containing residues (Met, Cys).[1] - Incompatible with other reducible functional groups. - Heterogeneous catalysis can be inefficient. | - Generates reactive tert-butyl cations, requiring scavengers.[7] - Harsh acidic conditions can degrade sensitive peptides. - Repetitive acid treatment can promote side reactions.[11] |
| Racemization Risk | Low. Urethane structure suppresses racemization during coupling.[4][12] | Low. Urethane structure suppresses racemization during coupling.[13] |
A. Synthesis Strategy and Orthogonality
The concept of "orthogonality" is crucial: protecting groups are orthogonal if one can be removed in the presence of the other without affecting it.[5]
-
This compound is a cornerstone of the Z/tBu strategy in solution-phase synthesis. Here, the permanent side-chain protecting groups are typically tert-butyl-based (e.g., Asp-OtBu), which are acid-labile. The temporary Nα-Z group can be removed via hydrogenolysis without touching the tBu groups. This provides a robust and truly orthogonal system ideal for the convergent synthesis of peptide fragments in solution.[6]
-
Boc-Phe-OMe is the workhorse of the Boc/Bzl strategy in SPPS. In this approach, the Nα-Boc group is repeatedly removed with TFA. Side-chain protecting groups are benzyl-based (e.g., Asp-OBzl), which are stable to TFA but are cleaved simultaneously with the peptide from the resin using a very strong acid like HF.[7] This is termed "quasi-orthogonal" as both groups are acid-labile, relying on a significant difference in acid strength for selectivity.[5]
Orthogonality of Z/tBu and Boc/Bzl Strategies.
B. Deprotection Mechanisms and Consequences
The method of deprotection has profound implications for the integrity of the growing peptide chain.
The Z-group is cleaved by catalytic hydrogenation. This process is exceptionally mild, involving the transfer of hydrogen to the benzylic carbon, which cleaves the C-O bond and liberates the free amine, carbon dioxide, and toluene. The lack of harsh reagents or reactive intermediates preserves the integrity of most functional groups.
In contrast, Boc-group removal is an acid-catalyzed elimination. TFA protonates the carbonyl oxygen, leading to the loss of a stable tert-butyl cation and isobutylene gas.[7] This tert-butyl cation is a potent electrophile that can irreversibly modify sensitive amino acid side chains, particularly tryptophan and methionine, through alkylation.[7] This necessitates the inclusion of "scavengers" in the deprotection and final cleavage cocktails to quench these reactive species.
Deprotection pathways and key byproducts.
C. Racemization and Side Reaction Profiles
Racemization: Phenylalanine is an amino acid with some susceptibility to racemization. Fortunately, both Z and Boc protections are of the urethane type, which significantly suppresses racemization during the carboxyl group activation and coupling steps.[13] This is because the urethane oxygen can participate in the formation of a stable five-membered ring that prevents the formation of the planar oxazolone intermediate, which is the primary pathway for racemization.[14] However, the choice of coupling reagents and the amount and strength of the base used remain critical factors in maintaining stereochemical integrity.[12][15]
Other Side Reactions:
-
Z-Strategy: The primary risk is incomplete deprotection due to catalyst poisoning, especially when synthesizing peptides containing methionine or unprotected cysteine.[1]
-
Boc-Strategy: The repetitive use of TFA in SPPS can lead to several sequence-dependent side reactions beyond t-butylation, including:
-
Aspartimide formation: The side-chain carboxyl group of an aspartic acid residue can attack the backbone amide bond, especially at Asp-Gly or Asp-Ser sequences, leading to a cyclic imide that can hydrolyze to give a mixture of α- and β-aspartyl peptides.[16]
-
Pyroglutamate formation: An N-terminal glutamine residue can cyclize under acidic conditions to form a pyroglutamate residue, which terminates the peptide chain.[16]
-
Experimental Protocols
Trustworthy protocols are self-validating. The following are representative procedures that highlight the practical differences between the two strategies.
Protocol 1: Standard Boc-SPPS Cycle for a Subsequent Coupling
This protocol details the steps following the successful coupling of a Boc-amino acid to the resin-bound peptide.
-
Resin Washing: After the coupling step, wash the peptide-resin thoroughly to remove excess reagents.
-
3x with N,N-Dimethylformamide (DMF).
-
3x with Dichloromethane (DCM).
-
-
Boc Deprotection:
-
Add a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM containing 1% Triisopropylsilane (TIS) as a scavenger.
-
Agitate the mixture for 1-2 minutes.
-
Drain the solution.
-
Add a fresh portion of the TFA/DCM/TIS solution and agitate for 20-30 minutes.[7]
-
-
Post-Deprotection Washing:
-
Drain the deprotection solution and wash the resin:
-
3x with DCM.
-
2x with Isopropanol (to shrink the resin and remove acid).
-
3x with DMF.
-
-
Neutralization: The newly exposed N-terminal amine is a TFA salt and must be neutralized to the free amine for the next coupling.
-
Add a solution of 5-10% N,N-Diisopropylethylamine (DIPEA) in DMF.
-
Agitate for 5-10 minutes.[7]
-
-
Pre-Coupling Wash:
-
Drain the neutralization solution and wash the resin 3-5x with DMF to remove excess base.
-
The peptide-resin is now ready for the next coupling cycle.
-
Workflow for a standard Boc-SPPS cycle.
Protocol 2: Z-Group Deprotection in Liquid Phase
This protocol describes the removal of a Z-group from a protected dipeptide, such as Z-Phe-Ala-OMe, in solution.
-
Reaction Setup:
-
Dissolve the Z-protected peptide (1.0 eq) in a suitable solvent, typically Methanol (MeOH) or Tetrahydrofuran (THF), in a round-bottom flask equipped with a magnetic stir bar.
-
-
Catalyst Addition:
-
Carefully add Palladium on carbon (Pd/C, 10% w/w) catalyst. The amount is typically 10-20% of the substrate weight.
-
-
Hydrogenation:
-
Seal the flask with a septum.
-
Purge the flask with nitrogen or argon gas.
-
Introduce hydrogen gas (H₂), either from a balloon or a hydrogenation apparatus, maintaining a slight positive pressure (e.g., 1 atm).
-
Stir the reaction vigorously at room temperature.[5]
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or HPLC until the starting material is fully consumed. This can take from 1 to 24 hours.
-
-
Work-up:
-
Once complete, carefully purge the flask with nitrogen to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite pad with additional solvent (MeOH or THF).
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude deprotected peptide.
-
-
Purification:
-
The crude peptide can be purified by crystallization or column chromatography as needed.
-
Conclusion and Field-Proven Insights
The debate between this compound and Boc-Phe-OMe is not about which is "better," but which is the right tool for the job.
-
Choose this compound for: Solution-phase synthesis, particularly for fragment condensation strategies where its excellent orthogonality with acid-labile groups is paramount. It is the preferred choice when the final product or intermediates are exceptionally acid-sensitive.
-
Choose Boc-Phe-OMe for: Solid-phase peptide synthesis, especially for long or complex sequences where the efficiency and automation of the Boc/Bzl strategy are advantageous.[] Despite the harsh final cleavage, the methodology is robust, well-characterized, and has been used to synthesize countless peptides.
For the modern peptide chemist, a deep understanding of the causality behind these choices is essential. The generation of the tert-butyl cation during Boc deprotection is not a minor detail; it is a central chemical event that necessitates a specific set of countermeasures (scavengers) to ensure product purity. Similarly, the limitations of hydrogenolysis are not a deal-breaker for the Z-group but a strategic constraint that guides sequence planning. By mastering the principles behind each protecting group, researchers can navigate the complexities of peptide synthesis with greater efficiency and success.
References
- 1. benchchem.com [benchchem.com]
- 2. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. biosynth.com [biosynth.com]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 12. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. peptide.com [peptide.com]
A Senior Application Scientist's Guide to Coupling Reagents for Z-Phe-OH
For researchers and professionals in peptide synthesis and drug development, the formation of the amide bond is the linchpin of success. The choice of coupling reagent is a critical decision that dictates not only yield and purity but also the preservation of stereochemical integrity. This guide provides a comparative analysis of common coupling reagents for the amidation of N-Benzyloxycarbonyl-L-phenylalanine (Z-Phe-OH), a standard N-protected amino acid. We will delve into the mechanistic underpinnings of these reagents, present comparative performance data, and provide actionable experimental protocols to empower you to make the most informed choice for your synthetic strategy.
The Specter of Racemization in Peptide Coupling
The primary challenge in coupling N-protected amino acids is the potential loss of stereochemical integrity at the α-carbon. This phenomenon, known as racemization or epimerization, can occur through two primary mechanisms: direct enolization or, more commonly, the formation of a 5(4H)-oxazolone intermediate.[1] Urethane-based protecting groups, such as the Benzyloxycarbonyl (Z) group, are specifically designed to suppress this side reaction.[2] However, the risk is not eliminated, particularly when using highly reactive coupling agents or certain bases that can facilitate the abstraction of the α-proton.[3]
The formation of the oxazolone is the key pathway to racemization for Z-Phe-OH. The activated carboxyl group cyclizes, and the resulting oxazolone has an acidic proton at the C4 position (the original α-carbon). This proton can be readily abstracted and re-protonated, leading to a racemic mixture.
Caption: Mechanism of racemization via 5(4H)-oxazolone formation.
A Head-to-Head Comparison of Coupling Reagent Classes
The selection of a coupling reagent is a balance between reactivity, cost, and the mitigation of side reactions.[4] We will examine the three principal classes used in modern synthesis: carbodiimides, phosphonium salts, and aminium/uronium salts.
Carbodiimides: The Classic Workhorse
Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are among the oldest and most cost-effective coupling reagents.[2][4] They activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.
-
Advantages : Low cost and straightforward application.
-
Disadvantages : The O-acylisourea intermediate is highly prone to racemization. DCC produces an insoluble dicyclohexylurea (DCU) byproduct that complicates purification in solution-phase synthesis.[5] DIC is preferred for solid-phase peptide synthesis (SPPS) as its urea byproduct is soluble.[6]
To overcome these drawbacks, carbodiimide reactions are almost always performed with additives like 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt), or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure). These additives act as nucleophilic traps, converting the O-acylisourea into a more stable active ester that is less susceptible to racemization while remaining sufficiently reactive for amidation.[6][7] HOAt and OxymaPure generally offer superior racemization suppression compared to HOBt.[2][7]
Onium Salts: The High-Performance Activators
Onium salts, which include phosphonium and aminium/uronium variants, have become the reagents of choice for challenging couplings due to their high efficiency and rapid reaction rates.[2][8] Their activation mechanism requires a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM), to first deprotonate the carboxylic acid.[2]
Caption: General activation mechanism for onium salt coupling reagents.
Phosphonium Salts (e.g., PyBOP, BOP) (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is a highly effective reagent that generates an acyloxyphosphonium intermediate. It is particularly useful for coupling sterically hindered amino acids. An older reagent, BOP, is equally effective but is now largely avoided because its reaction generates hexamethylphosphoramide (HMPA), a known carcinogen.[2]
Aminium/Uronium Salts (e.g., HBTU, HATU, HCTU, COMU) This is the most popular class of coupling reagents for both solution and solid-phase synthesis.
-
HBTU/TBTU : These benzotriazole-based reagents are efficient, and their byproducts are readily soluble, simplifying purification.[2][6]
-
HATU : As the HOAt analogue of HBTU, HATU is generally more reactive and provides faster, more complete couplings with a lower risk of epimerization.[6][9] The electron-withdrawing nitrogen in the 7-azabenzotriazole ring makes the resulting active ester more susceptible to nucleophilic attack.[9] HATU is often the go-to reagent for difficult sequences.[9]
-
HCTU : This reagent incorporates 6-Chloro-HOBt, leading to higher reaction rates than HBTU.[2][6]
-
COMU : A third-generation reagent based on OxymaPure, COMU offers reactivity comparable to HATU but with enhanced safety, as it avoids the potentially explosive benzotriazole derivatives.[2] Its byproducts also have excellent solubility.[2]
A key consideration with aminium/uronium salts is the potential for N-terminal guanidinylation, a side reaction where an excess of the coupling reagent reacts with the free amine of the coupling partner.[10] This terminates the peptide chain. This can be easily avoided by pre-activating the carboxylic acid for a few minutes before adding the amine component or by using a slight excess of the acid relative to the coupling reagent.[2][10]
Quantitative Data Summary
The following table provides a comparative overview of the performance characteristics of these reagents for coupling Z-Phe-OH.
| Reagent Class | Specific Reagent | Typical Coupling Time | Relative Reactivity | Racemization Risk (Phe) | Key Advantages | Key Disadvantages/Considerations |
| Carbodiimide | DIC / HOBt | 60-180 min | Moderate | Low to Moderate | Very cost-effective. | Slower reaction times; HOBt is less effective at suppressing racemization than newer additives.[7][11] |
| Carbodiimide | DIC / OxymaPure | 60-180 min | Moderate | Low | Cost-effective; Oxyma is a safe and highly effective additive.[3][7] | Slower than onium salts. |
| Phosphonium Salt | PyBOP | 30-120 min | High | Low | Excellent for sterically hindered couplings; non-carcinogenic byproducts.[2][11] | Higher cost than carbodiimides. |
| Aminium Salt | HBTU | 20-60 min | High | Low | Widely used, reliable, soluble byproducts.[9][11] | Risk of guanidinylation if used in excess; lower reactivity than HATU.[9][10] |
| Aminium Salt | HCTU | 15-45 min | Very High | Very Low | Faster and more efficient than HBTU.[2][11] | Higher cost; risk of guanidinylation. |
| Aminium Salt | HATU | 15-45 min | Very High | Very Low | Gold standard for difficult couplings; fast and low racemization.[6][9][11] | Higher cost; potentially explosive nature of HOAt; risk of guanidinylation.[2] |
| Aminium Salt | COMU | 15-45 min | Very High | Very Low | Reactivity comparable to HATU with enhanced safety profile and solubility.[2] | Highest cost; risk of guanidinylation. |
Experimental Protocols
To provide a practical framework, we present detailed, step-by-step methodologies for the solution-phase coupling of Z-Phe-OH with Glycine methyl ester hydrochloride (H-Gly-OMe·HCl) using two distinct reagent systems.
Caption: A generalized experimental workflow for solution-phase peptide coupling.
Protocol 1: DIC/HOBt Mediated Coupling of Z-Phe-OH
This protocol represents a classic, cost-effective approach.
-
Reagent Preparation : To a round-bottom flask under an inert atmosphere (N₂ or Ar), add Z-Phe-OH (1.0 eq), H-Gly-OMe·HCl (1.05 eq), and HOBt (1.1 eq).
-
Dissolution : Dissolve the solids in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.2 M concentration).
-
Cooling : Cool the stirred solution to 0 °C using an ice-water bath.
-
Neutralization : Add N-Methylmorpholine (NMM) (1.1 eq) dropwise and stir for 10 minutes. NMM is preferred over DIPEA in carbodiimide couplings as it is a weaker base and can further reduce racemization risk.[3]
-
Activation : Add DIC (1.1 eq) dropwise to the reaction mixture.
-
Reaction : Stir the reaction at 0 °C for 2 hours, then remove the ice bath and allow it to stir at room temperature overnight (16-18 hours).
-
Workup : a. Filter the reaction mixture to remove the precipitated diisopropylurea byproduct. b. Transfer the filtrate to a separatory funnel and dilute with ethyl acetate. c. Wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the resulting crude dipeptide by recrystallization or flash column chromatography.
Protocol 2: HATU/DIPEA Mediated Coupling of Z-Phe-OH
This protocol is ideal for achieving high yields and purity in a shorter timeframe.
-
Reagent Preparation : To a round-bottom flask under an inert atmosphere, add Z-Phe-OH (1.0 eq).
-
Dissolution : Dissolve the acid in anhydrous DMF (approx. 0.2 M concentration).
-
Pre-activation : Add HATU (0.98 eq) to the solution, followed by the dropwise addition of DIPEA (2.0 eq). Using a slight deficit of the coupling reagent minimizes the risk of guanidinylation.[10] Stir at room temperature for 2-5 minutes.
-
Amine Addition : In a separate flask, dissolve H-Gly-OMe·HCl (1.05 eq) in a minimal amount of DMF and neutralize with DIPEA (1.1 eq). Add this solution to the pre-activated acid mixture.
-
Reaction : Stir the reaction at room temperature. Monitor completion using Thin Layer Chromatography (TLC), typically complete within 1-3 hours.
-
Workup : a. Dilute the reaction mixture with ethyl acetate. b. Wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). The water-soluble byproducts of HATU and DIPEA salts will be removed during these washes.[2] c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude dipeptide by recrystallization or flash column chromatography.
Conclusion and Recommendations
The choice of coupling reagent for Z-Phe-OH is not a one-size-fits-all decision. It requires a careful evaluation of the specific project goals, including budget, scale, and the acceptable level of potential side products.
-
For routine, large-scale, or cost-sensitive syntheses : A carbodiimide-based approach, such as DIC/OxymaPure , offers an excellent balance of performance and economy with a strong safety profile.
-
For sterically demanding or "difficult" couplings : A high-reactivity phosphonium salt like PyBOP is a robust choice.
-
For syntheses where speed, maximum yield, and minimal racemization are paramount : The aminium salts HATU and COMU represent the state-of-the-art. COMU is increasingly favored due to its superior safety profile over HATU, making it an ideal choice for modern, safety-conscious laboratories.
By understanding the mechanisms, advantages, and limitations of each class of reagent, researchers can confidently select the optimal conditions to ensure the successful and efficient synthesis of their target peptides.
References
- 1. people.uniurb.it [people.uniurb.it]
- 2. bachem.com [bachem.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
A Researcher's Guide to the Validation of Stereoisomeric Purity of Z-Dipeptides by Chiral HPLC
In the landscape of pharmaceutical research and drug development, the stereoisomeric purity of peptide-based therapeutics is not merely a quality metric; it is a critical determinant of safety and efficacy. For Z-dipeptides, where the benzyloxycarbonyl (Z) group serves as a crucial protecting moiety in synthesis, ensuring enantiomeric fidelity is paramount. Different enantiomers of a chiral drug can exhibit widely divergent pharmacological and toxicological profiles.[1] This guide provides an in-depth, technically-grounded comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the validation of Z-dipeptide stereoisomeric purity, supported by experimental insights to empower researchers in this exacting analytical endeavor.
The Central Role of Chiral HPLC
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) has become the definitive standard for analyzing chiral compounds.[1] This is due to its high selectivity in resolving stereoisomers.[1] The fundamental principle of chiral separation on a CSP involves the formation of transient diastereomeric complexes between the analyte and the chiral selector immobilized on the stationary phase.[2] The differential stability of these complexes for each enantiomer leads to different retention times, enabling their separation and quantification.
While other techniques like capillary electrophoresis (CE) exist for chiral separations, HPLC with CSPs is widely employed for its robustness and broad applicability in pharmaceutical quality control.[3][4][5]
Navigating the Landscape of Chiral Stationary Phases
The success of a chiral separation hinges on the selection of the appropriate Chiral Stationary Phase (CSP). The interaction between the analyte and the CSP is a complex interplay of forces including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. For Z-dipeptides, the presence of the aromatic Z-group and the peptide backbone offers multiple points for chiral recognition.
A comparative overview of common CSPs for dipeptide analysis is presented below:
| Chiral Stationary Phase (CSP) Type | Principle of Separation | Suitability for Z-Dipeptides | Key Considerations |
| Polysaccharide-Based (e.g., Cellulose or Amylose Derivatives) | Forms "chiral pockets" or grooves where analytes partition. Separation is based on the fit and interactions within these pockets.[2] | High. The aromatic Z-group can engage in π-π interactions, while the peptide amide bonds can form hydrogen bonds. | Broad applicability and a high success rate for a wide range of chiral compounds.[1] Often the first choice for method development. |
| Cyclodextrin-Based | Utilizes a "chiral bucket" structure where one enantiomer fits more precisely than the other, leading to differential retention.[2] | Moderate to High. The size and shape of the Z-dipeptide will determine the effectiveness of inclusion complexation. | Can be highly effective, especially for compounds with aromatic moieties that can fit within the cyclodextrin cavity. |
| Pirkle-Type (Brush-Type) | Based on π-acid/π-base interactions, hydrogen bonding, and dipole-dipole interactions. Requires at least three points of interaction for chiral recognition.[2] | Moderate. The multiple interaction sites on Z-dipeptides make them potential candidates. | Generally have lower "hit rates" than polysaccharide phases but can provide excellent selectivity when a suitable match is found.[2] |
| Zwitterionic Ion-Exchangers (e.g., Cinchona Alkaloid-Based) | Incorporates both anionic and cationic interaction sites, enabling separation of ampholytic molecules like amino acids and small peptides.[6] | High. Particularly effective for underivatized or N-protected dipeptides.[6] | Offers complementary selectivity to other CSPs and can be used with LC-MS compatible mobile phases.[6] |
A Validated Protocol for Stereoisomeric Purity Determination
Trustworthiness in analytical data is built upon a foundation of rigorous method validation. The following protocol outlines the essential steps for validating a chiral HPLC method for the determination of the stereoisomeric purity of a Z-dipeptide, in accordance with International Conference on Harmonisation (ICH) guidelines.[7]
Experimental Workflow
Caption: Workflow for Chiral HPLC Method Validation.
Step-by-Step Methodology
1. Method Development and Optimization:
-
Objective: To achieve baseline separation (Resolution, Rs > 1.5) of the desired and undesired stereoisomers.
-
Protocol:
-
Column Screening: Screen a variety of chiral stationary phases (e.g., polysaccharide, cyclodextrin-based).
-
Mobile Phase Screening: Evaluate different mobile phase compositions. Common mobile phases for normal-phase chromatography include hexane/isopropanol or hexane/ethanol mixtures. For reversed-phase, acetonitrile/water or methanol/water with additives like trifluoroacetic acid (TFA) are common.
-
Optimization: Fine-tune the mobile phase composition, flow rate, and column temperature to maximize resolution and minimize analysis time.
-
2. System Suitability:
-
Objective: To ensure the chromatographic system is performing adequately for the analysis.
-
Protocol:
-
Prepare a solution containing both the desired Z-dipeptide stereoisomer and a small amount of the undesired stereoisomer (e.g., 0.5%).
-
Inject the solution multiple times (typically 5 or 6 replicates).
-
Calculate the resolution (Rs), tailing factor (T), and the relative standard deviation (%RSD) of the peak areas and retention times. Acceptance criteria are typically Rs > 1.5, T ≤ 2.0, and %RSD ≤ 2.0%.
-
3. Specificity:
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.
-
Protocol:
-
Analyze a blank (mobile phase), a solution of the desired stereoisomer, a solution of the undesired stereoisomer, and a mixture of both.
-
Ensure that there are no interfering peaks at the retention times of the stereoisomers in the blank chromatogram.
-
4. Linearity and Range:
-
Objective: To demonstrate that the detector response is directly proportional to the concentration of the undesired stereoisomer over a specified range.
-
Protocol:
-
Prepare a series of solutions of the undesired stereoisomer at different concentrations, typically ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., if the limit is 0.1%, the range could be 0.05% to 0.15%).
-
Inject each solution and plot the peak area versus the concentration.
-
Perform a linear regression analysis. The correlation coefficient (r²) should typically be ≥ 0.99.
-
5. Accuracy:
-
Objective: To determine the closeness of the measured value to the true value.
-
Protocol:
-
Spike a known amount of the desired stereoisomer with known amounts of the undesired stereoisomer at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Analyze the spiked samples in triplicate.
-
Calculate the percent recovery for the undesired stereoisomer. Acceptance criteria are typically between 90% and 110%.[8]
-
6. Precision:
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the desired stereoisomer spiked with the undesired stereoisomer at the specification limit on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
The %RSD for the measured amount of the undesired stereoisomer should be within acceptable limits (typically ≤ 5%).
-
7. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Objective: To determine the lowest concentration of the undesired stereoisomer that can be reliably detected and quantified.
-
Protocol:
-
LOD and LOQ can be estimated based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.
-
Alternatively, they can be calculated from the standard deviation of the response and the slope of the linearity curve.
-
8. Robustness:
-
Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Protocol:
-
Introduce small variations to parameters such as mobile phase composition (e.g., ±2%), column temperature (e.g., ±5°C), and flow rate (e.g., ±0.1 mL/min).
-
Analyze a system suitability solution under each varied condition and assess the impact on resolution and other critical parameters.
-
Data Presentation and Interpretation
A clear and concise presentation of validation data is crucial. The following table provides an example of how to summarize the performance of different chiral HPLC methods for the separation of a hypothetical Z-dipeptide.
| Parameter | Method A (Cellulose-based CSP) | Method B (Cyclodextrin-based CSP) | Acceptance Criteria |
| Resolution (Rs) | 2.1 | 1.8 | > 1.5 |
| Selectivity (α) | 1.25 | 1.18 | > 1.1 |
| Linearity (r²) | 0.9992 | 0.9985 | ≥ 0.99 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 95.3% - 104.5% | 90% - 110% |
| Precision (%RSD) | 1.8% | 2.5% | ≤ 5% |
| LOQ | 0.05 µg/mL | 0.08 µg/mL | Reportable |
| Analysis Time | 15 min | 20 min | Reportable |
Calculating Enantiomeric Excess (%ee)
Once the method is validated, it can be used to determine the stereoisomeric purity of Z-dipeptide samples. The enantiomeric excess (%ee) is a common way to express this purity and is calculated as follows:
%ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
A higher %ee value indicates a greater purity of the desired enantiomer.[9]
Conclusion
The validation of stereoisomeric purity for Z-dipeptides is a critical aspect of pharmaceutical development and quality control. Chiral HPLC stands as a powerful and reliable technique for this purpose. A thorough understanding of the principles of chiral separation, combined with a systematic approach to method development and validation, is essential for generating accurate and defensible data. By carefully selecting the appropriate chiral stationary phase and rigorously validating the analytical method, researchers can ensure the stereochemical integrity of their Z-dipeptide candidates, ultimately contributing to the development of safer and more effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. Method development and validation for the chiral separation of peptides in the presence of cyclodextrins using capillary electrophoresis and experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chiraltech.com [chiraltech.com]
- 7. scispace.com [scispace.com]
- 8. cat-online.com [cat-online.com]
- 9. Enantiomeric Excess (ee) and Specific Rotation Practice Problems [chemistrysteps.com]
A Senior Application Scientist's Guide to the Biological Activity of Z-Phe-OMe Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary drug discovery and biochemical research, the modulation of biological processes through targeted molecular intervention remains a paramount objective. Among the vast arsenal of synthetic molecules, peptide analogs hold a significant position due to their inherent biocompatibility and specificity. This guide provides an in-depth comparative analysis of the biological activity of N-benzyloxycarbonyl-L-phenylalanine methyl ester (Z-Phe-OMe) analogs. As a senior application scientist, my aim is to move beyond a mere cataloging of data, and instead, to offer a cohesive narrative grounded in experimental evidence, elucidating the causal relationships between structural modifications and functional outcomes.
The core of this guide is built upon the foundational principle of structure-activity relationships (SAR). The seemingly subtle alterations to the parent this compound scaffold—be it modifications to the protective group, the peptide backbone, or the C-terminus—can precipitate profound shifts in biological activity. We will explore these shifts across several key functional domains, including chemoattraction in immune cells, enzyme inhibition, and cytotoxicity, providing a comparative framework for researchers engaged in the design and evaluation of novel therapeutic and research compounds.
I. Chemoattractant Activity: Modulating the Innate Immune Response
A significant area of research for this compound analogs has been in the context of N-formyl-Met-Leu-Phe-OMe (fMLF-OMe) mimics. fMLF-OMe is a potent bacterial-derived chemoattractant that activates neutrophils through the formyl peptide receptor (FPR), a G protein-coupled receptor (GPCR). This activation triggers a cascade of intracellular events, leading to chemotaxis, the release of granular enzymes, and the production of reactive oxygen species (ROS)—critical components of the innate immune response. The this compound moiety often serves as a key structural element in synthetic analogs designed to probe and modulate this pathway.
Structure-Activity Relationship of fMLF-OMe Analogs
The biological activity of fMLF-OMe analogs is exquisitely sensitive to structural changes. Modifications at various positions of the peptide can either enhance or diminish its agonistic or antagonistic properties.
| Analog Type | Key Structural Modification | Impact on Biological Activity | Reference |
| fMLF-OMe Analogs | Substitution at the N-terminus | The N-formyl group is crucial for high-affinity binding to the FPR.[1] | [1] |
| Modification of the methionine residue | Can modulate receptor selectivity and potency. | [1][2] | |
| Alterations in the C-terminal Phe-OMe | Substitutions on the phenyl ring can convert agonists into antagonists. | [1] | |
| Non-formylated Analogs | Replacement of the formyl group with other acyl groups | Can still exhibit high potency, challenging the notion that formylation is an absolute requirement for FPR activation.[2] | [2] |
Quantitative Comparison of Biological Activity
The following table summarizes the biological activity of selected fMLF-OMe analogs, highlighting how subtle chemical changes translate into significant functional differences.
| Compound | Biological Activity | EC50/IC50 | Cell Type | Reference |
| fMLF-OMe | Chemotaxis, Superoxide Production | EC50 ~10 nM (Chemotaxis), EC50 ~100 nM (Superoxide Production) | Human Neutrophils | [1][2] |
| For-Met-Leu-Phe(p-F)-OMe | Chemotactic Antagonist | - | Human Neutrophils | [1] |
| For-Met-Leu-Phe(p-I)-OMe | Chemotactic Antagonist | - | Human Neutrophils | [1] |
| N-acetyl-MNleLFF | Calcium Mobilization, Superoxide Production | EC50 ~10 nM (Ca2+), EC50 ~100 nM (Superoxide) | Human Neutrophils | [2] |
Experimental Workflow: Assessing Chemoattractant Properties
A robust assessment of the chemoattractant properties of this compound analogs involves a multi-faceted approach, combining chemotaxis and superoxide production assays.
Protocol 1: Neutrophil Chemotaxis Assay (Boyden Chamber)
This protocol outlines a standard method for quantifying the chemotactic response of neutrophils towards a test compound.
Materials:
-
Human neutrophils isolated from fresh peripheral blood
-
Boyden chambers with polycarbonate membranes (3-5 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
Test compounds (this compound analogs) and fMLF-OMe (positive control)
-
Microplate reader
Procedure:
-
Isolate human neutrophils using a standard density gradient centrifugation method.
-
Resuspend the purified neutrophils in HBSS at a concentration of 1 x 10^6 cells/mL.
-
Prepare serial dilutions of the test compounds and fMLF-OMe in HBSS.
-
Add 25 µL of the chemoattractant solutions to the lower wells of the Boyden chamber.
-
Place the polycarbonate membrane over the lower wells.
-
Add 50 µL of the neutrophil suspension to the upper wells.
-
Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.
-
After incubation, remove the membrane and scrape off the non-migrated cells from the upper surface.
-
Stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., Diff-Quik).
-
Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.
-
Quantify the chemotactic response by comparing the number of migrated cells in the presence of the test compound to the control.
Protocol 2: Superoxide Anion Production Assay (Cytochrome c Reduction)
This assay measures the production of superoxide anions, a key indicator of neutrophil activation, by monitoring the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c.
Materials:
-
Human neutrophils
-
HBSS with Ca2+ and Mg2+
-
Cytochrome c from horse heart
-
Superoxide dismutase (SOD)
-
Test compounds (this compound analogs) and fMLF-OMe (positive control)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Isolate and resuspend neutrophils in HBSS as described in Protocol 1.
-
Prepare a reaction mixture containing neutrophils (1 x 10^6 cells/mL) and cytochrome c (1 mg/mL) in HBSS.
-
For control wells, add SOD (10 µg/mL) to inhibit the reduction of cytochrome c by superoxide.
-
Add the test compounds or fMLF-OMe at various concentrations to the wells.
-
Incubate the plate at 37°C and monitor the change in absorbance at 550 nm over time using a microplate reader.
-
Calculate the rate of superoxide production based on the SOD-inhibitable reduction of cytochrome c, using the extinction coefficient for reduced cytochrome c (21.1 mM⁻¹cm⁻¹).
Signaling Pathway of fMLP Receptor Activation
The binding of an fMLF-OMe analog to the FPR1 receptor initiates a cascade of intracellular signaling events, as depicted in the following diagram.
II. Enzyme Inhibition: Targeting Proteases
This compound and its analogs also serve as valuable scaffolds for the design of enzyme inhibitors, particularly for serine proteases like chymotrypsin. The Z- (benzyloxycarbonyl) group acts as a protective group in peptide synthesis and can also play a role in the binding of the inhibitor to the enzyme's active site. The phenylalanine residue provides a hydrophobic side chain that can interact favorably with the S1 pocket of chymotrypsin.
Mechanism of Chymotrypsin Inhibition
Chymotrypsin is a serine protease that preferentially cleaves peptide bonds C-terminal to aromatic amino acids. This compound analogs can act as competitive inhibitors by binding to the active site of chymotrypsin, thereby preventing the binding and cleavage of the natural substrate. The inhibitory potency can be modulated by altering the structure of the analog.
Quantitative Comparison of Chymotrypsin Inhibitors
The inhibitory potential of this compound analogs against chymotrypsin is quantified by the inhibition constant (Ki). A lower Ki value indicates a more potent inhibitor.
| Inhibitor | Ki (mM) | Enzyme | Reference |
| H-(2R,3S)-deltaEPhe-Phe-OMe | 0.16 | Chymotrypsin | [3] |
| Ac-Leu-Phe-CF3 | 0.002 | Chymotrypsin | [4] |
| Ac-Phe-CF3 | 0.020 | Chymotrypsin | [4] |
Protocol 3: Chymotrypsin Inhibition Assay
This protocol describes a spectrophotometric method to determine the inhibitory activity of this compound analogs against chymotrypsin using a synthetic substrate.
Materials:
-
α-Chymotrypsin from bovine pancreas
-
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (SAAPpNA) or other suitable chromogenic substrate
-
Tris-HCl buffer (pH 7.8)
-
Test compounds (this compound analogs)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of α-chymotrypsin in 1 mM HCl.
-
Prepare a stock solution of the substrate (S AAPpNA) in a suitable organic solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compounds in Tris-HCl buffer.
-
In a 96-well plate, add Tris-HCl buffer, the substrate solution, and the test compound solutions.
-
Initiate the reaction by adding the chymotrypsin solution to each well.
-
Immediately monitor the increase in absorbance at 410 nm, which corresponds to the release of p-nitroaniline from the substrate.
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Determine the type of inhibition and the inhibition constant (Ki) by analyzing the data using appropriate kinetic models (e.g., Lineweaver-Burk plot).
III. Cytotoxicity and Anticancer Potential
Beyond their roles in modulating immune responses and enzyme activity, certain this compound analogs have been investigated for their cytotoxic effects, with some showing potential as anticancer agents. The mechanism of action in this context can be varied, ranging from the induction of apoptosis to the inhibition of key cellular processes required for cancer cell proliferation.
Quantitative Comparison of Cytotoxicity
The cytotoxic potential of a compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.
| Compound | Cell Line | IC50 (µM) | Reference |
| Nal-P-113 | Oral Squamous Cell Carcinoma (C9) | ~10 | |
| Bip-P-113 | Oral Squamous Cell Carcinoma (C9) | ~20 | |
| Dip-P-113 | Oral Squamous Cell Carcinoma (C9) | >50 |
Protocol 4: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compounds (this compound analogs)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.
-
Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
IV. Concluding Remarks and Future Directions
This guide has provided a comparative overview of the biological activities of this compound analogs, highlighting their diverse roles as chemoattractants, enzyme inhibitors, and cytotoxic agents. The experimental protocols and signaling pathway diagrams furnished herein are intended to serve as practical resources for researchers in the field. The structure-activity relationship data underscores the critical importance of rational design in the development of potent and selective peptide-based molecules.
The future of research in this area is promising. The exploration of a broader chemical space through combinatorial chemistry and high-throughput screening will undoubtedly uncover novel this compound analogs with enhanced therapeutic potential. Furthermore, a deeper understanding of the molecular interactions between these analogs and their biological targets, facilitated by advanced computational modeling and structural biology techniques, will pave the way for the design of next-generation therapeutics with improved efficacy and safety profiles. As we continue to unravel the intricate language of molecular recognition, this compound analogs will remain a valuable tool in our quest to modulate biological systems for therapeutic benefit.
References
- 1. Design, synthesis and characterization of fMLF-mimicking AApeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A high potency nonformylated peptide agonist for the phagocyte N-formylpeptide chemotactic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzyme inhibition by dipeptides containing 2,3-methanophenylalanine, a sterically constrained amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategy to Enhance Anticancer Activity and Induced Immunogenic Cell Death of Antimicrobial Peptides by Using Non-Nature Amino Acid Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Z-Phe-OMe
For researchers and professionals in the dynamic fields of peptide synthesis and drug development, the meticulous management of chemical reagents is paramount, extending from initial handling to final disposal. This guide provides an in-depth, procedural framework for the proper disposal of N-benzyloxycarbonyl-L-phenylalanine methyl ester, commonly abbreviated as Z-Phe-OMe. By integrating principles of chemical safety, regulatory compliance, and operational efficiency, this document aims to be an essential resource for maintaining a safe and responsible laboratory environment.
Understanding this compound: Properties and Potential Hazards
This compound is a derivative of the amino acid L-phenylalanine, where the amine group is protected by a benzyloxycarbonyl (Z or Cbz) group and the carboxylic acid is esterified with a methyl group.[1] This protection strategy is a cornerstone of peptide synthesis, preventing unwanted side reactions during peptide chain elongation.[2]
While Safety Data Sheets (SDS) for the closely related compound N-benzyloxycarbonyl-L-phenylalanine (Z-Phe-OH) indicate that it is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), standard laboratory precautions are essential.[3][4] The primary concerns with compounds of this nature are related to their physical form (as a powder, it can be an inhalation irritant) and their reactivity with certain chemicals.
Key Chemical Properties:
| Property | Value | Source |
| Synonyms | N-(Carbobenzyloxy)-L-phenylalanine methyl ester, Z-L-Phenylalanine methyl ester | |
| Molecular Formula | C₁₈H₁₉NO₄ | |
| Physical State | Solid (powder) | [5] |
| Stability | Stable under normal conditions. | |
| Incompatibilities | Strong oxidizing agents. | [3] |
| Hazardous Decomposition | Thermal decomposition can produce irritating gases and vapors, including carbon and nitrogen oxides. | [4][5] |
Core Principles of this compound Disposal
The disposal of this compound, like all laboratory chemicals, should be approached with the primary goals of minimizing environmental impact and ensuring the safety of all personnel. The fundamental principle is to treat all chemical waste as potentially hazardous and to manage it through designated and compliant waste streams. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.[6]
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to the safe disposal of this compound from the laboratory.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile gloves.
-
Body Protection: A standard laboratory coat.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.
-
Designate a Waste Container: Use a clearly labeled, sealable, and chemically resistant container for solid chemical waste. The container should be labeled as "Non-halogenated Solid Organic Waste" and should explicitly list "N-benzyloxycarbonyl-L-phenylalanine methyl ester" or "this compound".
-
Collect Waste: Carefully transfer any unused or waste this compound into the designated solid waste container using a clean spatula or scoop. Avoid creating dust. If working with larger quantities or if dust is generated, perform this step inside a chemical fume hood.
-
Contaminated Materials: Any materials that have come into direct contact with this compound, such as weighing paper, contaminated paper towels, and used gloves, should also be placed in the same designated solid waste container.
Step 3: Chemical Inactivation (Optional and for Advanced Users)
For laboratories with the appropriate expertise and equipment, chemical deactivation of the benzyloxycarbonyl group can be considered as a pre-treatment step. The most common method for cleaving the Z-group is catalytic hydrogenolysis.[7][8][9] This process breaks down the molecule into L-phenylalanine methyl ester, toluene, and carbon dioxide.
It is crucial to note that this procedure should only be performed by trained personnel in a controlled laboratory setting with appropriate engineering controls (i.e., a fume hood and equipment for handling flammable hydrogen gas). For the vast majority of laboratory settings, direct disposal of the unreacted compound as hazardous waste is the safer and more practical approach.
Step 4: Final Disposal
-
Secure the Waste Container: Once the waste has been collected, securely seal the container.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste container. Adhere to all institutional, local, state, and federal regulations for hazardous waste disposal.[6]
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: A workflow diagram for the safe and compliant disposal of this compound.
Spill Management
In the event of a spill of solid this compound:
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Isolate the Area: If safe to do so, restrict access to the spill area.
-
Clean-up: Wearing appropriate PPE, carefully sweep or scoop the solid material into the designated hazardous waste container. Avoid generating dust. Clean the spill area with a damp cloth or paper towel, and place the cleaning materials into the waste container.
-
Ventilate: Ensure the area is well-ventilated.
Conclusion
The responsible management of chemical waste is a cornerstone of a safe and ethical research environment. By adhering to the procedures outlined in this guide, researchers and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet for the most current and detailed information.
References
- 1. peptide.com [peptide.com]
- 2. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. benchchem.com [benchchem.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
